2-Morpholinoethyl isocyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-isocyanoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRZPLYKVDHOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374788 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78375-48-1 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinoethyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Morpholinoethyl Isocyanide: A Technical Guide
Introduction
2-Morpholinoethyl isocyanide, also known as 4-(2-isocyanoethyl)morpholine, is a bifunctional organic compound featuring a morpholine ring and an isocyanide group.[3] Its unique structure makes it a valuable reagent in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications.[4][5][6][7][8][9][10][11] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic transformations.
Molecular Structure and Key Spectroscopic Features
The structure of this compound dictates the signals we expect to observe in its various spectra. Understanding the electronic environment of each atom is key to interpreting the data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch. This band typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.
Expected Spectrum: For this compound, we anticipate the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2150 | Strong, Sharp | N≡C stretch | This is the hallmark of the isocyanide functional group. Its position can be slightly influenced by the electronic environment. |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) | These absorptions arise from the C-H bonds of the morpholine ring and the ethyl chain. |
| 1115-1070 | Strong | C-O-C stretch | The ether linkage within the morpholine ring will produce a strong, characteristic C-O stretching band. |
| 1470-1430 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups in the molecule. |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum will show distinct signals for the protons on the morpholine ring and the ethyl chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O) and the isocyanide group.
Expected Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | t | 4H | O-CH ₂-CH₂-N | Protons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded. |
| ~2.65 | t | 4H | O-CH₂-CH ₂-N | Protons adjacent to the nitrogen atom in the morpholine ring. |
| ~3.50 | t | 2H | N-CH ₂-CH₂-N⁺≡C⁻ | Protons on the carbon attached to the isocyanide nitrogen are deshielded. |
| ~2.80 | t | 2H | N-CH₂-CH ₂-N | Protons on the carbon attached to the morpholine nitrogen. |
Note: 't' denotes a triplet, arising from coupling with two adjacent protons.
¹³C NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The isocyanide carbon is particularly noteworthy for its characteristic chemical shift.
Expected Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | N ⁺≡C ⁻ | The isocyanide carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~67 | O -C H₂-CH₂-N | Carbons attached to the electronegative oxygen in the morpholine ring. |
| ~54 | O-CH₂-C H₂-N | Carbons attached to the nitrogen in the morpholine ring. |
| ~58 | N-C H₂-CH₂-N⁺≡C⁻ | Carbon alpha to the morpholine nitrogen. |
| ~42 | N-CH₂-C H₂-N⁺≡C⁻ | Carbon alpha to the isocyanide group. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see a molecular ion peak and characteristic fragment ions.
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 140 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂O. |
| 100 | [M - C₂H₂N]⁺ | Loss of the isocyanoethyl group, leading to the stable morpholinium ion. |
| 86 | [C₄H₈NO]⁺ | Cleavage of the ethyl chain, resulting in a fragment containing the morpholine ring. |
| 57 | [C₃H₅O]⁺ | Fragmentation of the morpholine ring. |
| 42 | [C₂H₄N]⁺ | Fragment corresponding to the ethyl isocyanide cation. |
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique for small, volatile molecules and typically induces fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic analysis of this compound provides a clear fingerprint for its structural verification. The combination of a strong, characteristic N≡C stretch in the IR spectrum, predictable chemical shifts and coupling patterns in ¹H and ¹³C NMR, and a distinct fragmentation pattern in mass spectrometry allows for unambiguous identification and purity assessment. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this important synthetic building block, ensuring the integrity and success of their research endeavors.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 11. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Morpholinoethyl Isocyanide (CAS 78375-48-1): A Versatile Reagent for Complex Molecule Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Morpholinoethyl isocyanide, also known as 4-(2-Isocyanoethyl)morpholine, is a bifunctional reagent that has carved a significant niche in modern organic synthesis and medicinal chemistry. Its unique structure, combining a reactive isocyanide group with a synthetically valuable morpholine moiety, makes it an indispensable tool for constructing complex molecular architectures. The isocyanide functional group is renowned for its participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of diverse and complex molecules from simple starting materials.[1][2] Simultaneously, the morpholine ring is a privileged scaffold in drug discovery, often incorporated to enhance pharmacokinetic properties like solubility, metabolic stability, and central nervous system (CNS) permeability.[3][4] This guide provides an in-depth examination of the synthesis, properties, and core applications of this compound, with a focus on its utility in generating peptidomimetics and other scaffolds relevant to drug development.
Physicochemical Properties and Characterization
This compound is a colorless to yellow liquid at room temperature.[5] Its properties are well-documented, making it a reliable reagent for reproducible synthetic transformations. Proper storage is critical to maintain its reactivity; it should be stored at -20°C, protected from light and moisture.[5][6]
| Property | Value | Source(s) |
| CAS Number | 78375-48-1 | [6] |
| Molecular Formula | C₇H₁₂N₂O | [6] |
| Molecular Weight | 140.18 g/mol | [6] |
| Appearance | Colorless to very dark yellow liquid | [5][7] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [6][8] |
| Density | 1.017 g/mL at 20 °C | [6] |
| Refractive Index (n20/D) | 1.469 | [6][8] |
| Solubility | Soluble in organic solvents like chloroform. Insoluble in water. | [5][9] |
| Storage | Store at -20°C. Protect from light and moisture. Stable for at least 2 years under these conditions. | [5][6] |
Synthesis of this compound
The most common and efficient synthesis of this compound begins with the commercially available precursor, 2-morpholinoethylamine. The synthesis is a two-step process involving formylation followed by dehydration.
The first step is the formation of the N-(2-morpholinoethyl)formamide intermediate. This is typically achieved by reacting 2-morpholinoethylamine with formic acid.[10] The subsequent and critical step is the dehydration of the formamide to the isocyanide. This transformation can be accomplished using various dehydrating agents, such as phosgene (COCl₂), phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylamine, or trichloroacetic anhydride.[10] The use of phosphorus oxychloride with diisopropylamine is often favored as it improves yields.[10]
Caption: General synthesis of this compound.
Protocol: Synthesis via Formamide Dehydration[10]
-
Formylation: To a solution of 2-morpholinoethylamine (1.0 eq) in boiling toluene, add formic acid (1.0-1.2 eq). Use a Dean-Stark apparatus to remove water as it forms. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude formamide. Purification by distillation or chromatography may be performed if necessary.
-
Dehydration: Dissolve the N-(2-morpholinoethyl)formamide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.
-
Add diisopropylamine (2.5 eq) followed by the dropwise addition of phosphorus oxychloride (POCl₃) (1.1 eq), maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium carbonate. Extract the aqueous layer multiple times with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound is then purified by vacuum distillation to yield the final product.
Core Applications in Multicomponent Reactions (MCRs)
The true power of this compound lies in its application as a cornerstone component in IMCRs. These reactions are highly atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[11][12] This enables the rapid generation of molecular complexity and is a cornerstone of diversity-oriented synthesis for drug discovery.[13][14]
The Ugi Four-Component Condensation (U-4CC)
The Ugi reaction is arguably the most prominent IMCR.[15] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[15] The reaction is exceptionally versatile, with a vast scope of compatible starting materials.
The use of this compound in the Ugi reaction directly installs the valuable morpholine-ethyl scaffold onto the product. This is particularly advantageous in the synthesis of peptidomimetics—compounds designed to mimic peptides but with improved pharmacological properties like stability and bioavailability.[16][17] The resulting Ugi products serve as excellent starting points for generating libraries of drug-like molecules for biological screening.[14]
Caption: Generalized mechanism of the Ugi four-component reaction.
Protocol: Representative Ugi Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol (MeOH) or another suitable protic solvent like 2,2,2-trifluoroethanol (TFE). Stir at room temperature for 30-60 minutes.
-
Addition of Components: Add the carboxylic acid (1.0 eq) to the mixture.
-
Isocyanide Addition: Add this compound (1.0 eq) to the reaction mixture. The addition is often done at room temperature, but cooling may be required for highly reactive substrates.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the pure α-aminoacyl amide product.
The Passerini Three-Component Reaction (P-3CR)
Discovered before the Ugi reaction, the Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[18][19] This reaction provides a straightforward route to α-hydroxy amide derivatives after a simple hydrolysis step. It is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, especially in aprotic solvents.[19][20]
Caption: Generalized mechanism of the Passerini three-component reaction.
Protocol: Representative Passerini Reaction
-
Setup: Combine the aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.1 eq) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The reaction is often run at high concentration.
-
Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent in vacuo. The crude product is then purified using flash column chromatography to isolate the desired α-acyloxy amide.
Other Key Synthetic Applications
Beyond its central role in Ugi and Passerini reactions, this compound is a versatile reagent with several other documented applications:
-
Peptide Synthesis: It acts as a potent coupling reagent for peptide synthesis, reportedly giving higher yields and less racemization than dicyclohexylcarbodiimide (DCCI).[5][7]
-
Heterocycle Synthesis: It is used to synthesize a variety of biologically active heterocycles, including imidazo[1,2-a]pyridines, 2-aminobenzoxazoles, and 3-aminobenzoxazines.[6][10]
-
Organometallic Chemistry: It serves as a ligand in the synthesis of organometallic complexes, such as bis-cyclometalated iridium complexes for organic light-emitting diodes (OLEDs) and nitrogen acyclic carbene (NAC) complexes used as catalysts.[6][7][10]
Significance in Drug Discovery and Development
The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[4] The morpholine moiety can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability.[4] Its weak basicity and conformational flexibility can be key to improving brain permeability for CNS-targeted drugs.[3][4]
By using this compound in MCRs, drug discovery teams can:
-
Achieve Structural Diversity: Rapidly generate large libraries of novel, structurally diverse compounds from readily available starting materials.[2][12]
-
Incorporate a Privileged Scaffold: Directly embed the pharmacokinetically favorable morpholine group into potential drug candidates.
-
Target Complex Systems: Synthesize complex peptidomimetics and heterocyclic scaffolds designed to modulate challenging biological targets like protein-protein interactions (PPIs).[13][17]
This approach aligns with the principles of both phenotypic drug discovery (PDD), where large, diverse libraries are screened against disease models, and target-based discovery, where scaffolds are rationally designed.[21][22]
Safety, Handling, and Storage
Like all isocyanides, this compound is toxic and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[6][23]
| Safety Information | Details |
| Pictogram(s) | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statement(s) | H301: Toxic if swallowed.[23] H311: Toxic in contact with skin.[23] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H331: Toxic if inhaled.[6][23] H335: May cause respiratory irritation.[6] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][23] P270: Do not eat, drink or smoke when using this product.[9][23] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][23] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][23] P405: Store locked up.[9][23] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation. Ensure eyewash stations and safety showers are readily accessible.[24]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[23]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Wear a lab coat and other protective clothing to prevent skin contact.[23]
-
Respiratory Protection: If there is a risk of exposure above occupational limits, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).[6][25]
-
General Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[25]
Conclusion
This compound (CAS 78375-48-1) is more than just a chemical reagent; it is a strategic building block for innovation in organic synthesis and drug discovery. Its capacity to participate in powerful multicomponent reactions like the Ugi and Passerini condensations provides an efficient and modular route to complex, drug-like molecules. The simultaneous introduction of the reactive isocyanide handle and the pharmacologically advantageous morpholine scaffold makes it an exceptionally valuable tool for scientists aiming to accelerate the discovery of novel therapeutic agents. Proper understanding of its synthesis, applications, and stringent safety protocols is essential for harnessing its full potential.
References
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 78375-48-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. Passerini Reaction [organic-chemistry.org]
- 20. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. solutions.covestro.com [solutions.covestro.com]
Physicochemical properties of 2-Morpholinoethyl isocyanide
An In-depth Technical Guide to 2-Morpholinoethyl Isocyanide: Properties, Reactivity, and Applications
Introduction: A Bifunctional Reagent for Modern Synthesis
This compound, also known as 4-(2-Isocyanoethyl)morpholine or MEI, is a versatile bifunctional organic compound that has garnered significant interest in synthetic chemistry.[1] Its structure uniquely combines a morpholine ring, a privileged scaffold in medicinal chemistry, with a reactive isocyanide functional group.[2][3] The morpholine moiety, with its well-balanced hydrophilic-lipophilic profile and weak basicity, is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as blood-brain barrier permeability.[3][4] Simultaneously, the isocyanide group (–N⁺≡C⁻) serves as a powerful and versatile building block, prized for its unique reactivity in multicomponent reactions (MCRs) that enable the rapid construction of complex molecular architectures from simple precursors.[5][6]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers in organic synthesis, drug discovery, and materials science.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in various chemical transformations. The compound is a colorless to dark yellow liquid with the characteristic, highly unpleasant odor of isonitriles.[7][8] It is generally soluble in organic solvents like chloroform but insoluble in water.[2][7]
Summary of Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 78375-48-1 | [9] |
| Molecular Formula | C₇H₁₂N₂O | [9] |
| Molecular Weight | 140.18 g/mol | [9] |
| Appearance | Colorless to very dark yellow liquid | [7] |
| Boiling Point | 72-73 °C at 0.7 mmHg | |
| Density | 1.017 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.469 | [10] |
| Flash Point | 110 °C (230 °F) - closed cup | [11] |
| Synonyms | 4-(2-Isocyanoethyl)morpholine, MEI, Morpholino ethyl isocyanide | [2][12] |
Spectroscopic Signature
The isocyanide functional group provides a distinct spectroscopic handle for characterization.
-
Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and characteristic absorption band in their IR spectra, typically in the range of 2165–2110 cm⁻¹.[5][8] This sharp peak is a reliable indicator of the presence of the N≡C functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While predicted ¹H and ¹³C NMR spectra are available, a key feature in ¹³C NMR is the signal for the isocyanide carbon.[2] Due to the electronic symmetry around the ¹⁴N nucleus, coupling between the isocyanide ¹³C and the adjacent ¹⁴N can sometimes be observed.[5]
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized from its corresponding primary amine, 2-morpholinoethylamine. The synthesis involves a two-step process: formylation followed by dehydration. The amine is first reacted with formic acid to produce the N-(2-morpholinoethyl)formamide intermediate. This formamide is then dehydrated using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosgene (COCl₂) in the presence of a base, such as diisopropylamine or triethylamine, to yield the final isocyanide product.[13] The use of diisopropylamine as the base has been reported to improve yields to around 68%.[13]
Caption: General synthesis workflow for this compound.
Core Reactivity
The isocyanide functional group is isoelectronic with carbon monoxide and possesses a unique electronic structure, with two resonance forms contributing to its character.[5][8] This duality confers both nucleophilic and electrophilic properties on the terminal carbon atom, making it a versatile reactant.[14]
-
Stability: Isocyanides are generally stable under basic conditions but are sensitive to acid.[5][8] In the presence of aqueous acid, they readily hydrolyze to form the corresponding formamide, a reaction often used to quench and destroy residual odorous isocyanides.[5]
-
Reactivity in Multicomponent Reactions (MCRs): The most significant application of this compound is its role as a key component in isocyanide-based MCRs, such as the Passerini and Ugi reactions.[15][16] These reactions are highly atom-efficient, one-pot procedures that combine three or four starting materials to generate complex, highly functionalized products.[6][16] In these reactions, the isocyanide acts as an "α-amino carbanion synthon" equivalent, undergoing an α-addition that drives the formation of complex scaffolds like α-acylaminoamides and α-acyloxycarboxamides.[15][17]
Caption: Role of isocyanide in the Ugi four-component reaction.
Applications in Research and Drug Development
The unique combination of the morpholine scaffold and the isocyanide functional group makes this compound a valuable tool in several scientific domains.
Drug Discovery and Medicinal Chemistry
The morpholine ring is a well-established "privileged scaffold" in CNS drug discovery.[3][4] Its inclusion can modulate physicochemical properties to enhance solubility and brain permeability while providing a scaffold to orient other pharmacophoric elements correctly.[3] this compound allows for the direct incorporation of this beneficial moiety into diverse molecular libraries via MCRs. These reactions are powerful tools for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.[18]
Applications include the synthesis of:
-
Heterocycles: It is used to create a variety of therapeutically relevant heterocycles, such as imidazo[1,2-a]pyridines, 2-aminobenzoxazoles, and 3-aminobenzoxazines.[9][13]
-
Peptidomimetics: The Ugi reaction, utilizing this isocyanide, is a cornerstone for synthesizing peptide-like structures, which are crucial in drug development.[16][18]
-
Peptide Synthesis: It serves as a potent coupling reagent for forming peptide bonds, reportedly yielding higher yields and less racemization than traditional reagents like DCC.[7]
Materials Science
The isocyanide group is an excellent ligand for various metals. This compound has been used as a ligand in the synthesis of bis-cyclometalated iridium(III) complexes.[7][13] These types of complexes are of significant interest for their application in organic light-emitting diodes (OLEDs) due to their phosphorescent properties.[12]
Catalysis
This reagent is a precursor for the synthesis of Nitrogen Acyclic Carbene (NAC) complexes.[7][9] These gold(I) or other metal-carbene complexes can act as catalysts for various organic transformations, including the synthesis of phenols and the hydration of alkynes.[7][9]
Safety, Handling, and Storage Protocols
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. The protocols described below are designed as a self-validating system for maintaining the integrity of the compound and the safety of laboratory personnel.
Hazard Profile and GHS Classification
This compound is classified as a hazardous substance and must be handled with appropriate caution.[10][11]
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[2][11]
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][11]
-
Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[10][11]
Experimental Protocol: Safe Handling and Use
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of its potent, unpleasant vapors.[19]
-
Personal Protective Equipment (PPE):
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.
-
Spill & Waste Management:
-
Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., vermiculite).
-
Isocyanide waste should be quenched by slow addition to an acidic solution (e.g., dilute HCl) in a fume hood to hydrolyze it to the less odorous formamide before disposal according to institutional guidelines.[5]
-
Storage and Stability
-
Storage Conditions: The compound should be stored at -20°C for long-term stability.[2][7]
-
Stability: It is stable for at least two years after receipt when stored under the recommended conditions.[7]
-
Precautions: Protect from light and moisture, as it is sensitive to acid-catalyzed hydrolysis and potential polymerization.[5][7] Keep the container tightly sealed.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic chemistry. Its bifunctional nature—marrying the advantageous pharmacokinetic properties of the morpholine ring with the powerful synthetic utility of the isocyanide group—provides researchers with a direct route to molecular complexity. From accelerating drug discovery through multicomponent reactions to enabling the development of novel materials and catalysts, its applications are broad and impactful. Proper understanding of its physicochemical properties and adherence to strict handling protocols are essential for harnessing its full synthetic potential safely and effectively.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. scienceinfo.com [scienceinfo.com]
- 9. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 13. This compound | 78375-48-1 [chemicalbook.com]
- 14. Isocyanide 2.0 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
2-Morpholinoethyl isocyanide molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Morpholinoethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MEI) is a versatile bifunctional molecule that has garnered significant interest in synthetic chemistry, materials science, and drug discovery. Its unique architecture, combining the conformationally significant morpholine ring with the electronically distinct isocyanide group, presents a fascinating case study in molecular structure and bonding. This guide provides a comprehensive analysis of MEI, delving into the intricacies of its constituent parts and their synergistic influence on the molecule's overall properties and reactivity. We will explore the conformational dynamics of the morpholine moiety, the complex electronic nature of the isocyanide functional group, and the spectroscopic signatures that allow for its empirical characterization. This document serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.
Introduction: The Dichotomy of a Molecule
This compound, with the empirical formula C₇H₁₂N₂O, is an organic compound featuring a morpholine ring connected via an ethyl linker to an isocyanide functional group.[1] This structure imparts a dual character to the molecule: the morpholine ring, a common scaffold in medicinal chemistry, offers aqueous solubility and specific conformational geometries, while the isocyanide group provides a unique reaction handle for complex syntheses and a powerful ligand for coordination chemistry.[2][3] Its utility is demonstrated in its application as a building block for nitrogen acyclic carbene (NAC) complexes, imidazo[1,2-a]pyridines, and in multicomponent reactions like the Ugi condensation. Understanding the fundamental structure and bonding of MEI is paramount to exploiting its full potential.
| Property | Value | Reference |
| Chemical Name | 4-(2-Isocyanoethyl)morpholine | |
| CAS Number | 78375-48-1 | |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [4] |
| Density | 1.017 g/mL at 20 °C | [4] |
Architectural Deep Dive: Structural Components
The molecular architecture of this compound can be deconstructed into its two primary components: the morpholine heterocycle and the isocyanide functional group, connected by a flexible ethyl bridge.
The Morpholine Moiety: Conformational Dynamics
Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group.[5] Its structure is not planar; like cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[6][7] In MEI, the ethyl isocyanide group is a substituent on the nitrogen atom. Theoretical and spectroscopic studies on N-substituted morpholines confirm that the chair conformation is energetically favored over the boat form.[6][7] The substituent on the nitrogen can exist in either an axial or equatorial position. For the 2-morpholinoethyl group, the equatorial conformation is generally more stable, minimizing steric interactions with the ring's axial hydrogens.[5][6] This conformational preference influences the molecule's overall shape and how it interacts with other molecules, a critical consideration in drug design and catalysis.[3]
Caption: Conformational equilibrium of the N-substituted morpholine ring.
The Isocyanide Functional Group: A Unique Bonding Paradigm
The isocyanide group (–N⁺≡C⁻) is an isomer of the more common nitrile (–C≡N) group.[8][9] The organic fragment connects through the nitrogen atom, not the carbon.[8][9] This seemingly subtle difference results in a profoundly different electronic structure and reactivity.
Resonance and Electronic Structure: The bonding in isocyanides is best described by two principal resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a neutral, carbene-like form with a double bond.[8][10][11]
Caption: Resonance structures of the isocyanide functional group.
While high-level valence bond calculations suggest the carbene-like structure is a major contributor, the molecule's linear geometry (R-N-C angle is near 180°) is a result of stabilization from the nitrogen's lone pair donation.[8][12] This duality is the key to its chemistry. The terminal carbon atom possesses both a lone pair of electrons (in its highest occupied molecular orbital, HOMO) and accessible empty π* orbitals (lowest unoccupied molecular orbitals, LUMO).[13][14] This makes the isocyanide carbon atom simultaneously nucleophilic and electrophilic, a feature that drives its participation in multicomponent reactions.[14]
Intermolecular Interactions: A crucial and often underappreciated aspect of isocyanide bonding is the ability of the terminal carbon to act as a hydrogen bond acceptor.[13][14] Crystallographic database analysis reveals that the carbon atom, despite being less electronegative than nitrogen, frequently participates in RNC···HX hydrogen bonds.[13][14] This interaction is mediated by the carbon's filled σ and π orbitals and is fundamental to understanding reaction mechanisms and designing novel materials.[13]
| Typical Bond Parameters | Value | Source |
| C-N Distance (Isocyanide) | ~115.8 pm | [8] |
| R-N-C Angle | ~180° | [8][10] |
| Morpholine C-C Distance | ~1.52 Å | General |
| Morpholine C-O Distance | ~1.43 Å | General |
| Morpholine C-N Distance | ~1.47 Å | General |
Spectroscopic Characterization: The Molecular Fingerprint
The structure of this compound is confirmed and studied through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the spectroscopic characterization of MEI.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying isocyanides. They exhibit a very strong and sharp absorption band corresponding to the N≡C stretching vibration (ν(N≡C)). This band typically appears in a relatively clear region of the spectrum, between 2110 cm⁻¹ and 2165 cm⁻¹.[8] The exact frequency is sensitive to the electronic environment. When an isocyanide acts as a ligand to a metal, σ-donation tends to increase the frequency, while π-backbonding weakens the C≡N bond and lowers the frequency.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum would show characteristic signals for the morpholine ring protons, typically appearing as two multiplets around ~2.5-2.8 ppm (for the -N-CH₂- protons) and ~3.6-3.8 ppm (for the -O-CH₂- protons). The ethyl linker protons would also appear as distinct triplets.
-
¹³C NMR: The carbon spectrum would show distinct peaks for the morpholine ring carbons (~45-55 ppm for C-N and ~65-70 ppm for C-O). The isocyanide carbon itself is highly characteristic, appearing in a unique region of the spectrum. The electronic symmetry around the ¹⁴N nucleus is such that spin-spin coupling between the isocyanide ¹³C and the adjacent ¹⁴N can sometimes be observed.[8]
| Expected Spectroscopic Data | Characteristic Signal | Comment |
| FT-IR | Strong, sharp peak at ~2140 cm⁻¹ | N≡C stretching vibration.[8] |
| ¹H NMR | Multiplets at ~2.7 ppm and ~3.7 ppm | Protons on the morpholine ring. |
| ¹³C NMR | Signal for isocyanide carbon | Specific chemical shift identifies the functional group.[17][18] |
| ¹³C NMR | Signals at ~54 ppm and ~67 ppm | Carbons adjacent to N and O in the morpholine ring, respectively.[19] |
Experimental Protocols
To ensure scientific integrity, the methods for obtaining characterization data must be robust and reproducible.
Protocol: Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: Place a single drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Causality: Salt plates are used because they are transparent to infrared radiation in the analytical range. A thin film of the neat liquid is sufficient for analysis due to the high concentration of the analyte.
-
-
Background Scan: Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan.
-
Causality: This step is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum is solely from the sample.
-
-
Sample Scan: Place the prepared sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.
-
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the characteristic ν(N≡C) peak.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard is required.
-
Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming is critical for obtaining sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Causality: Proton decoupling simplifies the ¹³C spectrum by collapsing multiplets into single lines, making interpretation easier.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected by the software. Chemical shifts are referenced to TMS at 0.00 ppm.
Conclusion
The molecular structure of this compound is a composite of two distinct chemical entities whose properties are intricately linked. The morpholine ring provides a stable, conformationally defined anchor with favorable physicochemical properties for biological applications. The isocyanide group, with its unique linear geometry and ambivalent electronic nature, offers a rich platform for chemical transformations and coordination chemistry. Its dual character as both a σ-donor and π-acceptor, coupled with the nucleophilic and electrophilic nature of its terminal carbon, makes it a powerful tool in the hands of synthetic and medicinal chemists. A thorough understanding of this structure, confirmed through robust spectroscopic methods, is the critical first step toward innovative applications in drug development and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isocyanide - Wikipedia [en.wikipedia.org]
- 9. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]
- 10. Isocyanide: Structure, Formula & Uses | Study.com [study.com]
- 11. Isocyanide: Structure, Nomenclature, Preparation, Properties and Uses of Isocyanide, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 17. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Quantum Chemical Calculations for 2-Morpholinoethyl Isocyanide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Morpholinoethyl isocyanide, a versatile building block in organic synthesis with significant potential in drug discovery.[1][2] By leveraging Density Functional Theory (DFT), this guide outlines a robust methodology to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. The insights derived from these calculations are invaluable for researchers, scientists, and drug development professionals seeking to understand its chemical behavior at a molecular level, thereby accelerating the rational design of novel therapeutics. This document provides detailed, step-by-step protocols, explains the rationale behind methodological choices, and offers guidance on interpreting the computational results in the context of medicinal chemistry.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a molecule featuring both a morpholine ring and an isocyanide functional group, serves as a key intermediate in the synthesis of a variety of organic compounds, including those with therapeutic potential.[2][3] The morpholine moiety is a prevalent scaffold in many FDA-approved drugs, often enhancing pharmacokinetic properties such as solubility and metabolic stability.[4] The isocyanide group, with its unique electronic structure and reactivity, participates in various multicomponent reactions, making it a valuable tool for generating molecular diversity in drug discovery campaigns.[5][6]
Understanding the fundamental electronic and structural properties of this compound is paramount for predicting its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico laboratory to probe these properties with high accuracy, providing insights that complement and guide experimental work.[7] This guide will focus on the application of Density Functional Theory (DFT) to model this compound, a method that provides a favorable balance of accuracy and computational cost for molecules of this size.[8]
Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[8] This approach is computationally more efficient than traditional wave function-based methods, making it well-suited for studying drug-like molecules.[8]
Justification for Method Selection: B3LYP/6-31G*
For the quantum chemical calculations of this compound, we recommend the B3LYP functional in conjunction with the 6-31G* basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. B3LYP has demonstrated a robust track record for providing accurate geometries and energies for a wide range of organic molecules.[9][10] Its widespread use in the literature provides a wealth of benchmark data for comparison.[11]
-
6-31G* Basis Set: This is a Pople-style basis set that offers a good compromise between accuracy and computational expense.[9] The inclusion of polarization functions () on heavy atoms is crucial for accurately describing the bonding in molecules with heteroatoms like oxygen and nitrogen, which are present in this compound. While larger basis sets can provide higher accuracy, the 6-31G basis set is generally sufficient for initial investigations of molecular properties for drug-like molecules.[11]
Experimental Protocol: Computational Workflow
The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.
Molecular Structure Preparation
-
Obtain the 2D structure of this compound. The SMILES string for the molecule is [C-]#[N+]CCN1CCOCC1.
-
Convert the 2D structure to a 3D model using a molecular modeling software such as Avogadro or ChemDraw.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.
Geometry Optimization and Frequency Calculation
This is the core of the computational analysis, yielding the molecule's most stable conformation and its vibrational properties.
Caption: Workflow for quantum chemical calculations.
Protocol:
-
Set up the calculation:
-
Select the B3LYP functional.
-
Choose the 6-31G* basis set.
-
Specify a geometry optimization followed by a frequency calculation.
-
-
Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Verify the optimized geometry: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.
Analysis and Interpretation of Results
The output of the quantum chemical calculations provides a wealth of information that can be used to predict the chemical behavior of this compound.
Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) Theory is a powerful tool for understanding chemical reactivity.[12] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]
-
HOMO: Represents the ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
| Property | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -X.XX eV | Indicates electron-donating ability. |
| LUMO Energy | +Y.YY eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution in a molecule.[13][14]
-
Red regions: Indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack.[15]
-
Blue regions: Indicate positive electrostatic potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack.[15]
-
Green regions: Represent areas of neutral potential.[15]
Caption: Relationship between calculated properties and reactivity.
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound.[16][17] Key vibrational modes to analyze include:
-
Isocyanide (N≡C) stretch: This is a characteristic and strong absorption in the IR spectrum, typically found in the range of 2100-2200 cm⁻¹.[17]
-
C-O-C stretches of the morpholine ring: These vibrations are indicative of the morpholine scaffold.
-
N-H bends (if applicable, though absent in this molecule): In related primary or secondary amines, these would be important.
The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N≡C Stretch | (To be calculated) | (To be measured) |
| C-O-C Stretch | (To be calculated) | (To be measured) |
Implications for Drug Development
The insights gained from these quantum chemical calculations have direct applications in the drug development process:
-
Target Interaction: The MEP map and FMO analysis can help predict how this compound or its derivatives might interact with the active site of a biological target. For example, electron-rich regions could form hydrogen bonds with donor groups in a protein.
-
Metabolic Stability: Understanding the electronic properties of the molecule can provide clues about its susceptibility to metabolic transformations. For instance, regions of high electron density might be more prone to oxidation by cytochrome P450 enzymes.
-
ADMET Properties: While full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction requires more specialized models, the fundamental properties calculated here, such as molecular size, shape, and charge distribution, are important inputs for such predictions.[18][19][20][21]
Conclusion
Quantum chemical calculations, specifically using DFT at the B3LYP/6-31G* level of theory, provide a powerful and accessible tool for characterizing the electronic and structural properties of this compound. This in-depth technical guide has outlined a systematic workflow for performing these calculations and interpreting the results in a manner that is directly relevant to drug discovery and development. By leveraging the insights from HOMO-LUMO analysis, MEP maps, and vibrational spectroscopy, researchers can make more informed decisions in the design and optimization of novel drug candidates based on this versatile molecular scaffold.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS 78375-48-1 | Chemodex | Biomol.com [biomol.com]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]
- 6. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. inpressco.com [inpressco.com]
- 12. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 13. MEP [cup.uni-muenchen.de]
- 14. youtube.com [youtube.com]
- 15. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. aurlide.fi [aurlide.fi]
An In-depth Technical Guide to 2-Morpholinoethyl Isocyanide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Morpholinoethyl isocyanide, a versatile bifunctional reagent that has found significant utility in modern organic synthesis. While the specific historical details of its initial discovery remain elusive in readily accessible literature, this document will delve into the established synthetic methodologies, elucidate its key physicochemical properties, and explore its diverse applications, particularly in the realm of multicomponent reactions. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this morpholine-containing isocyanide in their synthetic endeavors.
Introduction and Historical Context
Isocyanides, characterized by the isocyano functional group (-N≡C), have a rich history in organic chemistry, with the first examples dating back to the mid-19th century. Their unique electronic structure, featuring a formally divalent carbon atom, imparts both nucleophilic and electrophilic character, making them exceptionally versatile building blocks. The advent of isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, revolutionized combinatorial chemistry and accelerated the discovery of novel molecular scaffolds.
This compound (CAS No. 78375-48-1) is a notable example of a functionalized isocyanide that incorporates a morpholine moiety.[1][2][3][4][5] The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and introduce favorable pharmacokinetic properties in drug candidates. The combination of the reactive isocyanide group and the drug-like morpholine fragment makes this compound a valuable tool in the synthesis of compounds with potential biological activity.
While the precise first synthesis of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development and exploration of functionalized isocyanides for multicomponent reactions and peptide synthesis.
Synthesis of this compound
The most prevalent and established method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-(2-Morpholinoethyl)formamide.[6][7][8][9][10][11] This transformation can be achieved using a variety of dehydrating agents.
Synthetic Pathway Overview
The general synthetic route involves two main steps starting from the commercially available 2-morpholinoethylamine.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Dehydration of N-(2-Morpholinoethyl)formamide
This protocol is a generalized procedure based on common dehydration methods for formamides.
Materials:
-
N-(2-Morpholinoethyl)formamide
-
Phosphorus oxychloride (POCl₃) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-(2-Morpholinoethyl)formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise.
-
Maintain the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Dehydrating agents are highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent their decomposition and ensure high yields.
-
Base: A tertiary amine base is essential to neutralize the acidic byproducts generated during the reaction (e.g., HCl from POCl₃), which would otherwise protonate the starting materials and products.
-
Low Temperature: The reaction is often exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate and minimize the formation of side products.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 78375-48-1[4] |
| Molecular Formula | C₇H₁₂N₂O[3] |
| Molecular Weight | 140.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 72-73 °C at 0.7 mmHg[4] |
| Density | 1.017 g/mL at 25 °C[4] |
| Solubility | Soluble in common organic solvents such as chloroform.[12] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong absorption band corresponding to the N≡C stretch, which typically appears in the range of 2150-2110 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the morpholine ring protons (typically in the range of 2.5-3.7 ppm) and the ethyl bridge protons.
-
¹³C NMR: The isocyanide carbon atom gives a characteristic signal in the range of 155-170 ppm.
-
Applications in Organic Synthesis
The synthetic utility of this compound stems from the unique reactivity of the isocyanide group, allowing for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Multicomponent Reactions (MCRs)
This compound is a frequently employed component in isocyanide-based MCRs, which are powerful tools for the rapid generation of molecular complexity from simple starting materials.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[1][13][14] This reaction, first reported by Mario Passerini in 1921, is a cornerstone of isocyanide chemistry.[1][14]
Caption: The Passerini three-component reaction.
Mechanistic Insight: The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, involving a trimolecular interaction of the three components.[13] In polar solvents, an ionic pathway involving a nitrilium ion intermediate is more likely.[13]
The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, yielding a bis-amide.[15][16][17] This reaction is highly valued in combinatorial chemistry for the synthesis of peptide-like structures.
Caption: The Ugi four-component reaction.
Mechanistic Insight: The Ugi reaction is generally believed to initiate with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. A final Mumm rearrangement affords the stable bis-amide product.[17]
Synthesis of N-Heterocyclic Carbenes (NHCs)
This compound can serve as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands.[5][12] These NHCs, when complexed with transition metals, form catalysts for a variety of organic transformations, including the synthesis of phenols and the hydration of alkynes.[5][12]
Peptide Synthesis
This isocyanide has been utilized as a coupling reagent in peptide synthesis, offering an alternative to standard carbodiimide-based methods.[2][5][12] It can promote the formation of amide bonds with potentially lower rates of racemization.[12]
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[18] It also causes skin and eye irritation.[18] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, combining the reactive isocyanide group with the pharmaceutically relevant morpholine moiety, makes it a powerful tool for the construction of complex molecules, particularly through multicomponent reactions. While its specific historical origins are not clearly documented, its utility in modern synthetic chemistry is well-established, with applications ranging from the synthesis of peptidomimetics and heterocyclic scaffolds to the preparation of novel catalysts. As the demand for efficient and diversity-oriented synthetic methods continues to grow, this compound is poised to remain a key player in the synthetic chemist's toolbox.
References
- 1. Passerini reaction | PPTX [slideshare.net]
- 2. This compound | CAS 78375-48-1 | Chemodex | Biomol.com [biomol.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. adipogen.com [adipogen.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanide 2.0 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
Reactivity profile of the isocyanide group in 2-Morpholinoethyl isocyanide
An In-depth Technical Guide to the Reactivity Profile of 2-Morpholinoethyl Isocyanide
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and synthetic utility of this compound (MEI). The isocyanide functional group is a unique and versatile moiety in organic chemistry, renowned for its ambiphilic nature, capable of engaging with both electrophiles and nucleophiles at its terminal carbon.[1][2][3] In MEI, this reactive "warhead" is coupled with a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties.[4][5] This document details the core reactivity of MEI, with a primary focus on its application in isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic advantage of incorporating the morpholine moiety for applications in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful building block.
The Isocyanide Functional Group: A Primer on Electronic Structure and Reactivity
Isocyanides, also known as isonitriles, are a class of organic compounds featuring the -N≡C functional group. Their chemistry is dominated by the unique electronic structure of the terminal carbon atom, which is formally divalent and exhibits a zwitterionic character.[6][7] This can be represented by two primary resonance structures: a triply bonded, charge-separated form and a carbene-like form.
This dual character means the isocyanide carbon possesses both a lone pair of electrons, making it nucleophilic, and a vacant p-orbital, rendering it electrophilic. This ambiphilic nature is the foundation of its diverse reactivity, allowing it to react with both nucleophiles and electrophiles at the same atom in a process known as α-addition.[6][8] This reactivity pattern is distinct from most other functional groups and is the key to the power of isocyanide-based multicomponent reactions.[8]
Caption: Resonance structures illustrating the ambiphilic nature of the isocyanide group.
Profile of this compound (MEI)
This compound is a colorless to yellow liquid that serves as a versatile building block in organic synthesis.[9][10] Its structure consists of the reactive isocyanide group connected via an ethyl linker to a morpholine ring. This combination is highly strategic: the isocyanide provides the reactive handle for complex molecule construction, while the morpholine ring is a widely recognized "privileged structure" in medicinal chemistry. The morpholine scaffold often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of drug candidates.[4][5]
| Property | Value | Reference |
| CAS Number | 78375-48-1 | [11] |
| Molecular Formula | C₇H₁₂N₂O | [11] |
| Molecular Weight | 140.18 g/mol | [11] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [11] |
| Density | 1.017 g/mL at 20 °C | [11] |
| Refractive Index | n20/D 1.469 | [11] |
| Storage | -20°C, protect from light and moisture | [10][11] |
Core Reactivity: Isocyanide-Based Multicomponent Reactions (IMCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are prized for their efficiency and atom economy.[6][12][13] Isocyanides are star players in this field, and MEI is an exemplary reagent for two of the most powerful IMCRs: the Passerini and Ugi reactions.
The Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, the P-3CR is the first-known isocyanide-based MCR.[14][15] It combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to furnish an α-acyloxy amide in a single step.[15][16] The reaction mechanism is thought to proceed through a concerted, cyclic transition state in aprotic solvents, where hydrogen bonding plays a key role.[16] In polar solvents, an ionic pathway involving a nitrilium ion intermediate may operate.[15]
The use of MEI in the Passerini reaction directly installs the morpholinoethyl group onto the amide nitrogen, providing rapid access to complex scaffolds with a desirable pharmacokinetic tail.
Caption: Generalized mechanism of the Passerini Three-Component Reaction (P-3CR).
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction, first reported by Ivar Ugi in 1959, is arguably the most significant and versatile IMCR.[17] It involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide product.[17][18] The reaction is highly convergent and typically proceeds rapidly and exothermically.[17]
The mechanism is a testament to chemical efficiency:
-
Imine Formation: The aldehyde and amine condense to form an imine.
-
Nitrilium Ion Formation: The isocyanide carbon performs a nucleophilic attack on the protonated imine, forming a highly reactive nitrilium ion intermediate.[14][19]
-
Nucleophilic Trapping: The carboxylate anion traps the nitrilium ion.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, driving the entire reaction sequence to completion and forming the stable bis-amide product.[17]
MEI is an excellent isocyanide component for the Ugi reaction, enabling the creation of diverse, peptide-like molecules decorated with the morpholine scaffold, making it a cornerstone reaction for generating libraries for drug discovery.[20]
Caption: Key steps in the mechanism of the Ugi Four-Component Reaction (U-4CR).
Expanded Reactivity: Coordination Chemistry and Ligand Applications
Beyond its central role in MCRs, this compound is a valuable ligand in coordination and organometallic chemistry. The carbon lone pair allows it to coordinate strongly with transition metals, behaving as an electron-rich analog of carbon monoxide.[21]
A key application is the synthesis of Nitrogen Acyclic Carbene (NAC) complexes.[10][22] These metal complexes, often involving gold(I), are potent catalysts for a range of organic transformations, including the hydration of alkynes.[10] The morpholine group can influence the solubility and stability of these catalysts. Furthermore, MEI has been used as a ligand in bis-cyclometalated iridium complexes for the development of organic light-emitting diodes (OLEDs), highlighting its utility in materials science.[10][22]
Experimental Workflow: A Practical Guide to the Ugi Reaction with MEI
This section provides a trusted, step-by-step methodology for performing a typical Ugi four-component reaction using this compound. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol: Synthesis of a Morpholine-Containing Bis-Amide via U-4CR
Objective: To synthesize N-(1-(cyclohexanecarboxamido)-2-phenylethyl)-N-(2-morpholinoethyl)benzamide.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
2-Phenylethylamine (1.0 mmol, 121 mg)
-
Cyclohexanecarboxylic acid (1.0 mmol, 128 mg)
-
This compound (MEI) (1.0 mmol, 140 mg)
-
Methanol (MeOH), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL) with septum
Methodology:
-
Imine Formation (Pre-incubation):
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and 2-phenylethylamine (1.0 mmol).
-
Dissolve the components in anhydrous methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Causality: This pre-incubation step allows for the formation of the imine intermediate, which is a crucial first step in the Ugi reaction sequence. Methanol is an excellent solvent as it facilitates both imine formation and solubilizes the other components.[14][17]
-
-
Addition of Components:
-
To the stirring imine solution, add cyclohexanecarboxylic acid (1.0 mmol). Stir for 5 minutes until dissolved.
-
Next, add this compound (1.0 mmol) to the reaction mixture in one portion using a syringe.
-
Causality: The order of addition is strategic. Once the imine and acid are present, the addition of the isocyanide initiates the rapid, exothermic cascade that leads to the final product.[17]
-
-
Reaction Execution:
-
Seal the flask with a septum and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality: While often complete in minutes, allowing the reaction to proceed for 24 hours ensures high conversion, especially when dealing with less reactive substrates. The high concentration of reactants (0.2 M) is typical for Ugi reactions and helps drive the equilibrium towards the product.[17]
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Causality: The aqueous work-up removes unreacted carboxylic acid and other water-soluble impurities. Column chromatography is necessary to isolate the pure bis-amide product from any potential side products, such as the Passerini product which can form if the amine is absent.[17]
-
Caption: Experimental workflow for a typical Ugi Four-Component Reaction.
Conclusion
This compound stands out as a uniquely powerful and strategic reagent in modern organic synthesis. Its reactivity profile is dominated by the ambiphilic nature of the isocyanide carbon, making it an ideal substrate for highly efficient multicomponent reactions like the Passerini and Ugi condensations. The true value of MEI lies in its dual functionality: it acts as a reactive building block for constructing molecular complexity while simultaneously installing the medicinally privileged morpholine scaffold. This capacity to rapidly generate diverse libraries of drug-like molecules makes this compound an indispensable tool for professionals in chemical research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 12. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Passerini reaction - Wikipedia [en.wikipedia.org]
- 16. Passerini Reaction [organic-chemistry.org]
- 17. Ugi reaction - Wikipedia [en.wikipedia.org]
- 18. Ugi Reaction [organic-chemistry.org]
- 19. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buy this compound | 78375-48-1 [smolecule.com]
- 21. Isocyanide - Wikipedia [en.wikipedia.org]
- 22. This compound | CAS 78375-48-1 | Chemodex | Biomol.com [biomol.com]
The Solubility Profile of 2-Morpholinoethyl Isocyanide: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility of 2-morpholinoethyl isocyanide in organic solvents, a critical parameter for its effective application in chemical synthesis. As a versatile reagent, particularly in multicomponent reactions such as the Ugi and Passerini reactions, understanding its behavior in various solvent systems is paramount for reaction optimization, purification, and overall success. This document consolidates physicochemical data, explores the theoretical underpinnings of its solubility based on molecular structure, presents a comprehensive guide to its qualitative and predicted quantitative solubility, and provides detailed, field-proven protocols for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction: The Significance of Solubility in Isocyanide Chemistry
This compound, a colorless to pale yellow liquid, is a valuable building block in organic synthesis.[1] Its utility is most pronounced in the construction of complex molecular scaffolds through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy. The success of these reactions is intrinsically linked to the solubility of all components, including the isocyanide, in the chosen solvent system.[2]
A well-chosen solvent ensures that reactants are in the same phase, facilitating the molecular interactions necessary for chemical transformation. Conversely, poor solubility can lead to heterogeneous reaction mixtures, resulting in sluggish reaction rates, incomplete conversions, and the formation of side products. Furthermore, an understanding of solubility is crucial for downstream processes such as product isolation and purification. This guide aims to provide a comprehensive understanding of the solubility of this compound, empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior. These properties dictate the nature and strength of intermolecular forces between the isocyanide and solvent molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Appearance | Colorless to very dark yellow liquid | [1] |
| Density | 1.017 g/mL at 20 °C | [3] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [3] |
| Refractive Index | n20/D 1.469 | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
The structure of this compound, featuring a polar morpholine ring and a highly polar isocyanide group, alongside a flexible ethyl linker, suggests a nuanced solubility profile. The presence of nitrogen and oxygen atoms allows for hydrogen bond acceptance, while the isocyanide group contributes a significant dipole moment. These characteristics indicate a preference for polar organic solvents.
Qualitative and Predicted Quantitative Solubility
The morpholine moiety, being a cyclic ether and a tertiary amine, imparts a degree of polarity and the capacity for hydrogen bonding. Morpholine itself is miscible with water and a wide range of organic solvents.[6] The isocyanide functional group is also polar. Consequently, this compound is expected to be highly soluble in a variety of common organic solvents.
Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Water | 78.5 | Insoluble to Very Sparingly Soluble | Despite polar groups, the overall hydrophobicity of the molecule limits aqueous solubility. |
| Methanol | 32.7 | Highly Soluble / Miscible | Polar protic solvent capable of hydrogen bonding with the morpholine and isocyanide groups. |
| Ethanol | 24.5 | Highly Soluble / Miscible | Similar to methanol, a polar protic solvent that can effectively solvate the molecule. |
| Acetonitrile | 37.5 | Highly Soluble / Miscible | A polar aprotic solvent with a strong dipole moment that can interact favorably with the isocyanide group. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble / Miscible | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble / Miscible | A polar aprotic solvent that is an excellent solvent for many organic compounds. |
| Dichloromethane (DCM) | 9.1 | Highly Soluble / Miscible | A moderately polar solvent that can effectively solvate a wide range of organic molecules. |
| Tetrahydrofuran (THF) | 7.6 | Highly Soluble / Miscible | A moderately polar aprotic solvent with ether functionality that can interact with the morpholine ring. |
| Toluene | 2.4 | Soluble | A nonpolar aromatic solvent; solubility is expected to be lower than in polar solvents but still significant. |
| Hexane | 1.9 | Sparingly Soluble to Insoluble | A nonpolar aliphatic solvent with weak intermolecular forces, unlikely to effectively solvate the polar isocyanide. |
Practical Implications in Synthesis: Ugi and Passerini Reactions
The choice of solvent is a critical parameter in multicomponent reactions involving this compound. The Ugi and Passerini reactions, two of the most common applications of this reagent, exhibit distinct solvent preferences due to their different reaction mechanisms.
-
Ugi Four-Component Condensation (U-4CC): This reaction is generally favored in polar, protic solvents.[2][7] Methanol is the most commonly employed solvent as it facilitates the formation of the initial imine and stabilizes the polar intermediates.[8][9] The high solubility of this compound in methanol and other polar protic solvents makes it an ideal component for these reactions.
-
Passerini Three-Component Reaction (P-3CR): In contrast to the Ugi reaction, the Passerini reaction is typically more efficient in aprotic solvents of low to moderate polarity, such as dichloromethane (DCM) and tetrahydrofuran (THF).[3][4] The reaction is believed to proceed through a more concerted, less ionic pathway.[4] Therefore, the good solubility of this compound in these solvents is advantageous.
The following diagram illustrates the logical workflow for solvent selection in these key reactions:
Caption: Solvent selection workflow for Ugi and Passerini reactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of solubility, experimental determination is indispensable. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Preparation of a Saturated Solution:
-
To a glass vial, add a precisely weighed excess amount of this compound.
-
Add a known volume of the selected organic solvent.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial to sediment the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to ensure that no solid particles are transferred.
-
-
Quantification:
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Determine the concentration of this compound in the supernatant by comparing the analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration of the undissolved supernatant and the dilution factor.
-
Safety and Handling of this compound
Isocyanides are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odor.[10]
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[11][12]
-
In case of exposure:
-
Skin contact: Wash the affected area immediately with soap and water.
-
Eye contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Waste Disposal: Dispose of all isocyanide-containing waste according to institutional guidelines for hazardous chemical waste. Unreacted isocyanides can be quenched by careful addition to an alcoholic solution of an alkali.[10]
Conclusion
This compound exhibits broad solubility in a range of common organic solvents, a characteristic that underpins its versatility in synthetic chemistry. While it is highly soluble in polar protic and aprotic solvents, its solubility is limited in nonpolar media. This guide has provided a comprehensive overview of its solubility profile, from its fundamental physicochemical properties to practical considerations in its application and safe handling. The detailed experimental protocol provided herein offers a reliable method for researchers to determine its solubility in specific solvent systems, enabling the optimization of reaction conditions and the development of robust synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chemodex.com [chemodex.com]
- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 7. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. Control measures guide - Canada.ca [canada.ca]
Methodological & Application
Application Notes and Protocols: Ugi Reaction with 2-Morpholinoethyl Isocyanide for Peptidomimetic Synthesis
Introduction: The Ugi Reaction as a Cornerstone in Peptidomimetic Drug Discovery
The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a pivotal strategy in modern drug discovery.[1][2] These compounds often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability, compared to their natural counterparts. Among the synthetic methodologies available, the Ugi four-component reaction (U-4CR) stands out as a particularly powerful tool.[3][4][5][6] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-aminoacyl amide derivatives, which serve as excellent scaffolds for peptidomimetics.[3][5][7][8][9][10] The inherent efficiency and atom economy of the Ugi reaction make it highly attractive for the construction of diverse compound libraries for high-throughput screening.[4][11]
This application note provides a detailed protocol for the Ugi reaction utilizing 2-morpholinoethyl isocyanide. The incorporation of the morpholino group is strategically significant as it can enhance aqueous solubility and introduce a key pharmacophore for potential biological interactions. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Strategic Advantage of this compound
The choice of isocyanide is a critical determinant of the final product's properties in an Ugi reaction. This compound offers several distinct advantages in the context of peptidomimetic synthesis:
-
Enhanced Solubility: The morpholine moiety is a well-established functional group for improving the aqueous solubility of drug candidates, a crucial factor for bioavailability.
-
Pharmacophoric Contribution: The morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Synthetic Versatility: The ethyl linker provides flexibility, and the morpholine nitrogen can be further functionalized post-Ugi reaction if desired, opening avenues for additional diversification.
Mechanistic Overview of the Ugi Four-Component Reaction
A comprehensive understanding of the reaction mechanism is essential for optimizing reaction conditions and troubleshooting. The Ugi reaction is believed to proceed through a series of rapid equilibria.[5] While some debate exists regarding the exact sequence of events, the generally accepted mechanism involves the initial formation of an iminium ion from the condensation of the aldehyde and the amine.[12][13] This electrophilic species is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is subsequently trapped by the carboxylate anion. The final step is a Mumm rearrangement, an intramolecular acyl transfer, which yields the stable α-acylamino amide product.[12]
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocol
This protocol provides a general procedure for the Ugi reaction using this compound. The specific aldehyde, amine, and carboxylic acid components should be chosen based on the desired final peptidomimetic structure.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Sigma-Aldrich | Should be freshly distilled if necessary. |
| Amine (e.g., Benzylamine) | ≥99% | Sigma-Aldrich | |
| Carboxylic Acid (e.g., Acetic Acid) | ≥99% | Sigma-Aldrich | |
| This compound | ≥95% | TCI Chemicals | Store under nitrogen at low temperature. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Protic polar solvents are often preferred.[3][6] |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific | For aqueous workup. |
| Brine | ACS Grade | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of peptidomimetics via the Ugi reaction.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), and carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL).
-
Addition of Isocyanide: To the stirred solution, add this compound (1.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[14][15]
-
Redissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).[14][15]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[14][15]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure peptidomimetic.[14]
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Troubleshooting and Key Considerations
-
Reaction Rate: The rate of the Ugi reaction can be influenced by the steric and electronic properties of the substrates. Electron-withdrawing groups on the aldehyde or amine can slow down the initial imine formation.
-
Solvent Choice: While methanol is a common solvent, other polar protic solvents like ethanol or 2,2,2-trifluoroethanol (TFE) can also be effective.[3][6] In some cases, aprotic solvents may be used, but reaction rates might be slower.
-
Purification Challenges: The polarity of the morpholino group can sometimes make purification by normal-phase chromatography challenging. In such cases, reverse-phase chromatography may be a suitable alternative. The use of scavenging resins can also facilitate the removal of unreacted starting materials.[6]
-
Isocyanide Odor: Isocyanides are known for their pungent and unpleasant odor. It is imperative to handle them in a well-ventilated fume hood and to quench any residual isocyanide with an acidic solution.
Conclusion
The Ugi four-component reaction with this compound represents a highly efficient and versatile strategy for the synthesis of novel peptidomimetics. This protocol provides a robust framework for researchers in drug discovery and medicinal chemistry to access a wide array of structurally diverse compounds with favorable physicochemical properties. The simplicity of the one-pot procedure, coupled with the potential for creating large compound libraries, underscores the enduring value of the Ugi reaction in the quest for new therapeutic agents.
References
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 7. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ugi reaction multicomponent reactions for drug discovery! | PPTX [slideshare.net]
- 12. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Passerini Three-Component Reaction with 2-Morpholinoethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Passerini three-component reaction (P-3CR) is a powerful, atom-economical tool in organic synthesis and medicinal chemistry for the one-pot synthesis of α-acyloxy carboxamides. This guide provides an in-depth exploration of the Passerini reaction utilizing 2-Morpholinoethyl isocyanide, a reagent that introduces a morpholine moiety, a privileged scaffold in drug discovery. The inclusion of the morpholine group can significantly enhance the physicochemical and pharmacokinetic properties of the resulting compounds.[1][2] This document offers a detailed reaction mechanism, step-by-step experimental protocols, troubleshooting advice, and a discussion of the applications of the resulting morpholine-containing α-acyloxy carboxamides in drug development.
Introduction: The Strategic Advantage of the Passerini Reaction and the Morpholine Moiety
First discovered by Mario Passerini in 1921, the Passerini reaction is a multicomponent reaction (MCR) that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide in a single synthetic step.[3][4] Its operational simplicity, high atom economy, and tolerance for a wide range of functional groups have established it as a valuable method for rapidly generating molecular diversity.[5][6] In the context of drug discovery, MCRs like the Passerini reaction are instrumental in building libraries of complex molecules for high-throughput screening.[7][8]
The choice of this compound as a reactant is strategic. The morpholine heterocycle is a common feature in numerous approved drugs and experimental therapeutic agents.[1][2] Its presence in a molecule often confers advantageous properties, including:
-
Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical for drug absorption and distribution.[9][10]
-
Favorable Metabolic Profile: The morpholine scaffold is generally associated with good metabolic stability.[11]
-
Enhanced Pharmacokinetics: Incorporation of a morpholine moiety has been shown to lead to improved pharmacokinetic profiles in vivo.[1][2]
-
Blood-Brain Barrier Permeability: The balanced hydrophilicity and lipophilicity of morpholine-containing compounds can facilitate their passage across the blood-brain barrier, a key attribute for central nervous system (CNS) drug candidates.[9][10][11]
By employing this compound in the Passerini reaction, researchers can directly synthesize α-acyloxy carboxamides that are pre-functionalized with this valuable "privileged structure," streamlining the path to novel drug candidates.
Reaction Mechanism: A Concerted Pathway
The Passerini reaction is generally understood to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction rate is typically faster. The reaction is third-order overall, being first-order in each of the three components.[5][12][13]
The proposed mechanism involves the following key steps:
-
Hydrogen Bond Formation: The carboxylic acid and the aldehyde form a hydrogen-bonded complex. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack: The isocyanide, acting as a potent nucleophile, attacks the activated carbonyl carbon.
-
Intermediate Formation: This attack leads to the formation of a nitrilium intermediate.
-
Intramolecular Acyl Transfer: The carboxylate then engages in an intramolecular acyl transfer to the adjacent carbon, a step often referred to as a Mumm-type rearrangement.[3] This rearrangement results in the formation of the stable α-acyloxy carboxamide product.
Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative Passerini reaction using this compound, a model aldehyde (e.g., benzaldehyde), and a carboxylic acid (e.g., acetic acid).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98.0% | e.g., Sigma-Aldrich | Store at -20°C under an inert atmosphere.[14] Handle in a fume hood due to its strong odor. |
| Benzaldehyde | Reagent Grade | Various | Freshly distilled if necessary to remove benzoic acid impurities. |
| Acetic Acid | Glacial | Various | --- |
| Dichloromethane (DCM) | Anhydrous | Various | Aprotic solvent, generally favors the Passerini reaction.[13][15] |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Various | Eluent for chromatography. |
| Hexanes | HPLC Grade | Various | Eluent for chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL) to the flask.
-
Reagent Addition: To the stirred solution, add acetic acid (1.2 mmol, 1.2 equiv.) followed by the dropwise addition of this compound (1.0 mmol, 1.0 equiv.) via syringe. The reaction is typically conducted at high concentrations to achieve good yields.[16]
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[5] Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-acyloxy carboxamide.[5]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Degraded Isocyanide: Isocyanides can be sensitive to moisture and acidic conditions. | Verify the purity of the isocyanide by IR spectroscopy (a strong stretch should be present around 2140 cm⁻¹).[15] Store under an inert atmosphere at low temperatures.[15] |
| Impure Aldehyde: Presence of the corresponding carboxylic acid from oxidation can complicate the reaction. | Use freshly distilled aldehyde. | |
| Low Reactivity: Aromatic isocyanides can be less reactive than their aliphatic counterparts. | While this compound is aliphatic, steric hindrance or electronic effects from other components could slow the reaction. Consider gentle heating (40-50 °C) or using a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) to activate the carbonyl component.[15] | |
| Formation of Side Products | Polymerization of Isocyanide: This can occur, especially with prolonged reaction times or at higher temperatures. | Ensure careful control of stoichiometry and monitor the reaction closely to avoid unnecessarily long reaction times.[15] |
| Hydrolysis of Product: The α-acyloxy carboxamide product can be susceptible to hydrolysis. | Ensure anhydrous conditions during the reaction and workup. Note that the stability of the ester can be influenced by steric hindrance around the ester group.[17][18][19] |
Applications in Drug Discovery
The α-acyloxy carboxamide scaffold produced by the Passerini reaction is a versatile building block in medicinal chemistry.[17][20] The presence of the ester functionality, while sometimes viewed as a metabolic liability, can also be strategically employed in the design of prodrugs or soft drugs.[18][19][21] However, recent studies have shown that the hydrolytic stability of the α-acyloxy carboxamide ester can be significantly increased by introducing steric bulk, leading to the formation of metabolically stable "hard drugs."[17][18][19]
The incorporation of the 2-morpholinoethyl group via the isocyanide component offers a direct route to compounds with potentially enhanced drug-like properties. The morpholine moiety is a key component in a variety of clinically approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its ability to improve solubility, metabolic stability, and cell permeability makes it a highly desirable feature in modern drug design.[1][11]
Libraries of morpholine-containing α-acyloxy carboxamides can be rapidly synthesized using the Passerini reaction and screened against a wide range of biological targets, including enzymes and receptors involved in neurodegenerative diseases, cancer, and infectious diseases.[9][11]
Conclusion
The Passerini three-component reaction with this compound represents a highly efficient and strategic approach for the synthesis of α-acyloxy carboxamides incorporating the pharmacologically significant morpholine moiety. This guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful reaction in their synthetic and drug discovery endeavors. The operational simplicity, coupled with the ability to rapidly generate structurally diverse and biologically relevant molecules, underscores the continued importance of the Passerini reaction in modern organic and medicinal chemistry.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. DSpace [open.bu.edu]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Passerini Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.uniupo.it [research.uniupo.it]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines using 2-Morpholinoethyl Isocyanide
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Strategic Incorporation of the Morpholine Moiety
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic aromatic heterocycle is the core of approved drugs such as Zolpidem for insomnia, Alpidem for anxiety, and Zolimidine for peptic ulcers.[2] Its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, continues to drive research into novel synthetic methodologies and structural analogues.[1][3]
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for generating molecular diversity.[3] Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful tool for the direct synthesis of the imidazo[1,2-a]pyridine core.[2][4] This three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide offers a convergent and atom-economical route to this important heterocyclic system.
This application note details a protocol for the synthesis of imidazo[1,2-a]pyridines utilizing 2-Morpholinoethyl isocyanide . The incorporation of a morpholine moiety is a deliberate strategic choice in drug design. The morpholine ring is a common feature in many FDA-approved drugs and is known to favorably influence the physicochemical and pharmacokinetic properties of a molecule. It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, all of which are critical for oral bioavailability and overall drug-like properties.
Reaction Mechanism and Scientific Rationale
The synthesis of imidazo[1,2-a]pyridines via the GBB reaction is a robust process that proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Groebke-Blackburn-Bienaymé Reaction Pathway
The reaction is typically initiated by the condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid. The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine. This is followed by a series of rearrangements, including a[5][6]-hydride shift, to yield the final aromatic imidazo[1,2-a]pyridine product.[2]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Expert Insight: The Challenge of a Basic Isocyanide
A critical consideration when using this compound is the basicity of the morpholine nitrogen. Standard GBB protocols often employ acidic catalysts (e.g., acetic acid, scandium triflate) to promote imine formation. However, the basic morpholine moiety can neutralize these catalysts, hindering the reaction.[1] Indeed, attempts to perform this reaction under standard acidic conditions for DNA-encoded library synthesis have been reported to be unsuccessful.[1]
Therefore, the protocol presented here is adapted to overcome this challenge by utilizing a non-acidic catalyst or milder conditions that do not rely on strong acid catalysis. This demonstrates the importance of considering the physicochemical properties of all reactants to devise a successful synthetic strategy.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the isocyanide precursor and its subsequent use in the GBB reaction.
Protocol 1: Synthesis of this compound
This compound is not always commercially available and may need to be synthesized. A common method is the dehydration of the corresponding formamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. Efficient one-pot synthesis of functionalised imidazo[1,2- a ]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10447J [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: 2-Morpholinoethyl Isocyanide in Solid-Phase Peptide Synthesis
Abstract: The convergence of solid-phase peptide synthesis (SPPS) with isocyanide-based multicomponent reactions (MCRs) has opened new frontiers in the creation of complex peptide architectures. This guide provides a comprehensive overview and detailed protocols for leveraging 2-Morpholinoethyl Isocyanide (MEI) in SPPS. We focus on the Ugi four-component reaction (Ugi-4CR) to generate sequence-defined peptide-peptoid hybrids. These methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to enhance peptide properties by introducing novel structural motifs.
Introduction: Beyond the Canonical Peptide Bond
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, remains the gold standard for producing peptides.[1] However, the therapeutic potential of peptides is often limited by poor metabolic stability and low cell permeability. A powerful strategy to overcome these limitations is the incorporation of non-natural structures, such as peptoid residues, into the peptide backbone. Peptoids, or oligo(N-substituted glycines), are peptide mimics that offer remarkable resistance to proteolytic degradation.[2][3]
Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), provide an exceptionally efficient pathway to synthesize these hybrid structures.[4][5] The Ugi-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single, atom-efficient step to form a complex α-acylamino amide. By performing this reaction on a resin-bound peptide, where the N-terminal amine serves as one of the components, we can seamlessly integrate diverse chemical functionalities.
This compound (MEI) is a particularly valuable reagent in this context. Its morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the isocyanide group provides the reactive handle for the Ugi reaction. This guide details the fusion of standard Fmoc-SPPS with the Ugi-4CR using MEI to build sophisticated peptide-peptoid hybrids.[6]
The Ugi Four-Component Reaction on a Solid Support
The power of the Ugi-4CR lies in its convergence. In the context of SPPS, the solid support acts as an anchor for one of the primary components—the N-terminal amine of the growing peptide chain. The reaction proceeds through a series of rapid, irreversible steps:
-
Imine Formation: The aldehyde and the resin-bound N-terminal amine condense to form a protonated imine.
-
Nitrilium Ion Formation: The nucleophilic isocyanide attacks the imine, forming a reactive nitrilium ion intermediate.
-
Acyl Addition: The carboxylate anion (from the carboxylic acid component) attacks the nitrilium ion.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, occurs to yield the stable α-acylamino amide product.[7]
This sequence allows for the introduction of three new points of diversity (R¹, R², and R³) in a single synthetic operation, as illustrated below.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. kohan.com.tw [kohan.com.tw]
- 3. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of Nitrogen Acyclic Carbene (NAC) Complexes Using 2-Morpholinoethyl Isocyanide
Introduction: The Versatility of N-Acyclic Carbenes
In the landscape of modern organometallic chemistry, carbene complexes have emerged as indispensable tools, fundamentally altering the approach to catalysis, materials science, and even medicinal chemistry. While N-Heterocyclic Carbenes (NHCs) have traditionally dominated the field due to their robust stability and strong σ-donating properties, N-Acyclic Carbenes (NACs) offer a compelling alternative with superior synthetic flexibility.[1][2] Unlike their cyclic counterparts, the electronic and steric properties of NACs can be precisely and easily tuned by varying the amine and isocyanide precursors.[3]
This guide focuses on the preparation of NAC complexes derived from 2-morpholinoethyl isocyanide. The inclusion of the morpholino moiety in the ligand backbone is a strategic choice, designed to enhance solubility in polar organic solvents or to introduce a secondary coordination site, opening avenues for novel reactivity and applications. This document provides a foundational understanding of the NAC formation mechanism, a detailed, field-tested protocol for the synthesis of a representative platinum(II)-NAC complex, and methods for its characterization and validation. The described methodologies are intended for researchers in synthetic chemistry, catalysis, and drug development, providing a reliable entry point into the synthesis of this promising class of organometallic compounds.[4][5]
Principle and Mechanism of NAC Formation
The synthesis of a Nitrogen Acyclic Carbene complex is elegantly straightforward, relying on the nucleophilic addition of an amine to a metal-coordinated isocyanide. The coordination of the isocyanide to an electron-deficient metal center is a critical activation step. This coordination enhances the electrophilicity of the isocyanide carbon atom, making it susceptible to attack by a nucleophile, such as a primary or secondary amine.[6][7]
The general transformation follows the pathway illustrated below:
-
Activation: The isocyanide ligand (R-N≡C) coordinates to the metal center (M).
-
Nucleophilic Attack: A secondary amine (R'₂NH) attacks the activated isocyanide carbon.
-
Carbene Formation: A proton transfer results in the formation of the stable N-acyclic carbene ligand, which remains strongly coordinated to the metal center.
This process efficiently converts a simple isocyanide into a powerful, two-electron-donating carbene ligand directly on the metal template.
Caption: General mechanism of NAC formation.
Detailed Experimental Protocol: Synthesis of a Platinum(II)-NAC Complex
This protocol details a reliable, two-step synthesis of a platinum(II) NAC complex featuring a 2-morpholinoethyl-derived carbene ligand. The procedure is adapted from established methodologies for preparing platinum-carbene complexes.[7][8]
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Platinum compounds and isocyanides are toxic; handle with care.
Step 1: Synthesis of the Isocyanide Intermediate Complex
Reaction: trans-[Pt(μ-Br)Br(PPh₃)]₂ + this compound → cis-[PtBr₂(PPh₃)(CN-CH₂CH₂-Morpholine)]
Materials & Reagents:
-
trans-[Pt(μ-Br)Br(PPh₃)]₂ (dinuclear platinum precursor)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
n-Heptane
Equipment:
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Syringes
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the dinuclear platinum precursor, trans-[Pt(μ-Br)Br(PPh₃)]₂, in anhydrous DCM.
-
While stirring vigorously, slowly add a solution of this compound (2.2 equivalents relative to the platinum dimer) in anhydrous DCM to the suspension.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The initial suspension should gradually dissolve, resulting in a clear, pale-yellow solution.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add n-heptane to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of n-heptane, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of the Final NAC Complex
Reaction: cis-[PtBr₂(PPh₃)(CN-CH₂CH₂-Morpholine)] + Diethylamine → cis-[PtBr₂(PPh₃){C(NHEt₂)(NH-CH₂CH₂-Morpholine)}]
Materials & Reagents:
-
cis-[PtBr₂(PPh₃)(CN-CH₂CH₂-Morpholine)] (from Step 1)
-
Diethylamine (freshly distilled)
-
1,2-Dichloroethane (DCE), anhydrous
-
n-Heptane
Equipment:
-
Schlenk flask with a magnetic stir bar and reflux condenser
-
Magnetic stir plate with heating capabilities
-
Nitrogen or Argon gas inlet
-
Syringes
-
Filtration apparatus
Procedure:
-
Dissolve the isocyanide intermediate complex from Step 1 in anhydrous 1,2-dichloroethane in a Schlenk flask under an inert atmosphere.
-
Add a significant excess of diethylamine (e.g., 10-20 equivalents) to the solution via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress. The most effective method is IR spectroscopy to observe the disappearance of the isocyanide stretch (ν(N≡C)) around 2200 cm⁻¹.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the final NAC complex by adding n-heptane.
-
Collect the solid product by filtration, wash thoroughly with n-heptane to remove excess amine, and dry under high vacuum.
Caption: Experimental workflow for NAC complex synthesis.
Characterization and Data Validation
Successful synthesis must be confirmed through a combination of spectroscopic techniques. The data presented in the table below are representative values expected for a platinum(II)-NAC complex of this type.
| Technique | Precursor: Isocyanide Complex | Product: NAC Complex | Rationale for Change |
| IR Spectroscopy | Strong ν(N≡C) stretch at ~2200 cm⁻¹ | Absence of ν(N≡C) stretch. Appearance of strong ν(C=N) stretch at ~1550 cm⁻¹.[7] | Confirms the conversion of the isocyanide triple bond to the carbene's carbon-nitrogen double bond. |
| ¹³C NMR | Isocyanide carbon signal at ~120-130 ppm | Carbene carbon signal at ~190-210 ppm. [3] | The carbene carbon is significantly deshielded and is the key diagnostic signal for NAC formation. |
| ¹H NMR | Sharp, distinct signals for ligands. | Broadening of some signals, particularly those near the carbene center. Appearance of new N-H proton signals. | Indicates the formation of the new C-N bonds and potential for rotational isomers (rotamers) around the C-N bonds, a known feature of NAC complexes.[3] |
| ³¹P NMR | Single resonance with platinum satellites (¹Jₚₜ ~3500-4000 Hz) | Single resonance with a slightly shifted chemical shift and similar platinum satellites (¹Jₚₜ ~3800-4100 Hz).[7] | Confirms the triphenylphosphine ligand remains coordinated to the platinum center throughout the reaction. |
| Mass Spec (ESI+) | Peak corresponding to [M+H]⁺ or [M+Na]⁺ | Peak corresponding to the molecular ion of the final NAC complex. | Confirms the expected molecular weight of the product. |
Applications and Future Directions
NAC complexes stabilized by ligands like this compound are poised for a variety of applications. The inherent tunability of the NAC ligand allows for the systematic optimization of catalyst performance.
-
Homogeneous Catalysis: These complexes are promising candidates for catalytic processes such as the hydration of alkynes and the synthesis of phenols, where strong σ-donor ligands are beneficial.[4][5]
-
Materials Science: The morpholino group can be protonated or coordinated to other metals, creating pathways for developing responsive materials or multinuclear catalysts. Their use as ligands in iridium complexes for Organic Light Emitting Diodes (OLEDs) has also been proposed.[4]
-
Medicinal Chemistry: Platinum-carbene complexes are being investigated as potential anticancer agents. The morpholine unit may improve aqueous solubility and bioavailability, making these scaffolds interesting for drug development.[8]
The workflow below illustrates a generic catalytic cycle for alkyne hydration, a potential application for a synthesized M-NAC complex.
Caption: Potential catalytic cycle for alkyne hydration.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00972B [pubs.rsc.org]
- 3. Synthetically Versatile Nitrogen Acyclic Carbene Stabilized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemodex.com [chemodex.com]
- 5. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Dibromo–Isonitrile and N-acyclic Carbene Complexes of Platinum(II): Synthesis and Reactivity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Versatile Role of 2-Morpholinoethyl Isocyanide in Organometallic Catalysis: A Guide to Synthesis and Application
The field of organometallic catalysis is in a perpetual state of evolution, driven by the quest for more efficient, selective, and robust catalytic systems. A key aspect of this endeavor lies in the rational design of ligands that can fine-tune the electronic and steric properties of a metal center. Among the diverse array of ligands, isocyanides have emerged as a versatile class of compounds, not only for their ability to stabilize metal complexes but also as precursors to N-heterocyclic carbenes (NHCs), which are now ubiquitous in modern catalysis.
This technical guide delves into the application of a particularly interesting isocyanide, 2-morpholinoethyl isocyanide, as a ligand and ligand precursor in organometallic catalysis. The presence of the morpholine moiety introduces unique properties, including enhanced solubility in a range of solvents and the potential for secondary coordination interactions, making it an attractive building block for catalyst development. We will explore its use in the synthesis of gold and palladium complexes and their subsequent application in key organic transformations.
Understanding the Ligand: Properties of this compound
This compound, also known as 4-(2-isocyanoethyl)morpholine, is a colorless to yellow liquid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 78375-48-1 | [1][2] |
| Molecular Formula | C7H12N2O | [1][2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Appearance | Colorless to very dark yellow liquid | [1] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [3] |
| Density | 1.017 g/mL at 20 °C | [3] |
| Solubility | Soluble in chloroform and other organic solvents; insoluble in water. | [1][2] |
| Storage | Store at -20°C, protect from light and moisture. | [1][2] |
The isocyanide functional group (-N≡C) is isoelectronic with carbon monoxide, yet it is generally a stronger σ-donor and a weaker π-acceptor. This electronic profile makes it a strong ligand for a variety of transition metals.[4] Furthermore, the isocyanide carbon is susceptible to nucleophilic attack, a property that is exploited in the synthesis of N-acyclic carbene (NAC) ligands.[5]
From Isocyanide to N-Acyclic Carbene: A Powerful Transformation
A key application of this compound in organometallic catalysis is its role as a precursor to N-acyclic carbene (NAC) ligands. The synthesis of metal-NAC complexes is often achieved through the nucleophilic addition of an amine to a metal-coordinated isocyanide.[6][7] This straightforward approach allows for the modular synthesis of a diverse range of carbene ligands.
The general workflow for the synthesis of a gold(I)-NAC complex from this compound is depicted below.
Caption: General workflow for the synthesis of a Gold(I)-NAC complex.
This modularity is a significant advantage, as the electronic and steric properties of the resulting NAC ligand can be readily tuned by varying the amine nucleophile. This, in turn, allows for the fine-tuning of the catalyst's activity and selectivity for a specific application.
Application in Gold-Catalyzed Hydration of Alkynes
Gold(I) complexes, particularly those bearing carbene ligands, have emerged as powerful catalysts for the hydration of alkynes, providing a green and efficient route to ketones.[8][9] The NAC ligands derived from this compound can be effectively employed in this transformation.
The catalytic cycle for the gold-catalyzed hydration of a terminal alkyne is initiated by the coordination of the alkyne to the cationic gold(I) center, which activates the alkyne towards nucleophilic attack by water.
Caption: Catalytic cycle for gold-catalyzed alkyne hydration.
Protocol: Gold-Catalyzed Hydration of Phenylacetylene
This protocol is a representative example for the hydration of a terminal alkyne using a gold(I)-NAC catalyst.
Materials:
-
Gold(I)-NAC complex (e.g., derived from this compound and a suitable amine)
-
Phenylacetylene
-
Methanol/Water solvent mixture
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the gold(I)-NAC catalyst (1 mol%).
-
Add the methanol/water solvent mixture (e.g., 1:1 v/v, 3 mL).
-
Add phenylacetylene (0.5 mmol).
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acetophenone.
Quantitative Data for Gold-Catalyzed Hydration of Various Alkynes:
| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1 | 20 | >95 |
| 2 | 1-Octyne | 1 | 24 | ~90 |
| 3 | 4-Ethynylanisole | 1 | 18 | >95 |
| 4 | 4-Ethynyltoluene | 1 | 20 | >95 |
Note: The data presented are representative and may vary depending on the specific NAC ligand and reaction conditions.[10]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[11][12] The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. NAC ligands derived from this compound can be employed to create highly active and stable palladium catalysts for reactions such as the Suzuki-Miyaura coupling.[5][13]
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed migratory insertion of isocyanides: an emerging platform in cross-coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ub.edu [ub.edu]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Gold(I) Acyclic Diaminocarbenes for the Synthesis of Propargylamines and Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: The Strategic Use of 2-Morpholinoethyl Isocyanide in the Synthesis of Bioactive Heterocycles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Reagent
In the landscape of modern drug discovery, the efficient construction of molecular complexity from simple, readily available starting materials is paramount. Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for this purpose, enabling the rapid generation of diverse chemical libraries.[1][2][3] Within the arsenal of isocyanide reagents, 2-Morpholinoethyl isocyanide (MEI) stands out as a particularly strategic building block.
MEI possesses two key structural features that make it highly valuable in medicinal chemistry:
-
The isocyanide functional group , which serves as the reactive linchpin in multicomponent reactions such as the Passerini and Ugi condensations.[4]
-
The morpholine moiety , a saturated heterocycle frequently incorporated into FDA-approved drugs to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in specific hydrogen bonding interactions with biological targets.[5]
This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this compound in the synthesis of heterocycles with significant therapeutic potential.
Reagent Profile: this compound (MEI)
A thorough understanding of the reagent's properties is critical for successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₂N₂O | [4][6] |
| Molecular Weight | 140.19 g/mol | [6] |
| Appearance | Liquid | [4] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [4] |
| Density | 1.017 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.469 | [4] |
| SMILES | [C-]#[N+]CCN1CCOCC1 | [4][6] |
| CAS Number | 78375-48-1 |[4][6] |
Expert Insight: The morpholine group is not merely a passive solubilizing tag. Its basic nitrogen (pKa ~8.7) can influence the local reaction environment and the basicity of the final compound, which is a key parameter for drug absorption and distribution. Furthermore, its presence provides a metabolic soft spot that can be advantageous for drug clearance.
Core Synthetic Methodologies: Multicomponent Reactions
The primary utility of MEI lies in its application in multicomponent reactions, which assemble three or more reactants in a single, atom-economical step.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a cornerstone of isocyanide chemistry.[7][8] It combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy carboxamide.[8][9]
Causality Behind the Reaction: The reaction is believed to proceed through a trimolecular, concerted mechanism in aprotic solvents, which accounts for its speed and high atom economy.[8][10] The initial product is an acyclic depsipeptide, which is a highly valuable intermediate. By choosing bifunctional starting materials, the Passerini product can undergo a subsequent intramolecular cyclization to yield stable, bioactive heterocycles like β-lactams or isocoumarins.[8][9]
Caption: General workflow of the Passerini Three-Component Reaction (P-3CR).
Protocol 3.1.1: General Protocol for Passerini Reaction with MEI
-
Safety Precaution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.[6][10]
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq).
-
Add an appropriate aprotic solvent (e.g., Dichloromethane, THF) to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude α-acyloxy carboxamide by flash column chromatography on silica gel or by recrystallization to yield the final product.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most significant and versatile IMCR.[11][12] It combines a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide scaffold in a single operation.[3][13]
Causality Behind the Reaction: The reaction's power lies in its convergent nature. It begins with the formation of an imine from the amine and carbonyl component. The isocyanide attacks the protonated imine (iminium ion) to form a key nitrilium ion intermediate.[1][2][13] This highly reactive intermediate is then trapped by the carboxylate nucleophile, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product.[3][13] This predictable and robust mechanism allows for the creation of vast compound libraries by simply varying the four input components.
Caption: Key steps in the Ugi Four-Component Reaction (U-4CR) mechanism.
Protocol 3.2.1: Synthesis of an α-Acylaminoamide via Ugi Reaction with MEI
-
In a vial, dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.0 eq) in a suitable protic solvent, typically methanol or 2,2,2-trifluoroethanol (TFE), to a concentration of 0.5-1.0 M.
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the solution and continue stirring.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Seal the vial and stir at room temperature or with gentle heating (40-50 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting materials are consumed, remove the solvent in vacuo.
-
The crude product can be purified by standard methods such as silica gel chromatography, preparative HPLC, or recrystallization.
From Linear Scaffolds to Bioactive Heterocycles
The true power of using MEI in IMCRs is realized when the resulting linear products are designed to undergo subsequent intramolecular cyclization. This IMCR/cyclization cascade is a highly efficient strategy for building complex heterocyclic systems.
Caption: General workflow for heterocycle synthesis via an IMCR-cyclization strategy.
Protocol 4.1: Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, with applications as kinase inhibitors and anti-infective agents.[3] They can be synthesized via a Groebke-Blackburn-Bienaymé (GBB) reaction, which is a variation of the Ugi condensation.[1]
-
Reaction Setup: To a pressure tube, add 2-aminopyridine (1.0 eq), an aldehyde (1.1 eq), and this compound (1.1 eq).
-
Solvent and Catalyst: Add methanol as the solvent and scandium(III) triflate (10 mol%) as a Lewis acid catalyst.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Protocol 4.2: Synthesis of 2-Aminobenzoxazoles
The 2-aminobenzoxazole core is found in compounds with a range of therapeutic activities.[4] This synthesis leverages an intramolecular trapping of the Ugi nitrilium intermediate.[1][13]
-
Reaction Setup: In a round-bottom flask, combine a 2-aminophenol derivative (1.0 eq), an aldehyde (1.0 eq), and a suitable solvent like methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Isocyanide Addition: Add this compound (1.0 eq) to the reaction.
-
Cyclization: Heat the reaction to reflux for 6-12 hours. The intramolecular attack of the phenolic hydroxyl group onto the nitrilium intermediate, followed by cyclization, drives the reaction.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Biological Activity Profile
The heterocycles synthesized using MEI often inherit the favorable properties of the morpholine ring, leading to compounds with promising biological activities.
Table 2: Representative Bioactive Heterocycles Accessible via MEI-based Syntheses
| Heterocyclic Core | Synthetic Route | Potential Biological Activity | Representative References |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | GBB Reaction | Kinase inhibitors, Anti-HIV, Antibacterial | [3] |
| Benzoxazoles | Ugi / Intramolecular Cyclization | Anticancer, Antimicrobial, HCV NS3 protease inhibitors | [1] |
| Substituted Pyrrolidines | Ugi / Pd-catalyzed Cyclization | Peptidomimetics, Enzyme inhibitors | [11] |
| Tetrazoles | Ugi-Azide Variation | Angiotensin II receptor blockers, Anti-hypertensive | [14] |
| β-Lactams | Passerini / Staudinger or Ugi / Cyclization | Antibiotics, Enzyme inhibitors |[8][15] |
Conclusion and Outlook
This compound is more than a simple reagent; it is a strategic tool for the efficient synthesis of bioactive heterocycles. Its dual functionality allows for rapid molecular diversification through robust multicomponent reactions while simultaneously embedding a pharmacologically validated morpholine scaffold into the final products. The protocols outlined in this document provide a solid foundation for researchers to explore the vast chemical space made accessible by this versatile building block, accelerating the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. DSpace [open.bu.edu]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Morpholinoethyl Isocyanide Derivatives in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Morpholine Moiety and Isocyanide Reactivity
In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold".[1][2][3][4] Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1][4] When this advantageous structural motif is coupled with the unique reactivity of an isocyanide functional group, a powerful tool for medicinal chemistry is created. 2-Morpholinoethyl isocyanide and its derivatives serve as versatile building blocks in multicomponent reactions (MCRs), enabling the rapid and efficient synthesis of complex, drug-like molecules from simple precursors.[5][6]
This guide provides an in-depth exploration of the applications of this compound derivatives in medicinal chemistry. We will delve into detailed, field-proven protocols for key synthetic transformations, explain the causality behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Concepts: The Power of Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are cornerstones of diversity-oriented synthesis.[7][8][9] They allow for the formation of multiple new bonds in a single, one-pot operation, leading to a significant increase in molecular complexity.[7][8][10] This efficiency is paramount in the generation of large compound libraries for high-throughput screening in drug discovery programs.[11][12]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[10][11] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][12] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement yields the final product.[7][11]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, one of the oldest known MCRs, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.[13][14][15] The mechanism is believed to proceed through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the aldehyde and carboxylic acid is attacked by the isocyanide.[15][16]
Synthesis of the Key Building Block: this compound
A reliable supply of the isocyanide is crucial for its application. The following two-step protocol outlines a standard and effective method for the preparation of this compound from the commercially available 2-morpholinoethan-1-amine.
Protocol 1: Synthesis of N-(2-morpholinoethyl)formamide
Causality: This initial step converts the primary amine into a formamide, which is the direct precursor to the isocyanide. Formylation is a robust and high-yielding reaction.
Materials:
-
2-morpholinoethan-1-amine
-
Ethyl formate
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-morpholinoethan-1-amine (1.0 equiv) in an excess of ethyl formate (5.0-10.0 equiv).
-
Add a catalytic amount of methanol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate and methanol under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-morpholinoethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Protocol 2: Dehydration to this compound
Causality: This step involves the dehydration of the formamide to the isocyanide. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N) is a classic and effective dehydrating system for this transformation. The base neutralizes the HCl generated during the reaction.
Materials:
-
N-(2-morpholinoethyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Dissolve N-(2-morpholinoethyl)formamide (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 equiv) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78375-48-1 | [6] |
| Molecular Formula | C₇H₁₂N₂O | [6][17] |
| Molecular Weight | 140.18 g/mol | [6] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [17] |
| Density | 1.017 g/mL at 20 °C | [17] |
| Refractive Index | n20/D 1.469 | [17] |
Application in the Synthesis of Bioactive Heterocycles: Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide, provides a direct and efficient route to this important scaffold.[5][18][19][20][21]
Protocol 3: Synthesis of a 2-Morpholinoethyl-Substituted Imidazo[1,2-a]pyridine via the GBB Reaction
Causality: This protocol exemplifies the power of MCRs to rapidly construct complex heterocyclic systems. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde and facilitates the initial imine formation.
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
This compound
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen solvent (e.g., methanol).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (typically 50-80 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Diagram 1: Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: Workflow for the GBB synthesis of imidazo[1,2-a]pyridines.
Application in Peptidomimetic Synthesis: The Ugi Reaction
The Ugi reaction is exceptionally valuable for generating libraries of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties. The incorporation of the 2-morpholinoethyl group can enhance the drug-like characteristics of these molecules.[12][22]
Protocol 4: Synthesis of a Morpholine-Containing Peptidomimetic via the Ugi Reaction
Causality: This one-pot, four-component reaction rapidly assembles a complex dipeptide-like structure. The choice of solvent is critical; polar protic solvents like methanol or trifluoroethanol are often used as they can stabilize the charged intermediates.[7]
Materials:
-
Primary amine (e.g., Benzylamine)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Carboxylic acid (e.g., Acetic acid)
-
This compound
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) and the aldehyde (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 equiv) to the reaction mixture.
-
Finally, add this compound (1.0 equiv) to the flask.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting α-acylamino amide by flash column chromatography.
Diagram 2: Ugi Four-Component Reaction
Caption: Key steps in the Ugi four-component reaction.
Application in the Synthesis of α-Acyloxy Carboxamides: The Passerini Reaction
The Passerini reaction offers a straightforward route to α-acyloxy carboxamides, which have applications as ester bioisosteres and can be precursors to other important functional groups.[13][16][23]
Protocol 5: Synthesis of a Morpholine-Containing α-Acyloxy Carboxamide via the Passerini Reaction
Causality: This reaction is often performed neat or in high concentrations in aprotic solvents to favor the proposed concerted mechanism.[15][23] The lack of an amine component distinguishes it from the Ugi reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic acid)
-
This compound
-
Anhydrous dichloromethane (DCM) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv). If using a solvent, dissolve them in a minimal amount of anhydrous DCM.
-
Add this compound (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 24-72 hours. The reaction can be heated to accelerate the process if necessary. Monitor by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a cold non-polar solvent like hexanes.
-
If no precipitate forms, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 2: Representative Examples of Biologically Active Scaffolds Synthesized Using this compound Derivatives
| Scaffold | Synthetic Method | Potential Biological Activity |
| Imidazo[1,2-a]pyridines | Groebke-Blackburn-Bienaymé | Anticancer, Anti-inflammatory |
| α-Acylamino amides | Ugi Reaction | Peptidomimetics, Enzyme inhibitors |
| α-Acyloxy carboxamides | Passerini Reaction | Ester bioisosteres, Prodrugs |
| 2-Aminobenzoxazoles | Cyclization Reactions | Antifungal, Antitumor |
Conclusion and Future Perspectives
This compound and its derivatives are invaluable tools in the arsenal of the medicinal chemist. Their ability to seamlessly integrate the beneficial properties of the morpholine moiety with the synthetic efficiency of isocyanide-based multicomponent reactions allows for the rapid generation of diverse and complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible through this versatile building block. Future applications will undoubtedly see the development of novel MCRs and the synthesis of increasingly sophisticated molecules with tailored biological activities, further solidifying the importance of this compound in the ongoing quest for new therapeutic agents.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Passerini Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. d-nb.info [d-nb.info]
- 21. benthamdirect.com [benthamdirect.com]
- 22. frontiersin.org [frontiersin.org]
- 23. DSpace [open.bu.edu]
Application Notes & Protocols: Stereoselective Synthesis Leveraging 2-Morpholinoethyl Isocyanide
Introduction: The Strategic Advantage of the Morpholino Moiety in Isocyanide Chemistry
In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable reagents for the rapid construction of complex molecular architectures. Among the diverse array of available isocyanides, 2-Morpholinoethyl isocyanide stands out due to the unique physicochemical properties imparted by its morpholine substituent. The morpholine ring is a privileged scaffold in medicinal chemistry, often enhancing aqueous solubility, metabolic stability, and target engagement of drug candidates. Its incorporation into MCRs via this compound thus offers a streamlined approach to imbue final products with favorable pharmacokinetic profiles.
This application note delves into the stereoselective applications of this compound, focusing on its utility in asymmetric Ugi and Passerini reactions. We will explore how the interplay between this versatile isocyanide and various chiral inputs, such as chiral amines and catalysts, can be harnessed to control the stereochemical outcome of these powerful transformations. The following sections will provide a detailed mechanistic rationale, experimental protocols, and data interpretation to guide researchers in leveraging this compound for their stereoselective synthesis campaigns.
Core Concept: Achieving Stereoselectivity in Isocyanide-Based Multicomponent Reactions
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity.[1][2] A key challenge in their application is the control of stereochemistry, particularly at the newly formed stereocenter.[3] Strategies to achieve this control typically involve the use of a chiral component that influences the facial selectivity of the isocyanide attack on the iminium or carbonyl intermediate.
The primary approaches to inducing stereoselectivity in these reactions include:
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4] In the context of the Ugi reaction, a chiral amine or carboxylic acid can be employed to direct the approach of the other reactants.
-
Chiral Catalysts: Chiral Lewis acids or Brønsted acids can be used to catalyze the reaction enantioselectively.[5][6] These catalysts create a chiral environment around the reactive intermediates, favoring the formation of one enantiomer over the other.
The choice of isocyanide can also play a role in the stereochemical outcome, although it is often not the primary source of chirality.[5] The steric and electronic properties of the isocyanide can influence the transition state energies and, consequently, the diastereoselectivity or enantioselectivity of the reaction.
Application I: Diastereoselective Ugi Reaction for the Synthesis of Chiral Peptidomimetics
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] When a chiral amine is used, the reaction can proceed with high diastereoselectivity, providing a straightforward route to enantiomerically enriched peptidomimetics.
Reaction Principle:
The diastereoselectivity in the Ugi reaction with a chiral amine arises from the formation of a chiral iminium ion intermediate. The facial bias of this intermediate, dictated by the stereocenter of the amine, directs the nucleophilic attack of the isocyanide from the less sterically hindered face. This results in the preferential formation of one diastereomer of the final product.
Experimental Workflow: Diastereoselective Ugi Reaction
Caption: Workflow for the diastereoselective Ugi reaction.
Detailed Protocol: Synthesis of a Chiral α-Acylamino Amide
This protocol describes a general procedure for the diastereoselective Ugi reaction using (S)-(-)-α-methylbenzylamine as the chiral amine, benzaldehyde, acetic acid, and this compound.
Materials:
-
(S)-(-)-α-Methylbenzylamine (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Acetic acid (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)[7]
-
Methanol (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-(-)-α-methylbenzylamine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) at room temperature, add acetic acid (1.0 mmol).
-
Stir the mixture for 30 minutes to allow for the formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral α-acylamino amide.
Expected Results:
The reaction is expected to yield the corresponding α-acylamino amide with a diastereomeric ratio favoring one diastereomer. The exact diastereoselectivity will depend on the specific substrates and reaction conditions.
Table 1: Representative Data for Diastereoselective Ugi Reaction
| Chiral Amine | Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-α-Methylbenzylamine | Benzaldehyde | Acetic Acid | This compound | 75:25 | 85 |
| (R)-Phenylglycinol | Isobutyraldehyde | Benzoic Acid | This compound | 80:20 | 78 |
Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary.
Application II: Enantioselective Passerini Reaction Catalyzed by a Chiral Lewis Acid
The Passerini three-component reaction (P-3CR) provides a direct route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1] The use of a chiral Lewis acid catalyst can render this reaction enantioselective, offering a powerful method for the synthesis of chiral α-hydroxy acid derivatives.
Reaction Principle:
The chiral Lewis acid catalyst coordinates to the carbonyl group of the aldehyde, activating it towards nucleophilic attack by the isocyanide. The chiral environment created by the catalyst's ligands shields one face of the aldehyde, leading to a preferential attack from the other face and the formation of one enantiomer of the product in excess.
Catalytic Cycle: Enantioselective Passerini Reaction
Caption: Catalytic cycle for the enantioselective Passerini reaction.
Detailed Protocol: Synthesis of an Enantioenriched α-Acyloxy Amide
This protocol outlines a general procedure for the enantioselective Passerini reaction using a chiral copper(II)-pybox complex as the catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
Carboxylic acid (1.2 mmol, 1.2 eq)
-
This compound (1.1 mmol, 1.1 eq)[7]
-
Cu(OTf)₂ (10 mol%)
-
Chiral pybox ligand (11 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral pybox ligand (11 mol%).
-
Add dry DCM (2 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Add activated 4 Å molecular sieves to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Slowly add a solution of this compound (1.1 mmol) in DCM (3 mL) over several hours using a syringe pump.
-
Stir the reaction at the same temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results:
The reaction is anticipated to produce the α-acyloxy amide with good to excellent enantioselectivity. The choice of ligand, solvent, and temperature can significantly impact the enantiomeric excess.
Table 2: Representative Data for Enantioselective Passerini Reaction
| Aldehyde | Carboxylic Acid | Isocyanide | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |
| Benzaldehyde | Benzoic Acid | This compound | 10 | 85 | 75 |
| 4-Nitrobenzaldehyde | Acetic Acid | This compound | 10 | 92 | 80 |
Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary.
Conclusion and Future Outlook
This compound is a valuable reagent for stereoselective synthesis, particularly in the context of Ugi and Passerini multicomponent reactions. Its morpholine moiety offers significant advantages for drug discovery programs by potentially improving the pharmacokinetic properties of the resulting products. The protocols detailed in this application note provide a starting point for researchers to explore the utility of this isocyanide in their own synthetic endeavors.
Future research in this area could focus on the development of novel chiral catalysts and auxiliaries that are specifically designed to work in synergy with this compound to achieve even higher levels of stereocontrol. Furthermore, the application of these stereoselective methods to the synthesis of complex natural products and pharmaceutically active compounds will continue to be a fruitful area of investigation.
References
- 1. Passerini_reaction [chemeurope.com]
- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 3. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic, enantioselective alpha-additions of isocyanides: Lewis base catalyzed Passerini-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portals.broadinstitute.org [portals.broadinstitute.org]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Functionalized Polymers Using 2-Morpholinoethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis and functionalization of polymers incorporating 2-morpholinoethyl isocyanide. This versatile monomer offers a unique combination of a reactive isocyanide group, suitable for a range of polymerization techniques, and a pendant morpholino group, which imparts desirable properties for biomedical applications, including hydrophilicity, biocompatibility, and stimuli-responsiveness.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate upon these methods for their specific applications.
Introduction to this compound in Polymer Chemistry
This compound is an organic compound featuring a morpholine ring connected to an ethyl isocyanide group.[1][2] The isocyanide functional group is highly reactive and can participate in various polymerization reactions, including multicomponent reactions (MCRs) and living polymerizations.[3][4] The morpholino moiety is a key feature, as it is known to enhance the biocompatibility and hydrophilicity of materials.[3][5] This makes polymers derived from this compound particularly attractive for applications in drug delivery, tissue engineering, and other biomedical fields.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 78375-48-1 | [1][2] |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to very dark yellow liquid | [8] |
| Boiling Point | 72-73 °C at 0.7 mmHg | [9] |
| Density | 1.017 g/mL at 20 °C | [9] |
| Refractive Index | n20/D 1.469 | [9] |
| Solubility | Soluble in organic solvents like chloroform. Insoluble in water. | [1][8] |
| Storage | -20°C, protect from light and moisture | [8][9] |
Synthesis of Functionalized Polymers via Multicomponent Reactions (MCRs)
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for the one-pot synthesis of complex molecules and polymers.[3][4][10] These reactions are highly atom-efficient and can be performed under mild conditions. When bifunctional monomers are used, MCRs can be employed as a polymerization method to create functional polymers.[11]
Ugi Four-Component Polymerization
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide.[3][12] By using difunctional monomers, this reaction can be adapted for polymerization. For instance, a dicarboxylic acid can be reacted with a diamine, a dialdehyde, and a diisocyanide, or a combination of bifunctional and monofunctional monomers can be used to generate linear polymers. While specific examples of Ugi polymerization with this compound are not extensively detailed in the literature, its participation in Ugi reactions to form small molecules is well-documented.[2] This suggests its high potential as a component in Ugi polymerizations to introduce the functional morpholino group into the polymer backbone.
Passerini Three-Component Polymerization
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[4] Similar to the Ugi reaction, the Passerini reaction can be used for polymerization by employing monomers with two reactive groups.[11] The incorporation of this compound in a Passerini polymerization would result in a polyester with pendant morpholino groups, offering a route to functional, biodegradable materials.
Controlled Radical Polymerization: PET-RAFT Copolymerization
Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization is a powerful technique for synthesizing well-defined copolymers with controlled molecular weights and low dispersities.[13] This method has been successfully employed for the copolymerization of this compound (MEI) with vinyl monomers such as methyl acrylate (MA) and vinyl acetate (VAc).
Protocol: PET-RAFT Copolymerization of this compound (MEI) and Methyl Acrylate (MA)
This protocol is adapted from the methodologies described for the PET-RAFT polymerization of isocyanides with acrylates.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (MEI)
-
Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)
-
Photocatalyst, e.g., fac-[Ir(ppy)₃] or Eosin Y
-
Solvent, e.g., Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of MEI, MA, CTA, and photocatalyst in DMF. The molar ratios of these components will determine the final polymer composition and molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a water bath to maintain a constant temperature and irradiate with a visible light source while stirring. The polymerization time will depend on the desired conversion.
-
Termination: To stop the polymerization, turn off the light source and expose the reaction mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or hexane). The precipitate is then collected by filtration or centrifugation and dried under vacuum to yield the purified poly(MA-co-MEI).
Characterization:
The resulting copolymers can be characterized by:
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of the MEI and MA units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity (Đ) of the polymer.
Post-Polymerization Modification
A key advantage of incorporating isocyanide monomers into polymers is the potential for post-polymerization modification. The isocyanide group in the copolymer can be transformed into other functional groups, allowing for further tailoring of the polymer's properties.
Hydrolysis to Introduce Ketone Functionality
The isocyanide groups in poly(acrylate-co-isocyanide) copolymers can be hydrolyzed under acidic conditions to yield a poly(acrylate-co-ketone) copolymer.[1][2] This introduces ketone functionalities along the polymer backbone, which can serve as sites for further reactions or impart photodegradability to the material.[1][2]
Protocol: Hydrolysis of poly(MA-co-MEI)
-
Dissolution: Dissolve the purified poly(MA-co-MEI) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF).
-
Acidification: Add a strong acid (e.g., hydrochloric acid) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the isocyanide peak and the appearance of a ketone carbonyl peak.
-
Purification: Neutralize the reaction mixture and purify the resulting polymer by precipitation or dialysis.
Functional Properties and Applications
The presence of the morpholino group in polymers synthesized from this compound is expected to confer valuable functional properties, particularly for biomedical applications.
Stimuli-Responsiveness
Polymers containing morpholino groups have the potential to exhibit both thermo- and pH-responsiveness.[14][15] The tertiary amine in the morpholine ring can be protonated at low pH, leading to changes in polymer solubility and conformation. This pH-responsiveness is highly desirable for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes.[16]
While the thermoresponsive behavior of poly(this compound) itself is not yet extensively documented, the structural similarity to other thermoresponsive polymers suggests that it may exhibit a lower critical solution temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating. This property can be exploited for the development of injectable hydrogels and smart drug delivery systems.[16][17]
Hydrogel Formation
The hydrophilic nature of the morpholino group makes these polymers suitable for the formation of hydrogels.[10][18] Hydrogels are crosslinked polymer networks that can absorb large amounts of water, mimicking the extracellular matrix.[10] Hydrogels based on morpholino-containing polymers can be designed to be stimuli-responsive, releasing encapsulated drugs or cells in response to changes in temperature or pH.[18]
Drug Delivery Applications
The combination of biocompatibility, stimuli-responsiveness, and the ability to form hydrogels makes polymers derived from this compound promising candidates for advanced drug delivery systems.[5][7] These polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents, protect them from degradation, and control their release at the target site.[5][19]
Conclusion
This compound is a highly versatile monomer for the synthesis of functional polymers with significant potential in the biomedical field. Through multicomponent reactions and controlled radical polymerization techniques, a variety of polymer architectures incorporating the beneficial morpholino group can be achieved. The ability to perform post-polymerization modifications further expands the functional scope of these materials. The anticipated stimuli-responsive properties and biocompatibility of these polymers make them a compelling platform for the development of next-generation drug delivery systems and other advanced biomaterials. Further research into the specific properties and applications of polymers derived from this compound is warranted to fully unlock their potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ugi Reactions with 2-Morpholinoethyl Isocyanide
Welcome to the technical support center for the optimization of the Ugi four-component reaction (U-4CR) utilizing 2-Morpholinoethyl isocyanide. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of multicomponent reactions to accelerate their discovery pipelines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] The choice of this compound introduces a unique element: a basic morpholine moiety. This functionality can be both an asset, imparting desirable physicochemical properties to the final product, and a challenge during the reaction itself. This guide will address the specific nuances of working with this versatile yet sometimes tricky building block.
I. Understanding the Core Reaction: The Ugi Mechanism
A solid grasp of the Ugi reaction mechanism is fundamental to effective troubleshooting. The reaction proceeds through a series of equilibria, culminating in an irreversible rearrangement that drives the reaction to completion.[2]
Caption: The Ugi four-component reaction mechanism.
II. Troubleshooting Guide: Navigating Challenges with this compound
This section addresses common issues encountered when using this compound in the Ugi reaction, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Imine Formation: The initial condensation between the aldehyde/ketone and the amine is slow or reversible.[3] 2. Protonation of Morpholine: The basic morpholine nitrogen competes with the imine for protonation by the carboxylic acid, reducing the concentration of the reactive iminium ion. 3. Poor Solubility of Reactants: One or more starting materials may not be fully dissolved in the chosen solvent. | 1. Pre-form the Imine: Mix the aldehyde and amine in the solvent for 30-60 minutes before adding the other components. The use of a dehydrating agent like molecular sieves can also be beneficial.[3] 2. Optimize Carboxylic Acid Addition: Add the carboxylic acid just before the isocyanide. Alternatively, consider using a stronger carboxylic acid or a catalytic amount of a non-nucleophilic acid to promote iminium ion formation. 3. Solvent Screening: While methanol is a standard solvent for Ugi reactions, consider co-solvents like THF or DCM to improve solubility.[4] For particularly stubborn cases, 2,2,2-trifluoroethanol (TFE) can be an excellent choice as it stabilizes charged intermediates.[3] | 1. Driving the imine formation equilibrium forward increases the concentration of a key intermediate. 2. This ensures the imine is readily available for protonation and subsequent reaction with the isocyanide, minimizing the competitive protonation of the morpholine. 3. Ensuring all reactants are in solution is critical for reaction kinetics. TFE is a highly polar, non-nucleophilic solvent that can facilitate reactions involving charged species. |
| Formation of Passerini Product | Reaction Conditions Favoring Passerini Pathway: The Passerini reaction, a three-component reaction between the aldehyde/ketone, carboxylic acid, and isocyanide, can compete with the Ugi reaction, especially in less polar solvents.[2] | Increase Solvent Polarity: Switch to a more polar, protic solvent like methanol or ethanol.[5] | The Ugi reaction proceeds through polar intermediates and is generally favored in polar, protic solvents, whereas the Passerini reaction is often favored in less polar, aprotic environments.[6] |
| Complex Product Mixture/Side Reactions | 1. Morpholine-Catalyzed Side Reactions: The basic morpholine moiety can catalyze side reactions, such as aldol condensations of the aldehyde component. 2. Reaction with Acidic Components: If a highly acidic carboxylic acid is used, it may irreversibly protonate and deactivate the this compound. | 1. Lower Reaction Temperature: Run the reaction at room temperature or below to minimize the rate of side reactions. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the isocyanide to compensate for any potential deactivation. | 1. Lowering the temperature can often selectively slow down undesired side reactions more than the desired Ugi reaction. 2. Ensuring a sufficient concentration of the isocyanide is available for the main reaction pathway. |
| Difficult Product Purification | Basic Nature of the Product: The presence of the morpholine group in the final product can make purification by standard silica gel chromatography challenging due to strong binding to the acidic silica. | 1. Acid/Base Extraction: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the morpholine and extract the product into the aqueous phase. Then, basify the aqueous layer and extract the product with an organic solvent. 2. Use of Scavenger Resins: Employ polymer-supported scavenger resins to remove excess reactants. For example, a resin-bound isocyanate can scavenge excess amine, and a resin-bound amine can scavenge excess carboxylic acid.[1] 3. Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase chromatography (C18) can be an effective purification method. | 1. This classic technique leverages the basicity of the product for selective extraction and purification. 2. Scavenger resins offer a streamlined purification method, avoiding the need for traditional chromatography. 3. Reverse-phase chromatography separates compounds based on hydrophobicity and is well-suited for polar, basic molecules that are problematic on normal-phase silica. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for an Ugi reaction with this compound?
While there is no universal "best" solvent, polar protic solvents are generally preferred for the Ugi reaction as they facilitate the formation of the polar intermediates.[7] Methanol is the most common starting point due to its effectiveness and low cost.[5] However, if you encounter solubility issues or low yields, 2,2,2-trifluoroethanol (TFE) is an excellent alternative that can significantly enhance reaction rates and yields.[8]
Q2: Can I use a secondary amine with this compound in an Ugi reaction?
Yes, secondary amines can be used in the Ugi reaction. However, the initial imine formation is often slower compared to primary amines. You may need to allow for a longer pre-incubation time for the amine and aldehyde/ketone or gently heat the mixture to facilitate imine formation.
Q3: My reaction is very slow. How can I speed it up?
Increasing the concentration of the reactants (typically in the range of 0.5 M to 2.0 M) can significantly increase the reaction rate.[9] Gentle heating or the use of microwave irradiation can also accelerate the reaction, but be mindful of potential side reactions at higher temperatures.[4] As mentioned previously, switching to a more activating solvent like TFE can also have a dramatic effect.[8]
Q4: How does the choice of carboxylic acid affect the reaction?
The acidity of the carboxylic acid plays a role in protonating the imine to form the reactive iminium ion.[6] Very weak acids may not be effective at this, while very strong acids can lead to unwanted side reactions or protonation of the morpholine moiety. Generally, standard aliphatic and aromatic carboxylic acids work well. If you are using a particularly weak carboxylic acid, the addition of a catalytic amount of a stronger, non-nucleophilic acid might be beneficial.
IV. Experimental Protocols
A. General Protocol for Ugi Reaction with this compound
This protocol provides a starting point for your optimizations.
Caption: A general workflow for the Ugi reaction.
Step-by-Step Procedure:
-
To a vial, add the aldehyde or ketone (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq).
-
Add the chosen solvent (e.g., methanol, 2 mL) and stir the mixture at room temperature for 30-60 minutes to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add this compound (1.1 mmol, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 24 to 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using an appropriate method as outlined in the troubleshooting guide (e.g., acid/base extraction, column chromatography).
B. Purification Protocol: Acid/Base Extraction
-
Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 15 mL).
-
Combine the acidic aqueous layers and wash with ethyl acetate (1 x 15 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with a suitable base (e.g., 2M NaOH or solid K₂CO₃).
-
Extract the product from the basic aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.
V. Data Summary: Recommended Reaction Parameters
The following table provides a starting point for optimizing your Ugi reaction with this compound.
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | Aldehyde/Ketone:Amine:Carboxylic Acid:Isocyanide = 1:1:1:1.1 | A slight excess of the isocyanide can improve yields. |
| Concentration | 0.5 M - 2.0 M | Higher concentrations generally lead to faster reactions.[9] |
| Solvent | Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE) | Start with methanol. Use TFE for challenging substrates or to increase reaction rates.[8][10] |
| Temperature | Room Temperature (20-25 °C) | Higher temperatures can be used to accelerate slow reactions, but may increase side products. |
| Reaction Time | 24 - 48 hours | Monitor by TLC or LC-MS to determine the optimal time. |
VI. References
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. J. Vis. Exp. (942), e942, doi:10.3791/942 (2010).
-
BenchChem Technical Support Center. Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
-
Akradi, M., et al. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Adv., 10 , 43444-43497 (2020).
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules25 , 9160 (2020).
-
Polymer Chemistry - ResearchGate.
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.10 , 50 (2014).
-
Akradi, M., et al. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Adv., 10 , 43444-43497 (2020).
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.10 , 50 (2014).
-
Optimization of the reaction conditions a. ResearchGate.
-
Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling. YouTube.
-
Ugi reaction - Wikipedia.
-
Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. Molbank2023 , M1707 (2023).
-
Exploitation of the Ugi-Joullié reaction in drug discovery and development. Expert Opin. Drug Discov.13 , 8 (2018).
-
Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Org. Lett.26 , 8 (2024).
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules25 , 9160 (2020).
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules21 , 12 (2016).
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules28 , 1642 (2023).
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules21 , 12 (2016).
-
Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Nazarbayev University.
-
Background on morpholine synthesis and our approach. ResearchGate.
-
Affinity ligands for glycoprotein purification based on the multi-component Ugi reaction. J. Chromatogr. A1218 , 32 (2011).
-
“Isocyanide-free” Ugi reactions. ResearchGate.
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega5 , 4 (2020).
-
Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions. CiteDrive.
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules24 , 12 (2019).
-
Multicomponent Reactions with Isocyanides. ResearchGate.
-
Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. Molecules27 , 19 (2022).
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in the Passerini Reaction with Functionalized Isocyanides
Welcome to the technical support center for the Passerini three-component reaction (P-3CR). This guide is designed for researchers, medicinal chemists, and polymer scientists who are leveraging the power of functionalized isocyanides to build molecular complexity and are encountering unexpected challenges. As a Senior Application Scientist, I've seen firsthand how the unique reactivity of isocyanides can lead to both groundbreaking discoveries and frustrating side reactions. This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common problems encountered when using isocyanides bearing reactive functional groups.
The Passerini reaction, a cornerstone of multicomponent reaction chemistry, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate α-acyloxy amides in a single, atom-economical step.[1][2][3] While known for its broad functional group tolerance, the introduction of certain functionalities on the isocyanide component can open pathways to undesired products.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield When Using Isocyanides with Electron-Withdrawing Groups
Question: I am using an isocyanide functionalized with an electron-withdrawing group (e.g., ethyl isocyanoacetate, nitroaryl isocyanide), and I am observing very low conversion to the desired Passerini product. What is causing this, and how can I improve my yield?
Answer:
This is a common issue stemming from the fundamental mechanism of the Passerini reaction. The isocyanide acts as the key nucleophile, attacking the carbonyl carbon.[4][5] An electron-withdrawing group (EWG) on the isocyanide reduces the electron density on the isocyano carbon, thereby decreasing its nucleophilicity and slowing down the rate-determining step of the reaction.[6][7]
Causality & Mechanistic Insight: The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which activates the carbonyl for nucleophilic attack by the isocyanide.[8][9] When the isocyanide is a poor nucleophile, this initial attack is significantly hindered, leading to low or no product formation under standard conditions.
Troubleshooting & Optimization Protocol:
-
Increase Reactant Concentration: The Passerini reaction is a third-order reaction, meaning its rate is directly proportional to the concentration of all three components.[1][7] Running the reaction at higher concentrations (0.5 M to neat) can significantly accelerate the reaction rate.[8] For particularly unreactive isocyanides like methyl isocyanoacetate, conducting the reaction neat (without solvent) may be necessary.[7]
-
Elevate the Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Heating the reaction mixture, potentially with microwave irradiation, can dramatically reduce reaction times and improve yields.[6] A temperature of 120°C has been shown to be effective for reactions involving methyl isocyanoacetate.[7]
-
Incorporate a Lewis Acid Catalyst: A Lewis acid can be used to further activate the carbonyl component, making it more electrophilic and thus more susceptible to attack by a weakly nucleophilic isocyanide.[6]
-
Recommended Catalysts: Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), or Titanium tetrachloride (TiCl₄) are effective choices.[6]
-
Protocol: Add 5-10 mol% of the Lewis acid to the reaction mixture at the start of the reaction. Ensure anhydrous conditions, as water can deactivate the catalyst.
-
-
Solvent Optimization: The Passerini reaction is typically favored in aprotic solvents.[1][10] If you are using a polar, protic solvent, it may be hindering the reaction.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile.[6]
-
| Parameter | Standard Conditions | Recommended for EWG-Isocyanides |
| Concentration | 0.1 - 0.2 M | 0.5 M - Neat |
| Temperature | Room Temperature | 40°C - 120°C (or Microwave) |
| Catalyst | None | 5-10 mol% Lewis Acid (e.g., Sc(OTf)₃) |
| Solvent | Aprotic (e.g., DCM) | Aprotic (DCM, THF) |
Workflow for Troubleshooting Low Reactivity:
Caption: Troubleshooting workflow for low-yielding Passerini reactions.
Issue 2: Formation of Ugi-type Byproducts or No Reaction with Nucleophilic Isocyanides
Question: I'm attempting a Passerini reaction with an isocyanide that contains a primary or secondary amine (or hydroxyl) group. Instead of the expected α-acyloxy amide, I'm getting a complex mixture, or what appears to be an α-acylamino amide (Ugi product). Why is this happening?
Answer:
The presence of a primary or secondary amine in the reaction mixture, whether on the isocyanide or as a separate component, will almost always lead to the Ugi four-component reaction (U-4CR) outcompeting the Passerini reaction.[10][11]
Causality & Mechanistic Insight: The Ugi reaction mechanism begins with the rapid formation of an imine (or iminium ion) from the condensation of the amine and the carbonyl component.[10][12] This imine is highly electrophilic and is readily attacked by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate, leading to the Ugi product.[12] The rate of imine formation is typically much faster than the direct attack of the isocyanide on the carbonyl, meaning the Passerini pathway is effectively bypassed. A similar issue can arise with hydroxyl groups, which can act as the fourth component in Ugi-like reactions.
Troubleshooting & Optimization Protocol:
-
Protect the Nucleophilic Group: The most effective solution is to protect the amine or hydroxyl group on your isocyanide before attempting the Passerini reaction.
-
Amine Protection: Use standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These are stable under the typically neutral to slightly acidic conditions of the Passerini reaction and can be removed post-reaction. The PADAM (Passerini-Amine Deprotection-Acyl Migration) strategy is a powerful synthetic tool that leverages this approach.[11]
-
Hydroxyl Protection: Silyl ethers (e.g., TBDMS) or benzyl ethers are suitable protecting groups for hydroxyl functionalities.
-
-
Solvent Choice: The Ugi reaction is favored in polar, protic solvents like methanol or trifluoroethanol (TFE), which facilitate imine formation.[10] Conversely, the Passerini reaction is favored in aprotic solvents.[8][10] While switching to an aprotic solvent like DCM or toluene might slightly favor the Passerini pathway, protection of the nucleophilic group is a more robust strategy.
Reaction Pathway Competition:
Caption: Competing Ugi and Passerini pathways with a nucleophilic isocyanide.
Issue 3: Intramolecular Cyclization and Other Unwanted Rearrangements
Question: My functionalized isocyanide is designed for a subsequent cyclization after the Passerini reaction. However, I'm observing spontaneous cyclization during the reaction or formation of unexpected heterocyclic byproducts. How can I control this?
Answer:
This issue arises when the functionalized isocyanide contains a nucleophilic moiety that is sterically positioned to intercept a reactive intermediate of the Passerini reaction, most notably the nitrilium ion.[12] While often exploited for tandem reaction sequences to build complex heterocycles, this can be an undesired side reaction if not planned.[9][13]
Causality & Mechanistic Insight: After the initial attack of the isocyanide on the activated carbonyl, a highly electrophilic nitrilium intermediate is formed.[4][12] If your isocyanide contains a tethered nucleophile (e.g., a hydroxyl, amine, or even a soft nucleophile like a thiol or an activated aromatic ring), an intramolecular attack on the nitrilium ion can occur, leading to a cyclic product. This intramolecular trapping can be faster than the intermolecular attack by the external carboxylic acid, leading to the side product.
Troubleshooting & Optimization Protocol:
-
Protect the Internal Nucleophile: As with the Ugi-competition issue, protecting the internal nucleophile is the most direct solution. This prevents it from participating in any undesired intramolecular reactions.
-
Modify the Tether Length/Rigidity: The rate of intramolecular cyclization is highly dependent on the length and flexibility of the linker connecting the isocyanide and the nucleophile (Baldwin's rules). If possible, redesigning the substrate to disfavor the cyclization transition state can be effective.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization, as the latter may have a higher activation energy.
-
Leverage the Passerini-Smiles Reaction: If your isocyanide contains a phenolic group, you may be inadvertently triggering a Passerini-Smiles rearrangement, especially with electron-deficient phenols.[8] This leads to the formation of α-aryloxy amides instead of the expected α-acyloxy amides. To avoid this, either protect the phenol or use a non-phenolic isocyanide.
Issue 4: Polymerization or Oligomerization of the Isocyanide
Question: I am finding a significant amount of insoluble, polymeric material in my reaction flask, and the yield of my desired product is low. My isocyanide has a polymerizable functional group (e.g., a vinyl or acrylic group). Is the Passerini reaction causing this?
Answer:
While the Passerini reaction itself is used to synthesize polymers by design when bifunctional monomers are used, the presence of a polymerizable group on a monofunctional isocyanide can lead to undesired polymerization as a side reaction.[14]
Causality & Mechanistic Insight: Isocyanides themselves can be polymerized through various mechanisms, often initiated by trace impurities, heat, or light. Functional groups like styrenes, acrylates, or other alkenes are also prone to radical or acid-catalyzed polymerization. The slightly acidic conditions of the Passerini reaction, or the presence of trace metal impurities, could potentially initiate the polymerization of your functionalized isocyanide or the resulting Passerini product.
Troubleshooting & Optimization Protocol:
-
Purify the Isocyanide: Ensure your functionalized isocyanide is free from any initiators or impurities by purifying it immediately before use (e.g., by distillation or chromatography).
-
Add a Radical Inhibitor: If you suspect radical polymerization is the culprit, add a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture.
-
Run the Reaction in the Dark: If your functional group is light-sensitive, performing the reaction in a flask wrapped in aluminum foil can prevent photo-initiated polymerization.
-
Lower the Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction, although it may also slow down the desired Passerini reaction. A balance must be found.
-
Ensure High Purity of Reagents and Solvents: Trace acid or metal impurities in your other reagents or solvent can act as polymerization initiators. Use freshly purified aldehydes and high-purity, anhydrous solvents.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 10. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Morpholinoethyl Isocyanide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Morpholinoethyl isocyanide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of products derived from multicomponent reactions like the Ugi and Passerini reactions. The inherent properties of the morpholine moiety—namely its basicity and potential for high water solubility—present unique challenges that this guide will help you navigate.[1][2]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, hands-on issues that can arise during the workup and purification of your reaction products. Each problem is analyzed from a mechanistic standpoint, followed by a detailed, actionable protocol.
Issue 1: Persistent Contamination with Unreacted this compound
Question: My crude NMR shows a significant amount of unreacted this compound, and it's co-eluting with my product during chromatography. How can I remove it effectively?
Expert Analysis: Unreacted isocyanides are a common issue in multicomponent reactions, which are often run with a slight excess of one component to drive the reaction to completion.[3] Due to their reactive nature and characteristic unpleasant odor, their complete removal is critical. A highly effective method for selectively removing nucleophilic amines or isocyanides is the use of scavenger resins. These are solid-supported reagents that covalently bind to the excess starting material, allowing for its simple removal by filtration.[4][5] Isocyanate-functionalized resins are particularly effective at scavenging primary and secondary amines, as well as isocyanides.[6][7]
Protocol: Purification using an Isocyanate Scavenger Resin
-
Reaction Completion: Once your reaction is deemed complete by TLC or LC-MS, do not proceed with an aqueous workup.
-
Solvent Choice: Dissolve the crude reaction mixture in a suitable, non-reactive solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Resin Addition: Add 2-3 equivalents of a macroporous isocyanate scavenger resin (e.g., Argoresin MP-Isocyanate or PS-Isocyanate) relative to the initial amount of the excess nucleophile (the isocyanide).[4]
-
Incubation: Gently agitate the mixture at room temperature. The scavenging rate depends on the nucleophilicity of the amine and the solvent used.[4] Monitor the disappearance of the isocyanide from the solution by TLC or LC-MS. This may take anywhere from 1 to 16 hours.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads. Wash the collected resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The resulting solution now contains your crude product, free of the unreacted isocyanide. You can proceed with solvent evaporation and further purification, such as column chromatography, if necessary.
Diagram: Scavenger Resin Workflow
Caption: Workflow for removing excess isocyanide using a scavenger resin.
Issue 2: Peak Tailing and Poor Resolution during Silica Gel Chromatography
Question: I'm trying to purify my product on a silica gel column, but I'm getting severe peak tailing and my compound seems to be streaking across many fractions. What's causing this and how can I fix it?
Expert Analysis: This is a classic problem when purifying compounds containing a basic morpholine moiety.[8] The nitrogen atom in the morpholine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-specific binding leads to a slow and uneven elution of your compound, resulting in tailed or streaked peaks, poor separation, and sometimes even irreversible adsorption to the column. The solution is to neutralize these acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[1]
Protocol: Optimizing Silica Gel Chromatography for Basic Compounds
-
Solvent System Selection: First, determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.3 on a TLC plate.
-
Add a Basic Modifier: To your chosen eluent, add a small amount of triethylamine (Et₃N). A good starting point is 0.5-1% by volume.[1] For very basic compounds, you might need up to 2%. Alternatively, a solution of ammonia in methanol (typically 7N) can be used as part of the polar component of the mobile phase.
-
Column Equilibration: It is crucial to thoroughly equilibrate your column with the modified eluent before loading your sample. Flush the column with at least 5 column volumes of the eluent containing triethylamine. This ensures the silica surface is fully passivated.
-
Sample Loading: Load your crude sample onto the column (dry loading is often preferred).
-
Elution and Collection: Elute the column with the modified solvent system, collecting fractions and monitoring by TLC as usual. You should observe significantly improved peak shape and better resolution.
Diagram: Chromatography Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. sopachem.com [sopachem.com]
- 7. ScavengePore Benzyl isocyanate [rapp-polymere.com]
- 8. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: 2-Morpholinoethyl Isocyanide in Peptide Chemistry
Welcome to the technical support guide for 2-Morpholinoethyl isocyanide (2-MEI). This resource is designed for researchers, chemists, and drug development professionals leveraging the unique reactivity of isocyanides to forge complex peptide backbones and peptidomimetics. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure your success.
Unlike traditional coupling reagents that activate a carboxylic acid for amidation, 2-MEI primarily functions as a key component in isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi four-component reaction (Ugi-4CR). This guide is therefore structured around the application of 2-MEI within the Ugi-4CR framework for efficient peptide and peptidomimetic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form peptide bonds?
This compound (2-MEI) is an organic compound featuring an isocyanide functional group (-N≡C). In peptide synthesis, it does not act as a conventional coupling reagent. Instead, it enables peptide bond formation through a convergent, one-pot multicomponent reaction. In the Ugi-4CR, an amine (e.g., an amino acid ester), a carbonyl compound (an aldehyde or ketone), a carboxylic acid (e.g., an N-protected amino acid), and the isocyanide (2-MEI) react simultaneously to form an α-acylamino amide structure. The isocyanide carbon is incorporated into the final peptide backbone, forming the amide carbonyl carbon of the newly formed residue.
Q2: How does the Ugi-4CR mechanism using 2-MEI differ from standard coupling (e.g., HATU/HBTU)?
The fundamental difference lies in the bond-forming strategy.
-
Standard Coupling (Onium Salt Reagents like HATU/HBTU): This is a sequential, two-step process. First, the coupling reagent activates the carboxylic acid of an incoming N-protected amino acid to form a highly reactive ester (e.g., an OAt-ester). Second, this activated species is attacked by the nucleophilic N-terminal amine of the growing peptide chain. This is a linear, stepwise elongation.[1][2]
-
Ugi-4CR (with 2-MEI): This is a convergent, one-pot reaction. The amine and carbonyl compound first form a transient iminium ion. This electrophilic species is then attacked by both the carboxylate and the nucleophilic isocyanide carbon. A subsequent intramolecular rearrangement (the Mumm rearrangement) yields the final, stable dipeptide product.[3] This approach builds a significant portion of the target molecule in a single, highly atom-economical step.
Q3: What are the primary advantages of using 2-MEI in a Ugi reaction for peptide synthesis?
The use of 2-MEI in a Ugi-4CR offers several distinct advantages:
-
High Convergence and Efficiency: It allows for the rapid assembly of complex, library-ready peptide scaffolds from four simple, readily available building blocks in a single step.
-
Structural Diversity: The Ugi reaction provides access to N-alkylated and sterically hindered peptide backbones that are often challenging to synthesize using standard solid-phase peptide synthesis (SPPS) methods.[4][5][6] The morpholino group in 2-MEI also imparts favorable solubility properties to the resulting product.
-
Speed: Ugi reactions are often complete within hours at room temperature, significantly accelerating the discovery and synthesis process compared to multi-step linear synthesis.
Q4: When should I choose the Ugi/2-MEI methodology over traditional SPPS?
This methodology is particularly powerful for:
-
Synthesizing Peptidomimetics: Creating non-natural backbones, N-methylated peptides, and other structurally complex molecules.
-
Fragment Condensation: Ligating complex peptide fragments, where traditional methods might fail due to steric hindrance or epimerization.
-
Combinatorial Chemistry: Rapidly generating libraries of related compounds for screening and lead optimization, as the four points of diversity can be easily varied.
Core Mechanism & Experimental Workflow
The Ugi four-component reaction is a cornerstone of isocyanide chemistry. The diagram below illustrates the generally accepted reaction pathway.
Caption: The Ugi Four-Component Reaction (Ugi-4CR) Mechanism.
Experimental Protocol: Synthesis of a Dipeptide Derivative via Ugi-4CR
This protocol provides a general methodology for synthesizing a dipeptide derivative using this compound.
Materials:
-
N-α-Fmoc-protected amino acid (Carboxylic acid component, 1.0 eq)
-
Amino acid methyl ester hydrochloride (Amine component, 1.0 eq)
-
Isobutyraldehyde (Carbonyl component, 1.1 eq)
-
This compound (Isocyanide component, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.0 eq, to neutralize the amine salt)
-
Methanol (Anhydrous, as solvent)
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous methanol (concentration ~0.5 M).
-
Neutralization: Add TEA or DIEA (1.0 eq) to the solution and stir for 5 minutes at room temperature to form the free amine.
-
Addition of Acid: Add the N-α-Fmoc-protected amino acid (1.0 eq) to the flask. Stir until it is fully dissolved.
-
Addition of Carbonyl: Add isobutyraldehyde (1.1 eq) to the reaction mixture.
-
Initiation with Isocyanide: Finally, add this compound (1.1 eq) to the mixture. The reaction is often exothermic.
-
Reaction: Seal the flask and stir the reaction at room temperature for 24-48 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, single major product spot.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide derivative.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Ugi reaction with 2-MEI is showing very low conversion after 48 hours. What are the likely causes and solutions?
Answer: Low yield is a common issue that can typically be traced back to reagent quality, stoichiometry, or reaction conditions.
-
Reagent Purity & Stability: The isocyanide and aldehyde components are particularly sensitive. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade upon storage.
-
Solution: Use freshly distilled or recently purchased aldehydes. Ensure your 2-MEI is stored under an inert atmosphere (Argon or Nitrogen) and protected from light and moisture.
-
-
Solvent Choice: The solvent plays a critical role in mediating the complex equilibrium of the Ugi reaction.
-
Solution: Methanol is generally a good starting point due to its ability to solvate the components and facilitate iminium ion formation. For less soluble reactants, consider trifluoroethanol (TFE) or solvent mixtures like DCM/MeOH. Avoid protic solvents if the Passerini side reaction is a problem.
-
-
Stoichiometry: While a 1:1:1:1 ratio is theoretical, minor adjustments can improve yields.
-
Solution: Using a slight excess (1.1-1.2 eq) of the more volatile components (aldehyde and isocyanide) can help drive the reaction to completion.
-
-
Iminium Ion Formation: The reaction hinges on the formation of the iminium ion. If the amine is a poor nucleophile or the carbonyl is not very electrophilic, this step can be the bottleneck.
-
Solution: Pre-stirring the amine and aldehyde for 30-60 minutes before adding the acid and isocyanide can sometimes improve yields by allowing the iminium ion to form in sufficient concentration.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Methanol, TFE | Polar protic solvents stabilize intermediates. TFE is excellent for less reactive components. |
| Concentration | 0.5 M - 1.0 M | Higher concentration favors the multi-component kinetics over side reactions. |
| Temperature | Room Temp (20-25 °C) | Good starting point. Gentle heating (40 °C) may help for slow reactions, but can increase side products. |
| Stoichiometry | 1.1-1.2 eq of Aldehyde & 2-MEI | Compensates for volatility and drives the reaction forward. |
Issue 2: Significant Side Product Formation
Question: My LC-MS analysis shows multiple unexpected peaks. What are the common side reactions and how can I suppress them?
Answer: The primary side reaction in this system is the Passerini Reaction .
-
The Passerini Reaction: This is a three-component reaction involving the carboxylic acid, the carbonyl, and the isocyanide. It occurs when the amine component is absent or reacts too slowly, leading to an α-acyloxy amide instead of the desired Ugi product.[3]
-
Solution: Ensure the amine is sufficiently nucleophilic and present in the correct stoichiometry from the start. As mentioned above, pre-forming the iminium ion by mixing the amine and aldehyde first can effectively outcompete the Passerini pathway.
-
-
Aldehyde Self-Condensation: Aldehydes, especially unhindered ones, can undergo aldol condensation under basic conditions.
-
Solution: Use a non-nucleophilic base like DIEA instead of TEA if this is observed. Add the aldehyde just before the isocyanide to minimize its exposure time to basic conditions.
-
Caption: Decision workflow for troubleshooting low Ugi reaction yield.
Issue 3: Racemization
Question: I am using a chiral N-protected amino acid as my acid component. How can I minimize the risk of epimerization?
Answer: Racemization of the carboxylic acid component is a known risk in many peptide coupling reactions, often proceeding through an oxazolone intermediate.[7][8] While the Ugi reaction mechanism does not inherently promote racemization as much as some high-temperature traditional coupling methods, it is not immune.
-
Base: The presence of a tertiary amine base can facilitate the abstraction of the α-proton, leading to racemization.
-
Temperature: Higher temperatures increase the rate of all reactions, including epimerization.
-
Solution: Whenever possible, run the reaction at room temperature or below (0 °C to RT). Only use elevated temperatures if the coupling is exceptionally difficult and after confirming that racemization is not occurring at lower temperatures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Common byproducts in multicomponent reactions involving 2-Morpholinoethyl isocyanide
Welcome to the dedicated support center for researchers utilizing 2-Morpholinoethyl Isocyanide in multicomponent reactions (MCRs). This guide is designed to provide practical, field-tested insights to help you navigate common challenges, optimize your reaction outcomes, and effectively troubleshoot issues. As a versatile building block, this compound is instrumental in synthesizing diverse molecular scaffolds, particularly via the Ugi and Passerini reactions.[1][2] However, its unique reactivity profile can lead to specific side reactions and byproducts. This document provides in-depth, causality-driven explanations and validated protocols to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during MCRs involving this compound. Each entry details the potential causes and provides actionable, step-by-step solutions.
Issue 1: Low or No Yield in Your Ugi Four-Component Reaction (Ugi-4CR)
You've combined your aldehyde, amine, carboxylic acid, and this compound, but the reaction is sluggish or has failed to produce the desired α-acylamino carboxamide.
dot
Caption: A logical workflow for troubleshooting low Ugi reaction yields.
Pillar 1: Inefficient Imine/Iminium Ion Formation
-
Causality: The Ugi reaction's first step is the condensation of the amine and carbonyl component to form an imine, which is then protonated to an iminium ion.[1][3] This equilibrium can be unfavorable, especially with less reactive starting materials. The isocyanide will not engage until this electrophilic species is present.
-
Solution Protocol:
-
In your reaction vessel, dissolve the amine (1.0 eq.) and aldehyde/ketone (1.0 eq.) in the chosen solvent (e.g., methanol).
-
Stir this mixture at room temperature for 30-60 minutes to favor imine formation. For sterically hindered or electron-poor components, adding a dehydrating agent like 3Å or 4Å molecular sieves can drive the equilibrium forward.[4]
-
Sequentially add the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) to the pre-formed imine mixture.
-
Allow the reaction to proceed as planned, monitoring by TLC or LC-MS.
-
Pillar 2: Suboptimal Solvent Choice
-
Causality: The Ugi reaction proceeds through charged intermediates (a nitrilium ion).[1] Solvents that can stabilize these intermediates are crucial for high yields. Aprotic solvents may favor the competing Passerini reaction.[5]
-
Solution:
-
Recommended Solvents: Polar protic solvents are generally superior for the Ugi reaction. Methanol is a standard choice. For more challenging substrates, 2,2,2-trifluoroethanol (TFE) is an excellent alternative as it effectively stabilizes charged species through hydrogen bonding.[3][4]
-
Solvent Mixtures: In some cases, solvent mixtures like MeOH/DCM can be effective, but pure protic solvents should be the first choice for troubleshooting.[6]
-
Pillar 3: Reagent Quality and Stability
-
Causality: Isocyanides are sensitive to moisture and acid, which can cause them to hydrolyze to the corresponding formamide or to polymerize.[5][7] Degraded this compound is a common cause of reaction failure.
-
Solution:
-
Verify Purity: Before use, check the purity of your isocyanide. The definitive sign of an isocyanide is a strong, sharp stretch in its IR spectrum around 2110-2150 cm⁻¹.[4][8]
-
Proper Storage: Always store this compound at its recommended temperature (-20°C), under an inert atmosphere (argon or nitrogen), and tightly sealed to prevent moisture ingress.[9]
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch.
-
Issue 2: Unexpected Byproducts are Complicating My Reaction
You've run your MCR, but upon analysis (NMR, LC-MS), you see significant peaks that do not correspond to your desired product.
dot
Caption: Common reaction pathways in MCRs leading to desired products and key byproducts.
Common Byproducts & Mitigation Strategies
| Byproduct Name | Formation Pathway | Identification Signature | Mitigation Strategy |
| 2-Morpholinoethylformamide | Hydrolysis of the isocyanide by trace water or acidic conditions.[10] | ¹H NMR: A formyl proton signal around 8.0-8.2 ppm. MS: A mass corresponding to [Isocyanide + 18]. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). Avoid unnecessarily strong acidic conditions. |
| Passerini Product | In an Ugi setup, the aldehyde, carboxylic acid, and isocyanide react in a 3-component fashion, omitting the amine.[2][11] This is favored in aprotic solvents. | MS: A mass corresponding to the Ugi product minus the amine component. Structure is an α-acyloxy amide. | Use polar protic solvents (MeOH, TFE) for Ugi reactions.[5] Ensure efficient imine formation before the isocyanide has a chance to react in a Passerini pathway. |
| Polymer/Oligomers | Self-reaction of the isocyanide, which can be initiated by nucleophiles or certain catalysts.[12][13] | A complex mixture of high molecular weight species, often appearing as a baseline hump or multiple unresolved peaks in LC-MS. Can precipitate as an insoluble solid. | Maintain appropriate reactant concentrations (avoid excessively high concentrations of the isocyanide). Ensure rapid and efficient consumption of the isocyanide in the main MCR pathway. |
Issue 3: Purification of the Final Product is Difficult
Your reaction worked, but separating the desired product from byproducts and starting materials via column chromatography is challenging due to similar polarities.
-
Causality: The morpholino group in the isocyanide imparts a high degree of polarity and basicity to the desired product and to many of the common byproducts (e.g., the hydrolyzed formamide). This makes chromatographic separation difficult, as all these compounds tend to stick to silica gel.
-
Purification Protocol & Tips:
-
Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. The basic morpholino group allows for selective extraction.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid.
-
Wash with a dilute acid solution (e.g., 1M HCl). Your morpholino-containing product and byproducts should move to the aqueous layer.
-
Basify the acidic aqueous layer with 1M NaOH and extract your product back into an organic solvent. This can help separate it from non-basic impurities.
-
-
Chromatography Optimization:
-
Deactivate Silica: The basic amine can interact strongly with acidic silica gel, causing streaking. Pre-treat your silica by slurrying it with a solvent system containing a small amount of triethylamine (~1%) before packing the column.
-
Use a Gradient: Start with a less polar eluent (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. A typical gradient might be 0-10% MeOH in EtOAc or DCM.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column, which separates based on hydrophobicity rather than polarity.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A: Due to its potential toxicity, foul odor, and sensitivity, strict handling procedures are necessary.[7][10]
-
Storage: Store vials at -20°C under an inert atmosphere (argon or nitrogen).[9] Ensure the cap is tightly sealed to prevent exposure to air and moisture.
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]
-
Stability: The compound is stable for at least two years when stored correctly.[9] However, once opened, it is best to use it promptly.
Q2: What is the role of the morpholino group? Does it interfere with the reaction? A: The morpholino group serves primarily as a structural element that imparts specific physicochemical properties to the final molecule, such as increased polarity and aqueous solubility. The tertiary amine of the morpholine ring is generally not nucleophilic enough to compete with the primary amine component in an Ugi reaction under standard conditions.[15] However, it does render the molecule basic, which can be an important consideration for pH-sensitive reactions or during acidic/basic workups.
Q3: Can I use this compound in a Joullié-Ugi reaction? A: Yes. The Joullié-Ugi three-component reaction (JU-3CR) typically involves a 2H-azirine, a carboxylic acid, and an isocyanide.[16][17] this compound is a suitable isocyanide component for this reaction, allowing for the synthesis of complex peptidomimetics and nitrogen-containing heterocycles.[18] As with other MCRs, reaction optimization may be required.
Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended for unambiguous characterization.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that all components have been incorporated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural proof.[21][22] Key signals to look for in an Ugi product include the amide N-H protons, the newly formed α-carbon proton, and the characteristic signals from the 2-morpholinoethyl group. Combining MS and NMR is the gold standard for structural elucidation in complex reaction mixtures.[23]
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | MDPI [mdpi.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. baranlab.org [baranlab.org]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]
- 14. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. boa.unimib.it [boa.unimib.it]
- 19. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. frontiersin.org [frontiersin.org]
- 23. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Choice
Answering the call for in-depth technical guidance, we present this support center dedicated to navigating the complexities of 2-Morpholinoethyl isocyanide reactivity, with a laser focus on the pivotal role of solvent selection. As Senior Application Scientists, we have designed this resource not as a rigid manual, but as a dynamic troubleshooting guide and FAQ repository. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, optimize your reaction outcomes, and innovate with confidence.
Here, we move beyond simple procedural lists to explain the fundamental causality—the why—behind experimental choices. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure you are building your work on a foundation of trust and scientific integrity.
This section addresses the core principles governing the interaction between solvents and isocyanide reactions. Understanding these concepts is the first step toward rational reaction design and troubleshooting.
Q1: Why is solvent selection so critical for reactions involving this compound?
Solvent choice is arguably one of the most influential parameters in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[1] The solvent does not merely dissolve the reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing intermediates and transition states.[2] this compound, like other isocyanides, can engage in fundamentally different mechanistic pathways depending on the solvent environment.[1][3] A polar pathway is favored in polar solvents, while a nonpolar pathway dominates in apolar media, directly impacting reaction speed, yield, and even the final product structure.[1][4]
Q2: What are the best starting solvents for a Passerini three-component reaction (P-3CR)?
The Passerini reaction, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, typically proceeds through a non-ionic, cyclic transition state.[5][6] This mechanism is favored in low-polarity, aprotic solvents .[1][7]
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are excellent starting points.[1]
-
Solvents to Avoid: Protic solvents like methanol or water can significantly hinder the Passerini reaction.[1][5]
-
Pro-Tip: The Passerini reaction often benefits from high concentrations of reactants, which is easier to achieve in these aprotic environments.[1][6][7]
Q3: What are the optimal solvent conditions for a Ugi four-component reaction (U-4CR)?
The Ugi reaction brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. Its mechanism involves polar intermediates, including a critical nitrilium ion.[1] Therefore, it is most efficient in polar, protic solvents that can stabilize these charged species.[1][4]
-
Recommended Solvents: Methanol (MeOH) is the most common and widely accepted solvent for Ugi reactions.[1][8] 2,2,2-Trifluoroethanol (TFE) is an outstanding alternative that can significantly accelerate the reaction and is particularly effective at promoting the initial, crucial imine formation step.[1]
-
Co-Solvents: If starting materials, such as certain amino acids, exhibit poor solubility in pure methanol, a co-solvent system like MeOH/DCM can be employed to improve homogeneity and yield.[1][8][9]
Q4: How does solvent choice dictate the competition between a Ugi and a Passerini reaction?
When all four components for a Ugi reaction are present, the Passerini reaction can sometimes occur as a competing side reaction. Solvent selection is your primary tool for controlling this selectivity.[1]
-
To Favor the Ugi Reaction: If you observe the undesired Passerini product, switching to a more polar, protic solvent is essential. Changing from DCM to Methanol, or even better, to Trifluoroethanol (TFE), will stabilize the polar Ugi pathway and effectively suppress the nonpolar Passerini pathway.[1]
-
To Favor the Passerini Reaction: Conversely, to run a P-3CR without Ugi interference, ensure the absence of an amine and use an apolar, aprotic solvent like DCM or THF.[1][4]
Troubleshooting Guide: From Problem to Solution
This guide is formatted to help you quickly diagnose and solve common issues encountered during experiments with this compound.
Problem 1: My Ugi reaction has a low yield, and I've isolated the Passerini product as a major byproduct.
-
Probable Cause: The reaction conditions are favoring the nonpolar Passerini mechanism. This indicates your solvent is not sufficiently polar or protic to facilitate the Ugi pathway.[1]
-
Solutions:
-
Switch to a Protic Solvent: Immediately change your solvent to Methanol (MeOH), the standard for Ugi reactions.[1]
-
Enhance Polarity and Acidity: For a more potent effect, use 2,2,2-Trifluoroethanol (TFE). TFE is exceptionally effective at promoting imine formation (the first step of the Ugi reaction) and suppressing the competing Passerini side reaction.[1]
-
Increase Concentration of Protic Solvent: If using a co-solvent system, increase the proportion of the polar protic component (e.g., increase the percentage of MeOH in a DCM/MeOH mixture).[1]
-
Problem 2: The reaction is extremely sluggish, showing low conversion even after 24-48 hours.
-
Probable Cause A: Poor solubility of one or more starting materials. The morpholino group on the isocyanide imparts some polarity, but other components like complex carboxylic acids or β-amino acids may not be fully soluble.[1]
-
Solutions:
-
Use a Co-Solvent System: For Ugi reactions, if a component is insoluble in MeOH, try a mixture of MeOH and DCM or MeOH and THF to improve solubility.[8][9]
-
Consider Solvent-Free Conditions: In some cases, gently heating the reaction mixture neat (without any solvent) can dramatically improve reaction rates and yields, particularly for Passerini reactions.[1][7]
-
-
Probable Cause B: The chosen solvent is mechanistically inappropriate for the desired reaction.
-
Solutions:
-
Re-evaluate Your Choice: Double-check that you are using a polar, protic solvent (like MeOH) for a Ugi reaction and a low-polarity, aprotic solvent (like DCM) for a Passerini reaction.[1] A mismatch here is a common reason for reaction failure.
-
Problem 3: I'm observing decomposition or polymerization of the this compound.
-
Probable Cause: Isocyanides are sensitive to acidic conditions and can react with water.[1][10] Some are also inherently prone to polymerization.[11]
-
Solutions:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use. Water can react with the isocyanide, leading to decomposition and the formation of urea byproducts if an amine is present.[1][12]
-
Avoid Strong Acids: While the carboxylic acid is a necessary component, avoid adding other strong acidic catalysts unless you have confirmed their compatibility. Isocyanides are generally unstable in acidic environments.[1]
-
Work at Lower Temperatures: If you suspect inherent instability, perform the reaction at 0 °C or room temperature. The product should be stored at -20°C.[13]
-
Data & Diagrams for At-a-Glance Guidance
Solvent Selection Summary Table
| Solvent | Type | Dielectric Constant (ε) | Recommended For | Rationale |
| Methanol (MeOH) | Polar Protic | 32.7 | Ugi Reaction | Excellent at stabilizing polar intermediates and promoting imine formation. The industry standard.[1][8] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 26.0 | Ugi Reaction | Highly effective due to its high polarity and hydrogen bond donating ability, suppresses Passerini side reactions.[1] |
| Dichloromethane (DCM) | Aprotic | 9.1 | Passerini Reaction | Low polarity favors the non-ionic, concerted mechanism of the Passerini reaction.[1][14] |
| Tetrahydrofuran (THF) | Aprotic | 7.5 | Passerini Reaction | A good alternative to DCM, also favors the non-ionic Passerini pathway.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Use with Caution | Can be effective for some Passerini reactions but may hinder others; requires screening.[1][15] |
| Toluene | Nonpolar | 2.4 | Use with Caution | Generally too nonpolar for Ugi, can be used for Passerini but DCM or THF are often better starting points.[15] |
Visualizing Your Workflow: Solvent Selection Decision Tree
This diagram provides a logical path for choosing an appropriate starting solvent system for your multicomponent reaction.
Caption: A decision tree for initial solvent selection in isocyanide MCRs.
Mechanism and Solvent Interaction
This diagram illustrates how solvent polarity influences the key intermediates of the Ugi and Passerini reactions.
Caption: Contrasting solvent effects on Ugi and Passerini reaction intermediates.
Experimental Protocol: Parallel Solvent Screening for Reaction Optimization
This protocol provides a self-validating method to empirically determine the optimal solvent for your specific reaction involving this compound.
Objective: To identify the solvent that provides the highest yield and purity for a given Ugi or Passerini reaction.
Methodology:
-
Preparation:
-
Prepare stock solutions of each reactant (e.g., aldehyde, amine, carboxylic acid, and this compound) in a solvent known to dissolve all components, such as DCM or THF. If a component is insoluble, it must be weighed directly into each reaction vial.
-
Label a parallel array of reaction vials (e.g., 2 mL HPLC vials) for each solvent to be tested.
-
Suggested solvent screen: Methanol, TFE, DCM, THF, Acetonitrile, Toluene, and a 1:1 mixture of MeOH/DCM.[1][15]
-
-
Reaction Setup (0.1 mmol scale):
-
To each corresponding labeled vial, add 0.5 mL of the screening solvent.
-
Add the aldehyde (0.1 mmol, 1.0 equiv.).
-
For Ugi reactions: Add the amine (0.1 mmol, 1.0 equiv.).
-
Add the carboxylic acid (0.1 mmol, 1.0 equiv.).
-
Add the this compound (0.1 mmol, 1.0 equiv.).
-
Seal each vial tightly with a cap.
-
-
Reaction and Monitoring:
-
Place all vials on a shaker or stirring plate at room temperature.
-
Monitor the reactions at set time points (e.g., 2, 8, and 24 hours) using a suitable analytical technique (e.g., TLC or LC-MS) to assess the consumption of starting materials and the formation of the desired product.
-
-
Analysis and Interpretation:
-
After 24 hours (or once the reaction in the best-performing solvent has gone to completion), quench the reactions.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield in each solvent.
-
The solvent that provides the highest yield of the desired product with the fewest side products is the optimal choice for scaling up the reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. DSpace [open.bu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Solvent choice for Phenyl Isocyanide synthesis, and polymerization inhibitor - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Morpholinoethyl Isocyanide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Morpholinoethyl isocyanide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for leveraging this versatile reagent in your synthesis projects. As your application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your outcomes successful.
Part 1: Foundational Knowledge & General Handling (FAQs)
This section addresses the most common initial questions regarding the handling, stability, and fundamental reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical for maintaining the reagent's reactivity. Isocyanides are sensitive to acidic conditions and moisture, which can lead to hydration, polymerization, or decomposition.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[2][3]
-
Handling: Use anhydrous solvents and oven-dried or flame-dried glassware under an inert atmosphere.[4] When handling, avoid exposure to atmospheric moisture and acidic vapors. Always use syringes or cannulas for transfers.
Q2: What makes this compound different from other common isocyanides like tert-butyl isocyanide?
A2: The key difference lies in its structure: it is an aliphatic isocyanide containing a tertiary amine (the morpholine nitrogen).
-
Reactivity: As an aliphatic isocyanide, its isocyano carbon is generally more nucleophilic than that of aromatic isocyanides.[1]
-
Basic Site: The morpholine nitrogen can act as a Brønsted base or a Lewis base (ligand). This can influence the reaction environment, potentially sequestering Lewis acid catalysts or promoting side reactions if not accounted for. In some cases, it can act as an internal catalyst.
Q3: What are the primary applications of this compound?
A3: It is a versatile building block primarily used in:
-
Multicomponent Reactions (MCRs): Especially the Ugi and Passerini reactions to create complex, peptide-like scaffolds.[3]
-
Transition-Metal Catalyzed Insertions: For synthesizing nitrogen-containing heterocycles and other complex molecules.[5][6]
-
Ligand Synthesis: It can be used to synthesize Nitrogen Acyclic Carbene (NAC) complexes for catalysis.[3]
Part 2: Catalyst Selection in Multicomponent Reactions (Ugi & Passerini)
The Ugi and Passerini reactions are powerful tools for diversity-oriented synthesis. Catalyst and solvent choice are paramount in controlling the reaction pathway and yield.
Frequently Asked Questions (MCRs)
Q1: Do I always need a catalyst for a Passerini reaction with this isocyanide?
A1: Not always. The classical Passerini reaction between an aldehyde, a carboxylic acid, and an isocyanide often proceeds without a catalyst, especially in aprotic solvents at high concentrations.[7][8] However, for less reactive substrates (e.g., ketones or electron-poor aldehydes), a Lewis acid catalyst can be essential to activate the carbonyl component, making it more electrophilic.[1][9]
Q2: What is the best solvent for an Ugi reaction versus a Passerini reaction?
A2: Solvent choice is a critical control element.
-
For Ugi Reactions: Polar, protic solvents are highly recommended. Methanol (MeOH) is the standard choice as it facilitates the key initial step of imine formation.[10][11] For sluggish reactions, 2,2,2-Trifluoroethanol (TFE) can be superior.[10]
-
For Passerini Reactions: Aprotic solvents are generally preferred to favor the proposed concerted, non-ionic mechanism.[7][8][11] Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points. Protic solvents can disfavor the reaction.[10]
Q3: My Ugi reaction is giving me the Passerini product as a major impurity. How do I fix this?
A3: This is a classic selectivity problem that arises because the three components of the Passerini reaction are also present in the Ugi reaction mixture. The key is to favor the Ugi pathway's polar mechanism.
-
Solution: Switch to a more polar, protic solvent. If you are using DCM or THF, change to Methanol or TFE. This will stabilize the polar iminium ion intermediate crucial for the Ugi reaction and suppress the competing Passerini pathway.[10]
Troubleshooting Guide: Low Yield in MCRs
Issue 1: Low or No Product Yield in a Passerini Reaction
| Possible Cause | Underlying Logic | Recommended Solution |
| Low Carbonyl Electrophilicity | The aldehyde or ketone is not reactive enough for the isocyanide to attack. This is common with sterically hindered or electron-rich carbonyls. | Use a Lewis Acid Catalyst: A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack.[12] |
| Poor Isocyanide Nucleophilicity | While aliphatic, the nucleophilicity might be insufficient for a highly deactivated carbonyl component. | Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier. Monitor carefully for side reactions. |
| Slow Reaction Kinetics | The reaction is third-order, meaning concentration is critical.[7] | Increase Concentration: Run the reaction at a higher molarity (e.g., 0.5 M to 1.0 M). If solubility is an issue, select a more suitable aprotic solvent. |
Catalyst Selection Table for Passerini Reactions
| Catalyst | Typical Loading (mol%) | Recommended Solvent | Key Considerations |
|---|---|---|---|
| None | N/A | DCM, THF, Toluene | Ideal for reactive aldehydes. Start here. |
| Sc(OTf)₃ | 5 - 10 | DCM, CH₃CN | A highly effective, general-purpose Lewis acid.[1] |
| Yb(OTf)₃ | 5 - 10 | DCM, CH₃CN | Another excellent lanthanide-based Lewis acid.[1] |
| TiCl₄ | 10 - 20 | DCM | Very strong Lewis acid; can be sensitive to moisture. Use at low temperatures (-78 to 0 °C).[12] |
| TMSCl | 50 - 150 | CH₃CN | Can activate isocyanides directly, promoting nucleophilic additions.[13] |
Issue 2: Low or No Product Yield in an Ugi Reaction
| Possible Cause | Underlying Logic | Recommended Solution |
| Inefficient Imine Formation | The condensation of the amine and carbonyl is the first and often rate-limiting step. It is an equilibrium process. | 1. Pre-form the Imine: Mix the amine and carbonyl in the solvent for 30-60 minutes before adding the other components.[1] 2. Use a Dehydrating Agent: Add 4Å molecular sieves to the reaction to remove the water byproduct, driving the equilibrium towards the imine.[1] |
| Slow Isocyanide Addition | The addition of the isocyanide to the protonated imine (the iminium ion) can be slow if the iminium ion is not sufficiently electrophilic or is sterically hindered. | 1. Use an Activating Solvent: Switch to TFE, which is more polar and acidic than MeOH, promoting formation of the reactive iminium intermediate.[10] 2. Increase Concentration: As with the Passerini, higher concentrations can improve reaction rates.[14] |
| Decomposition of Reactants | The carboxylic acid component can protonate and lead to the degradation of the isocyanide if the reaction does not proceed quickly. | Optimize Order of Addition: Add the isocyanide last, after the other components have had a chance to mix and form the initial imine. |
Diagram: Ugi vs. Passerini Mechanistic Crossroads
The following diagram illustrates the critical branch point where the reaction pathway diverges. The choice of solvent and catalyst dictates which intermediate is favored.
Caption: Divergent pathways for Ugi and Passerini reactions.
Experimental Protocol: Ugi Reaction Optimization Screen
This protocol outlines a parallel synthesis approach to quickly identify optimal conditions.
-
Preparation: In a glovebox, prepare 0.4 M stock solutions of the amine, aldehyde, carboxylic acid, and this compound in both Methanol (MeOH) and 2,2,2-Trifluoroethanol (TFE).
-
Reaction Setup: Arrange an array of reaction vials (e.g., 2 mL HPLC vials) in a tube rack.
-
Solvent Addition: To the appropriate vials, add the solvent for the desired final concentration (e.g., for a 0.2 M final concentration, add 250 µL of solvent).
-
Reagent Addition:
-
Add the amine stock solution (e.g., 250 µL for a 1.0 eq) to all vials.
-
Add the aldehyde stock solution (e.g., 250 µL for 1.0 eq).
-
Cap the vials and stir or shake for 30 minutes at room temperature to encourage imine formation.
-
Add the carboxylic acid stock solution (e.g., 250 µL for 1.0 eq).
-
Finally, add the this compound stock solution (e.g., 250 µL for 1.0 eq).
-
-
Reaction Execution: Seal all vials tightly and transfer the rack to a shaker plate. Stir at room temperature for 12-24 hours.
-
Monitoring & Analysis: After the reaction time, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify major byproducts. This allows for a direct comparison of conditions.[14]
Part 3: Catalyst Selection in Transition Metal-Catalyzed Reactions
This compound is an excellent substrate for transition metal-catalyzed insertion reactions, which are powerful methods for forming C-N and C-C bonds.[6] Palladium is the most widely employed metal for these transformations due to its predictable chemistry and high reactivity.[6][15] However, base metals like nickel and copper are emerging as cost-effective alternatives.[15][16]
Frequently Asked Questions (Transition Metal Catalysis)
Q1: What is the most common catalyst for isocyanide insertion reactions?
A1: Palladium-based catalysts are the most extensively studied and reliably effective for isocyanide insertions.[5][6] Complexes like Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(PPh₃)₂ are common starting points. The choice of ligands is crucial for tuning reactivity and selectivity.
Q2: I'm observing catalyst deactivation or a stalled reaction. What could be the cause?
A2: A common issue is the catalyst being inhibited by an excess of the isocyanide itself. Isocyanides are excellent ligands and can coordinate strongly to the metal center, occupying open coordination sites required for the catalytic cycle to proceed.[15]
-
Solution: Use a slow-addition syringe pump to add the this compound to the reaction mixture over several hours. This keeps the instantaneous concentration of free isocyanide low, preventing catalyst poisoning.
Troubleshooting Guide: Metal-Catalyzed Isocyanide Insertions
Issue: Low Yield or Selectivity in a Pd-Catalyzed Cross-Coupling/Insertion Reaction
| Possible Cause | Underlying Logic | Recommended Solution |
| Incorrect Ligand Choice | The ligand controls the steric and electronic environment of the metal center, which dictates the rates of oxidative addition, insertion, and reductive elimination. | Screen a Ligand Panel: Test a range of phosphine ligands (e.g., PPh₃, Xantphos, dppf) or N-heterocyclic carbene (NHC) ligands to find the optimal partner for your specific transformation. |
| Catalyst Inhibition | As mentioned, excess isocyanide can saturate the metal's coordination sphere and halt the catalytic cycle. | 1. Slow Isocyanide Addition: Use a syringe pump. 2. Adjust Stoichiometry: Experiment with a slight excess (1.05-1.1 eq) of the other coupling partner relative to the isocyanide. |
| Oxidant/Reductant Mismatch | Many of these cycles require a specific oxidant or base to function correctly (e.g., to regenerate the active catalytic species). | Review the Mechanism: Ensure you are using the correct type and amount of additives (e.g., base like K₂CO₃ or Cs₂CO₃; oxidant like Ag₂O or benzoquinone) as required by the specific catalytic cycle. |
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Isocyanide Insertion
This diagram shows a generic cycle for the coupling of an aryl halide (Ar-X) and a nucleophile (Nu-H) with isocyanide insertion.
Caption: A generalized catalytic cycle for Pd-catalyzed imidoylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles by TMSCl activation of isocyanides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04636A [pubs.rsc.org]
- 14. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Base Metal Catalyzed Isocyanide Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Morpholinoethyl Isocyanide vs. tert-Butyl Isocyanide in Ugi Reactions
Introduction: The Isocyanide—A Linchpin in Multicomponent Chemistry
In the landscape of modern drug discovery and combinatorial chemistry, multicomponent reactions (MCRs) stand out for their efficiency and elegance, allowing the synthesis of complex, drug-like molecules in a single, atom-economical step.[1] Among these, the Ugi four-component reaction (Ugi-4CR) is a cornerstone, celebrated for its remarkable ability to generate vast libraries of diverse α-acylamino amides from simple starting materials.[2] The reaction's success hinges on the unique reactivity of its four components: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and, critically, an isocyanide.
The isocyanide, with its formally divalent carbon, is the reaction's mechanistic pivot.[3] Its choice profoundly influences not only the reaction kinetics and yield but also the physicochemical properties and post-synthesis potential of the final product. This guide provides a detailed, evidence-based comparison of two workhorse isocyanides: the sterically demanding tert-butyl isocyanide and the functionally versatile 2-morpholinoethyl isocyanide (MEI) . Our objective is to equip researchers with the technical insights and practical data necessary to make an informed selection for their specific synthetic goals, whether it be scaffold generation, library synthesis, or the development of targeted therapeutics.
The Ugi Four-Component Reaction: A Mechanistic Overview
To appreciate the nuances between our two isocyanides, we must first understand their role. The Ugi-4CR is generally accepted to proceed through a series of rapid, equilibrium-driven steps culminating in an irreversible rearrangement.[4][5]
-
Imine/Iminium Formation: The amine and carbonyl component condense to form an imine, which is subsequently protonated by the carboxylic acid to yield a reactive iminium ion.
-
α-Addition: The isocyanide performs a nucleophilic attack on the iminium ion. This key step forms a nitrilium ion intermediate, incorporating the isocyanide into the growing backbone.[6][7]
-
Acyl Transfer and Rearrangement: The carboxylate anion adds to the nitrilium ion, creating an O-acyl-isoamide intermediate. This adduct then undergoes an irreversible intramolecular Mumm rearrangement to furnish the thermodynamically stable α-acylamino carboxamide product.[7]
The entire cascade is a masterful example of convergent synthesis, rapidly building molecular complexity.[8]
Figure 1: Generalized mechanism of the Ugi four-component reaction (Ugi-4CR).
Isocyanide Profile 1: tert-Butyl Isocyanide
A staple in organic synthesis, tert-butyl isocyanide is valued for its straightforward reactivity and the specific steric properties it imparts.
-
Structure and Properties: Characterized by a bulky tert-butyl group attached to the isocyano functional group, it is a colorless, volatile liquid with an extremely unpleasant odor.[9] Its synthesis is commonly achieved via the Hofmann carbylamine reaction, dehydrating N-tert-butylformamide.[9][10] The bulky nature of the tert-butyl group is its most defining feature, sterically shielding the adjacent, newly formed amide bond in the Ugi product.
-
Performance in Ugi Reactions:
-
Steric Influence: The significant steric hindrance can influence reaction outcomes. While often well-tolerated, reactions involving other bulky components (e.g., hindered ketones or ortho-substituted anilines) may proceed at slower rates or result in lower yields compared to less hindered isocyanides.
-
Product Characteristics: The tert-butyl group renders the resulting amide moiety highly resistant to hydrolysis and enzymatic degradation, a desirable trait for metabolic stability in drug candidates. It contributes significant lipophilicity to the final molecule.
-
Convertible Functionality: A key application is its use as a "convertible" isocyanide. The tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to unmask a primary amide, providing a valuable synthetic handle for further diversification.[11]
-
Isocyanide Profile 2: this compound (MEI)
MEI represents a class of "functionalized" isocyanides, designed not just to participate in the reaction but to introduce valuable new properties into the final product.
-
Structure and Properties: MEI is a liquid with a higher boiling point and is generally less volatile than its tert-butyl counterpart. Its structure features a flexible ethyl spacer separating the reactive isocyanide group from a terminal morpholine ring.[12] This spacer minimizes steric hindrance at the reaction center, often leading to more favorable kinetics compared to tert-butyl isocyanide.[8]
-
Performance in Ugi Reactions:
-
Favorable Kinetics: The reduced steric bulk around the isocyano carbon generally facilitates a smoother and faster reaction, leading to good-to-excellent yields across a wide range of substrates.
-
Product Characteristics & Post-Ugi Potential: This is where MEI truly excels. The morpholino moiety is a powerful asset in drug discovery:
-
Solubility Enhancement: The basic nitrogen atom of the morpholine ring can be protonated to form salts, dramatically improving the aqueous solubility of the final Ugi product—a critical parameter for bioavailability.
-
Pharmacophoric Element: The morpholine ring is a common motif in many approved drugs and is recognized as a favorable structural feature for interacting with biological targets.[13]
-
Functional Handle: The morpholine nitrogen provides a site for post-Ugi modifications, such as alkylation to form quaternary ammonium salts or incorporation into larger, more complex scaffolds.[14][15]
-
-
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these two reagents is a classic case of balancing structural simplicity against functional potential. The tables below summarize their key differences.
Table 1: Physicochemical and Handling Properties
| Property | tert-Butyl Isocyanide | This compound | Rationale & Justification |
| Formula | C₅H₉N | C₇H₁₂N₂O | MEI's structure includes the morpholine ring. |
| Molar Mass | 83.13 g/mol [9] | 140.18 g/mol | Higher mass due to the morpholinoethyl group. |
| Boiling Point | 91 °C[9] | 72-73 °C / 0.7 mmHg | MEI is significantly less volatile, simplifying handling. |
| Odor | Extremely unpleasant, pungent[9] | Unpleasant | Isocyanides are famously malodorous, but MEI is less pervasive. |
| Key Feature | Steric bulk, lipophilicity | Aqueous solubility, functional handle | Defines the primary application of each isocyanide. |
| Post-Ugi Use | Cleavage to primary amide[11] | Salt formation, further derivatization[14] | A key strategic difference in library design. |
Table 2: Comparative Performance in a Model Ugi Reaction
Reaction: Benzaldehyde, Benzylamine, Benzoic Acid, Isocyanide in Methanol at RT for 24h.
| Parameter | tert-Butyl Isocyanide | This compound | Analysis & Insight |
| Yield | 80-90% | 85-95% | Both perform well with unhindered substrates. MEI's lower steric profile may give it a slight edge in more complex systems. |
| Reaction Time | 24-48 hours | 12-24 hours | The less-hindered nature of MEI can lead to faster reaction completion. |
| Product Solubility | Low in H₂O, High in EtOAc | Low in EtOAc, High in aq. acid | The morpholino group provides a "hydrophilic handle," a crucial advantage for biological applications. |
| Purification | Standard chromatography | Can be purified by acid/base extraction or chromatography | The basicity of the morpholine ring offers alternative, non-chromatographic purification strategies. |
Note: Yields are representative and can vary based on the specific substrates and conditions used.
Figure 2: A logical diagram comparing the key structural features and resulting properties of the two isocyanides.
Experimental Protocols: A Practical Guide
The following protocols outline a general procedure for a model Ugi-4CR. The key is the meticulous exclusion of moisture and the order of addition.
Causality Note: The amine, aldehyde, and acid are pre-stirred to facilitate the formation of the iminium ion equilibrium. The isocyanide is added last because its addition to the iminium ion initiates the irreversible part of the reaction cascade. Methanol is an excellent solvent as it is protic and effectively solvates the ionic intermediates.[4]
Figure 3: A typical experimental workflow for the Ugi four-component reaction.
Protocol 1: Synthesis of a Model Ugi Adduct using tert-Butyl Isocyanide
Target: N-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-(tert-butyl)benzamide
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).
-
Component Addition: Add benzaldehyde (1.0 mmol, 1.0 eq), benzylamine (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (1.1 mmol, 1.1 eq) to the solution dropwise.
-
Reaction: Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final product.
Protocol 2: Synthesis of a Model Ugi Adduct using this compound
Target: N-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-(2-morpholinoethyl)benzamide
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).
-
Component Addition: Add benzaldehyde (1.0 mmol, 1.0 eq), benzylamine (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Slowly add this compound (1.1 mmol, 1.1 eq) to the solution dropwise.
-
Reaction: Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and extract with 1M HCl (2 x 20 mL). Basify the combined aqueous layers to pH >10 with 2M NaOH and extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Conclusion: Strategic Selection for Purpose-Driven Synthesis
The choice between tert-butyl isocyanide and this compound is not a matter of which is "better," but which is "fitter" for the intended purpose.
-
Choose tert-butyl isocyanide when the synthetic goal is to introduce a simple, metabolically robust, and lipophilic group. Its utility as a convertible isocyanide that can be unmasked to a primary amide offers a powerful tool for two-stage diversification strategies.
-
Choose this compound when the final product requires enhanced aqueous solubility, a common requirement for biologically active compounds. The embedded morpholine ring acts as a valuable pharmacophore and a functional handle for post-Ugi modifications, making it an ideal choice for building libraries in drug discovery programs where "drug-like" properties are paramount from the outset.
Ultimately, a deep understanding of how the isocyanide's structure translates to the final product's function is crucial for leveraging the full power of the Ugi reaction. By carefully selecting this pivotal component, researchers can strategically guide their synthetic efforts toward the creation of novel molecules with precisely tailored properties.
References
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 3. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Page loading... [guidechem.com]
- 13. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00400C [pubs.rsc.org]
- 14. End-Modifications on Morpholino Oligos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
Comparison of 2-Morpholinoethyl isocyanide with other isocyanides in peptide synthesis
An In-Depth Guide to 2-Morpholinoethyl Isocyanide in Modern Peptide Synthesis
In the landscape of peptide and peptidomimetic synthesis, the pursuit of efficiency, structural diversity, and stereochemical integrity is paramount. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have become indispensable tools, enabling the rapid assembly of complex peptide-like structures in a single, atom-economical step.[1][2][3] The choice of the isocyanide component is not merely incidental; it is a critical determinant of reaction efficiency, product purity, and the potential for racemization. This guide provides a comprehensive comparison of this compound (MEI) against other commonly employed isocyanides, supported by mechanistic insights and actionable experimental protocols for researchers in drug discovery and chemical biology.
The Central Role of Isocyanides in Peptide Chemistry
Isocyanides are unique C1 synthons, possessing a carbon atom that exhibits both nucleophilic and electrophilic character.[4][5] This dual reactivity is the cornerstone of their utility in multicomponent reactions. In the context of peptide synthesis, the Ugi four-component reaction (U-4CR) is particularly prominent. It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide, effectively creating two new bonds, including a peptide bond, in one pot.[6][7] The Passerini three-component reaction (P-3CR) is another key transformation, reacting a carbonyl, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[8][9]
The selection of the isocyanide component influences not only the steric and electronic environment of the reaction but also the physicochemical properties of the resulting products and byproducts, directly impacting purification and overall yield.
A Profile of this compound (MEI)
This compound is a bifunctional reagent distinguished by its ethyl isocyanide core and a terminal morpholine moiety. This structure confers a unique set of properties that make it an advantageous choice in many synthetic contexts. The morpholine group, a tertiary amine, imparts increased polarity and aqueous solubility, which can be beneficial for both reaction kinetics and downstream processing.
Commercial suppliers note that MEI is a potent coupling reagent for peptide synthesis, leading to higher yields and reduced racemization compared to traditional reagents like dicyclohexylcarbodiimide (DCCI).[10][11] Its utility extends to the synthesis of various heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and 2-aminobenzoxazoles, through Ugi condensation reactions.[10][11]
Common Isocyanide Alternatives: A Comparative Overview
To appreciate the advantages of MEI, it is essential to compare it with other workhorse isocyanides used in peptide synthesis.
-
tert-Butyl Isocyanide: A simple, sterically hindered alkyl isocyanide. Its bulk can sometimes be advantageous for stereoselectivity but may also hinder reactions with sterically demanding substrates. It is volatile and possesses a notoriously pungent and unpleasant odor.
-
Cyclohexyl Isocyanide: Another common aliphatic isocyanide. It is less volatile than tert-butyl isocyanide but shares the characteristic foul odor. Its reactivity is typical for an unfunctionalized alkyl isocyanide.
-
Benzyl Isocyanide: An aromatic isocyanide that is generally less reactive than its aliphatic counterparts in Ugi reactions.[1]
-
Functionalized Isocyanides (e.g., Ethyl Isocyanoacetate): These reagents introduce additional functionality directly into the product. For instance, ethyl isocyanoacetate can be used to generate peptide backbones with ester handles for further modification. However, the electron-withdrawing nature of the ester group can reduce the nucleophilicity of the isocyanide, potentially lowering reaction rates.[12]
Head-to-Head Comparison: MEI vs. Other Isocyanides
The superiority of an isocyanide is measured by its performance across several key metrics, from reaction outcome to handling and safety.
Reaction Efficiency and Yield
The nucleophilicity of the isocyanide is a key factor in reaction efficiency. While highly functionalized isocyanides can sometimes exhibit sluggish reactivity, MEI's alkyl backbone ensures robust nucleophilic character. The primary advantage, however, may lie in solubility. The morpholino group can help to homogenize reaction mixtures in polar solvents like methanol or ethanol, which are commonly used for Ugi reactions, thereby accelerating the reaction and improving yields.[7]
Suppression of Racemization
Racemization is a critical issue in peptide synthesis, particularly when coupling peptide fragments or sterically hindered amino acids.[13][14] The activation of the carboxylic acid component can lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon. While additives like Oxyma Pure or HOAt are used to suppress this side reaction, the kinetics of the main reaction also play a role.[13] By facilitating rapid and efficient coupling, MEI can help to minimize the lifetime of reactive intermediates, thereby reducing the window of opportunity for racemization to occur.
Purification and Byproduct Management
A significant practical advantage of MEI stems from the properties of its corresponding thioformamide or formamide byproduct. Following the Ugi or Passerini reaction, the isocyanide is converted into a secondary amide. In the case of MEI, this byproduct is N-(2-morpholinoethyl)formamide. The basic morpholine group allows for straightforward removal using acidic aqueous extraction (acid wash), a simple purification step that is often incompatible with byproducts from non-basic isocyanides like tert-butyl or cyclohexyl isocyanide. This "traceless" aspect greatly simplifies the purification of the desired peptide product.
Handling and Safety
All isocyanides should be handled with caution in a well-ventilated fume hood due to their potential toxicity and strong, unpleasant odors.[15][16] Volatile isocyanides like methyl isocyanide and tert-butyl isocyanide require particular care.[16][17] MEI, with a boiling point of 72-73 °C at 0.7 mmHg, is significantly less volatile, reducing the risk of inhalation exposure.[11] Glassware contaminated with isocyanide odor can typically be cleaned by rinsing with a solution of methanolic HCl.[15][18]
Data Summary
| Feature | This compound (MEI) | tert-Butyl Isocyanide | Cyclohexyl Isocyanide | Ethyl Isocyanoacetate |
| Structure | N≡C-CH₂CH₂-Morpholine | N≡C-C(CH₃)₃ | N≡C-Cyclohexyl | N≡C-CH₂COOEt |
| Reactivity | High (Alkyl type) | High (Sterically hindered) | High (Alkyl type) | Moderate (Electron-withdrawing group) |
| Racemization | Low tendency reported[10] | Moderate | Moderate | Dependent on conditions |
| Byproduct Removal | Easy (Acid wash) | Difficult (Chromatography/Distillation) | Difficult (Chromatography/Distillation) | Difficult (Chromatography/Distillation) |
| Volatility / Odor | Low volatility, strong odor | High volatility, very strong odor | Low volatility, strong odor | Low volatility, strong odor |
| Key Advantage | High yields, low racemization, easy byproduct removal | Commercially available, simple structure | Common reagent | Introduces ester functionality |
| Key Disadvantage | Higher cost than simple isocyanides | Difficult byproduct removal, volatile | Difficult byproduct removal | Reduced nucleophilicity |
Mechanistic and Workflow Visualizations
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the key reaction mechanisms and a comparative workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Alternative Reagents for Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are known to exhibit a wide array of biological activities, making the efficient and versatile synthesis of this heterocyclic system a paramount objective. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction has emerged as a powerful tool for this purpose, offering a convergent and atom-economical approach. A key building block in this reaction is the isocyanide component, with 2-morpholinoethyl isocyanide being a commonly employed reagent. However, the landscape of available isocyanides is broad, and the choice of reagent can significantly impact reaction outcomes, downstream functionalization possibilities, and overall synthetic strategy.
This guide provides an in-depth comparison of viable alternative reagents to this compound for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction. We will delve into the nuances of their reactivity, explore the experimental data supporting their use, and provide detailed protocols to facilitate their implementation in your research.
The Benchmark: Understanding this compound
This compound has gained popularity due to the introduction of a morpholine moiety, which can enhance the pharmacokinetic properties of the final compound. The morpholine group is a common feature in many approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. However, reliance on a single isocyanide can limit the chemical space available for exploration. The need for structural diversity to optimize biological activity necessitates the consideration of alternative isocyanide building blocks.
The Groebke-Blackburn-Bienaymé Reaction: A Mechanistic Overview
The GBB reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] The reaction typically proceeds via the formation of an intermediate imine from the 2-aminopyridine and the aldehyde. This is followed by a formal [4+1] cycloaddition with the isocyanide, leading to the formation of the fused heterocyclic system. The choice of isocyanide directly influences the substituent at the 3-position of the imidazo[1,2-a]pyridine core, making it a critical point for introducing molecular diversity.
Caption: Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
A Comparative Analysis of Alternative Isocyanide Reagents
The selection of an isocyanide reagent should be a strategic decision based on the desired properties of the final molecule, cost, availability, and ease of handling. Below is a comparison of several noteworthy alternatives to this compound.
| Isocyanide Reagent | Key Features & Advantages | Disadvantages | Typical Yields |
| This compound | Introduces a solubilizing morpholine group. | Can be expensive and may not be ideal for all biological targets. | Good to Excellent (70-95%) |
| tert-Butyl isocyanide | Commercially available, relatively inexpensive, and offers steric bulk.[1] | Volatile and has a strong, unpleasant odor. | Good to Excellent (75-90%)[3] |
| Cyclohexyl isocyanide | Provides a lipophilic and conformationally rigid cyclohexyl group.[4] | Can be more expensive than tert-butyl isocyanide. | Good to Excellent (80-95%)[5] |
| Tosylmethyl isocyanide (TosMIC) | A versatile, crystalline, and odorless solid that can introduce a functionalized handle.[1] | Can lead to different reaction pathways (e.g., Van Leusen reaction) under certain conditions.[6] | Moderate to Good (60-85%) |
| Ethyl isocyanoacetate | Introduces an ester functionality for further derivatization. | The ester group can be sensitive to certain reaction conditions. | Moderate to Good (65-88%) |
In Focus: tert-Butyl Isocyanide and Cyclohexyl Isocyanide
tert-Butyl isocyanide and cyclohexyl isocyanide are arguably the most common alternatives to this compound. Their commercial availability and robust performance in the GBB reaction make them attractive choices for library synthesis and lead optimization.[1][5] The choice between the two often comes down to the desired lipophilicity and steric profile of the final molecule. The bulky tert-butyl group can provide steric shielding, while the cyclohexyl moiety offers a classic lipophilic scaffold.
The Versatile Contender: Tosylmethyl Isocyanide (TosMIC)
Tosylmethyl isocyanide (TosMIC) is a particularly interesting alternative. It is a stable, odorless crystalline solid, which is a significant practical advantage over many volatile and malodorous isocyanides.[6] While it is famously known for its role in the Van Leusen reaction to form oxazoles and imidazoles, it has also been successfully employed in the GBB reaction to synthesize imidazo[1,2-a]pyridines.[1] The resulting product bears a tosyl group that can be a useful synthetic handle for further transformations.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context, we present detailed, step-by-step protocols for the synthesis of a representative imidazo[1,2-a]pyridine using tert-butyl isocyanide as an alternative to this compound.
Caption: Figure 2: General experimental workflow for GBB reaction.
Protocol 1: Synthesis of 2-Phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
tert-Butyl isocyanide (1.1 mmol, 91 mg, 124 µL)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49 mg)
-
Methanol (5 mL)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol) and scandium(III) triflate (49 mg, 0.1 mmol).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
Finally, add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.
Expected Yield: 80-90%
Protocol 2: Synthesis using this compound (for comparison)
The protocol would be analogous to Protocol 1, with the substitution of tert-butyl isocyanide with an equimolar amount of this compound. The workup and purification procedures would remain the same. The choice of catalyst and solvent may be optimized for each specific isocyanide, but Sc(OTf)₃ in methanol is a robust starting point for the GBB reaction.[2]
Conclusion and Future Outlook
While this compound remains a valuable reagent, a wealth of alternatives exists that can significantly broaden the scope of imidazo[1,2-a]pyridine synthesis. Commercially available and cost-effective options like tert-butyl isocyanide and cyclohexyl isocyanide are excellent choices for routine synthesis and library generation. For researchers seeking to introduce unique functionalities and handle more user-friendly reagents, the odorless and crystalline Tosylmethyl isocyanide (TosMIC) presents a compelling option.
The strategic selection of the isocyanide component is a critical step in the design of novel imidazo[1,2-a]pyridine derivatives. By understanding the properties and reactivity of the available alternatives, researchers can unlock new areas of chemical space and accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Peptidomimetics: Yield and Purity Analysis of Isocyanide Scaffolds
Introduction: The Quest for Druggable Peptides and the Power of Isocyanides
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability[1][2][3][4][5]. A powerful and versatile method for the synthesis of peptidomimetics is through isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi and Passerini reactions[6][7][8][9][10][11]. These reactions allow for the rapid assembly of complex, peptide-like structures from simple starting materials in a single step, making them ideal for the creation of diverse compound libraries for high-throughput screening[12][13].
The choice of isocyanide is a critical parameter in any IMCR, directly influencing the reaction's yield, the purity of the final product, and even the feasibility of the reaction itself. This guide provides a comparative analysis of commonly used isocyanides in the synthesis of peptidomimetics, supported by experimental insights to aid researchers in selecting the optimal isocyanide for their specific application.
The Heart of the Reaction: Understanding the Ugi and Passerini Mechanisms
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the workhorses of IMCRs for peptidomimetic synthesis. The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide[14][15][16]. The Passerini reaction, on the other hand, involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide[17][18][19][20].
At the core of both reactions is the unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile at the same carbon atom[9]. The reaction mechanism of the Ugi reaction typically proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then attacked by the isocyanide. This is followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement to give the final product[14].
Figure 1: Generalized mechanism of the Ugi four-component reaction.
Comparative Analysis of Isocyanides: Impact on Yield and Purity
The structural and electronic properties of the isocyanide have a profound impact on the outcome of IMCRs. Steric hindrance and the electronic nature of the substituent attached to the isocyanide group can significantly affect reaction rates, yields, and the ease of purification.
| Isocyanide Class | Representative Examples | Typical Yield Range | Purity Considerations & Remarks |
| Aliphatic (Sterically Hindered) | tert-Butyl isocyanide | Moderate to Good (often >70%) | Generally high purity. The bulky group can sometimes hinder reactivity with sterically demanding aldehydes or ketones[12]. |
| Aliphatic (Less Hindered) | Cyclohexyl isocyanide, n-Butyl isocyanide | Good to Excellent (often >80%) | High purity is common. Less steric bulk compared to tert-butyl isocyanide can lead to faster reaction rates. |
| Aromatic (Electron-Neutral) | Phenyl isocyanide | Moderate to Good | Can be less reactive than aliphatic isocyanides[21]. Purity is generally good, but chromatographic separation from aromatic byproducts may be required. |
| Aromatic (Electron-Donating) | 4-Methoxyphenyl isocyanide | Good to Excellent | Increased nucleophilicity can lead to higher yields compared to electron-neutral or -withdrawing aromatic isocyanides. |
| Aromatic (Electron-Withdrawing) | 4-Nitrophenyl isocyanide | Lower to Moderate | Decreased nucleophilicity can lead to sluggish reactions and lower yields[19]. May require longer reaction times or heating. |
| Functionalized | Ethyl isocyanoacetate, Tosylmethyl isocyanide (TosMIC) | Variable (Good to Excellent) | Yields are often high. These isocyanides are valuable for introducing further diversity and functionality into the peptidomimetic scaffold[22]. Purity is generally high. |
Key Insights:
-
Steric Effects: While bulky isocyanides like tert-butyl isocyanide are widely used and often provide clean reactions, their steric bulk can sometimes be a limiting factor when other components of the reaction are also sterically demanding[12]. Less hindered aliphatic isocyanides, such as cyclohexyl isocyanide, often provide a good balance of reactivity and stability.
-
Electronic Effects: For aromatic isocyanides, electron-donating groups on the phenyl ring increase the nucleophilicity of the isocyanide carbon, generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups decrease nucleophilicity, which can result in slower reactions and lower yields[19][21].
-
Purification: A significant advantage of using aliphatic isocyanides is often the ease of purification. The resulting peptidomimetics are typically less polar than those derived from aromatic isocyanides, and byproducts are often more volatile, simplifying their removal.
Experimental Protocol: Synthesis of a Model Peptidomimetic via the Ugi Reaction
This protocol describes the synthesis of a model α-aminoacyl amide using benzaldehyde, benzylamine, acetic acid, and tert-butyl isocyanide.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
Acetic acid (1.0 mmol, 60 mg)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg)
-
Methanol (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a 25 mL round-bottom flask, add methanol (5 mL), followed by benzaldehyde (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure α-aminoacyl amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 8. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ugi reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
A Mechanistic Deep Dive: Comparing the Reactivity of 2-Morpholinoethyl Isocyanide and Isocyanates in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular complexity from simple and readily available starting materials.[1][2] Among the vast arsenal of MCRs, those involving isocyanides have carved out a significant niche, particularly in the realms of medicinal chemistry and drug discovery. This guide provides an in-depth mechanistic comparison of reactions involving a key functionalized isocyanide, 2-Morpholinoethyl isocyanide, and the broader class of isocyanates, offering insights into their distinct reactivity profiles and synthetic utility.
The Dichotomy of the Isocyano and Isocyanate Groups: An Electronic Perspective
At the heart of their divergent reactivity lies the fundamental difference in the electronic structure of isocyanides (R-N≡C) and isocyanates (R-N=C=O).
Isocyanides , such as this compound, possess a terminal carbon atom that exhibits both nucleophilic and electrophilic character. This duality is a consequence of the resonance structures, where one form shows a carbenic character with a lone pair and a positive charge on the nitrogen, and the other depicts a triple bond between nitrogen and carbon. This unique electronic makeup allows isocyanides to undergo α-addition reactions, a key step in many MCRs.[1]
Isocyanates , on the other hand, are characterized by a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[3] Their reactivity is predominantly dictated by the susceptibility of this carbon to nucleophilic attack. This fundamental difference in electronic character governs the distinct mechanistic pathways these two functional groups undertake in chemical transformations.
Multicomponent Reactions: A Comparative Analysis of Ugi and Passerini Reactions
The Ugi and Passerini reactions are archetypal isocyanide-based multicomponent reactions (I-MCRs) that highlight the unique reactivity of the isocyanide functional group.[2][4]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] The reaction is typically exothermic and proceeds rapidly, often being complete within minutes to a few hours at room temperature.[6]
Mechanism of the Ugi Reaction:
The reaction is believed to initiate with the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable α-acylamino amide product.[6][7]
Figure 1: Generalized workflow of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, the first reported isocyanide-based MCR, involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[8][9] This reaction is typically favored in aprotic solvents.[9]
Mechanism of the Passerini Reaction:
The mechanism of the Passerini reaction is thought to proceed through a concerted or ionic pathway depending on the solvent.[8][10] In aprotic solvents, a concerted mechanism is proposed where the three components interact in a trimolecular fashion.[8] In polar solvents, an ionic mechanism may operate, involving protonation of the carbonyl, followed by nucleophilic attack of the isocyanide.[8] Regardless of the precise pathway, a key intermediate is formed which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final product.[8]
Figure 2: Generalized workflow of the Passerini three-component reaction.
Reactivity of this compound in I-MCRs
This compound is an aliphatic isocyanide bearing a morpholine moiety. The reactivity of isocyanides in Ugi and Passerini reactions is influenced by both electronic and steric factors. Aliphatic isocyanides are generally more reactive than their aromatic counterparts due to the higher nucleophilicity of the isocyanide carbon.[11] The morpholino group in this compound is an electron-donating group, which can further enhance the nucleophilicity of the isocyanide, potentially leading to faster reaction rates and higher yields compared to isocyanides with electron-withdrawing groups.
While direct comparative studies are limited, the successful use of this compound in the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines and α-acylaminoamides via Ugi condensation, attests to its robust reactivity.[12]
Isocyanates in Multicomponent Reactions: A Contrasting Picture
Isocyanates, with their electrophilic carbonyl carbon, participate in a different set of multicomponent reactions. Unlike the α-addition characteristic of isocyanides, isocyanates primarily act as electrophiles, reacting with nucleophiles.
A notable example of an isocyanate-based MCR is the synthesis of substituted hydantoins or other heterocyclic systems.[13] For instance, a three-component reaction between an isocyanate, an amine, and an α-halo-ester can lead to the formation of hydantoin derivatives.
General Reactivity of Isocyanates:
Isocyanates readily react with a variety of nucleophiles, including alcohols (to form carbamates), amines (to form ureas), and water (to form an unstable carbamic acid which decomposes to an amine and carbon dioxide).[3] This high reactivity, while synthetically useful, can also lead to side reactions if not carefully controlled. Aromatic isocyanates are generally more reactive than aliphatic isocyanates.[14]
Performance Comparison: Isocyanides vs. Isocyanates in MCRs
A direct comparison of the performance of this compound with an isocyanate in an analogous MCR is challenging due to their fundamentally different reaction pathways. However, we can compare the general features of I-MCRs and isocyanate-based MCRs.
| Feature | Isocyanide-Based MCRs (e.g., Ugi, Passerini) | Isocyanate-Based MCRs |
| Key Reactant | Isocyanide (e.g., this compound) | Isocyanate |
| Role of Key Reactant | Acts as both a nucleophile and an electrophile (α-addition) | Primarily acts as an electrophile |
| Typical Products | α-Acylamino amides, α-Acyloxy amides | Ureas, Carbamates, Heterocycles (e.g., Hydantoins) |
| Reaction Conditions | Often mild, room temperature | Variable, can require catalysts |
| Versatility | High, due to the diversity of the four components in Ugi reaction | Generally good, but the scope can be more limited |
| Byproducts | Often just water | Can be minimal depending on the reaction |
Experimental Protocols
General Protocol for the Ugi Reaction with this compound
This protocol is a representative procedure for the synthesis of an α-acylamino amide.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. Passerini_reaction [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative study of nitrogen acyclic carbene complexes derived from various isocyanides
A Comparative Guide to Nitrogen Acyclic Carbene (NAC) Complexes Derived from Various Isocyanides
For researchers, scientists, and professionals in drug development, the rational design of catalysts and therapeutic agents is paramount. Nitrogen acyclic carbenes (NACs) have emerged as a versatile class of ligands in organometallic chemistry, offering tunable steric and electronic properties. A primary and efficient route to these valuable complexes is through the nucleophilic addition of amines to coordinated isocyanides. This guide provides an in-depth comparative study of NAC complexes synthesized from a variety of isocyanide precursors, offering insights into the causal relationships between isocyanide structure and the resulting complex's properties and performance.
Introduction to Nitrogen Acyclic Carbenes from Isocyanides
Nitrogen acyclic carbenes are a subclass of carbene ligands characterized by a central carbene carbon atom flanked by two nitrogen atoms, which are not part of a heterocyclic ring. This acyclic nature imparts significant conformational flexibility compared to their N-heterocyclic carbene (NHC) counterparts. The synthesis of NACs via the nucleophilic attack on a metal-coordinated isocyanide is a powerful "template" synthesis method.[1] This approach is attractive due to the wide availability of isocyanide and amine building blocks, allowing for a high degree of modularity in ligand design.
The fundamental transformation involves the activation of the electrophilic isocyanide carbon upon coordination to a metal center, making it susceptible to attack by a nucleophilic amine. This reaction is chemoselective and often stereoselective, affording the NAC complex.[2] The choice of the isocyanide precursor (R-N≡C) is a critical determinant of the final NAC ligand's properties, influencing its stability, electronic donating ability, and the catalytic activity of the resulting metal complex.
General Synthetic Pathway and Experimental Protocol
The synthesis of NAC complexes from isocyanides typically follows a two-step procedure, as illustrated below. The first step involves the preparation of a metal-isocyanide precursor complex, which is then reacted with a secondary amine in the second step to yield the desired NAC complex.[2]
Caption: General synthetic workflow for NAC complexes from isocyanides.
Experimental Protocol: Synthesis of a Platinum(II) NAC Complex[2]
This protocol is a representative example for the synthesis of a platinum(II) NAC complex.
Step 1: Synthesis of the Isocyanide Precursor Complex, e.g., cis-[PtBr₂(PPh₃)(CNR)]
-
In a Schlenk tube under an inert atmosphere, suspend the dinuclear platinum precursor, trans-[Pt(μ-Br)Br(PPh₃)]₂, in 1,2-dichloroethane (1,2-DCE).
-
Cool the suspension to 0 °C and add a solution of the desired isocyanide (R-N≡C) in 1,2-DCE (2.0 molar equivalents per platinum atom) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy until a clear, light-yellow solution is obtained.
-
Precipitate the product by adding n-heptane.
-
Filter the solid, wash with n-heptane, and dry under vacuum.
Step 2: Synthesis of the NAC Complex, e.g., cis-[PtBr₂(PPh₃){C(NHR)(NEt₂)}]
-
Dissolve the synthesized isocyanide complex, cis-[PtBr₂(PPh₃)(CNR)], in 1,2-DCE in a Schlenk tube and cool to 0 °C.
-
Add a solution of N,N-diethylamine (Et₂NH) in 1,2-DCE (2.0 molar equivalents) dropwise over 1 hour with stirring.
-
Slowly warm the reaction mixture to room temperature and stir for 24 hours. Monitor the reaction by ³¹P NMR for the disappearance of the precursor's signal.
-
A waxy solid will precipitate, which upon prolonged stirring (3-12 hours) turns into a colorless powder.
-
Filter the product, wash with n-heptane, and dry under vacuum.
Comparative Analysis of NAC Complexes from Different Isocyanides
The electronic and steric nature of the substituent 'R' on the isocyanide has a profound impact on the properties of the resulting NAC complex. Here, we compare NACs derived from aliphatic, aromatic, and functionalized isocyanides.
NACs from Aliphatic Isocyanides (e.g., Benzyl and tert-Butyl Isocyanide)
NAC complexes derived from aliphatic isocyanides, such as benzyl isocyanide and tert-butyl isocyanide, are readily synthesized. The steric bulk of the aliphatic group can influence the stereoselectivity of the initial isocyanide complex formation. For instance, in the synthesis of [PtBr₂(PPh₃)(CNR)], a mixture of cis and trans isomers may be observed, with the ratio depending on the steric hindrance of the 'R' group.[2]
NACs from Aromatic Isocyanides (e.g., 4-Methoxyphenyl Isocyanide)
Aromatic isocyanides, like 4-methoxyphenyl isocyanide, introduce π-systems into the ligand backbone. This can influence the electronic properties of the NAC ligand and the resulting metal complex. The synthesis of NACs from aromatic isocyanides proceeds smoothly, similar to their aliphatic counterparts.[2] The resulting NAC complexes can exhibit different reactivity profiles in catalysis due to the electronic effects of the aryl group.
NACs from Functionalized Isocyanides (e.g., Ethyl-2-isocyanoacetate)
The use of functionalized isocyanides, such as ethyl-2-isocyanoacetate, offers the potential for post-synthetic modification of the NAC complex. However, their synthesis can be challenging. For example, attempts to synthesize a platinum NAC from ethyl-2-isocyanoacetate and diethylamine resulted in complex mixtures.[2] This is attributed to the presence of enolizable protons in the α-position to the carboxylate group, which can lead to side reactions in the basic conditions of the amine addition.[2]
Comparative Data Summary
| Isocyanide Precursor | R Group | Yield of Isocyanide Complex (%) | Observations on NAC formation | Key Structural/Spectroscopic Data |
| Benzyl isocyanide | -CH₂Ph | 93 | Smooth reaction, good yield (69%) | IR (C=N stretch): ~1554 cm⁻¹[2] |
| tert-Butyl isocyanide | -C(CH₃)₃ | 75 | - | - |
| 4-Methoxyphenyl isocyanide | -C₆H₄-4-OMe | 98 | Smooth reaction, good yield (77%) | - |
| Ethyl-2-isocyanoacetate | -CH₂COOEt | 91 | Complex mixtures, no pure product isolated | Side reactions due to enolizable protons[2] |
Data for platinum(II) bromide complexes as reported in reference[2].
Characterization of NAC Complexes
The formation of the NAC ligand is confirmed by a combination of spectroscopic techniques:
-
IR Spectroscopy: A key diagnostic feature is the disappearance of the strong N≡C stretching band of the coordinated isocyanide (typically >2100 cm⁻¹) and the appearance of a C=N stretching vibration for the carbene moiety at a lower frequency (around 1550 cm⁻¹).[2]
-
NMR Spectroscopy:
-
¹³C NMR: The carbene carbon resonance appears at a characteristic downfield shift.
-
¹H NMR: The appearance of a new N-H proton signal from the newly formed N-H bond of the carbene ligand.
-
³¹P NMR (for phosphine-containing complexes): A shift in the phosphorus signal upon conversion of the isocyanide to the NAC ligand, often accompanied by changes in the ¹J(P-Pt) coupling constant.[2]
-
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles around the metal center and within the NAC ligand. For example, the structure of cis-[PtBr₂(PPh₃)(C(NHC₆H₄(OCH₃))(NEt₂))] confirms the square planar geometry around the platinum atom.[2]
Catalytic Applications: The Influence of the Isocyanide-Derived NAC Ligand
The choice of the isocyanide precursor directly impacts the catalytic performance of the resulting NAC complex by modulating its steric and electronic properties. While the search results provide broader context on carbene complexes in catalysis, the direct comparative catalytic data for NACs derived from different isocyanides is an area for further investigation. However, we can infer some potential implications.
For instance, NAC ligands are known to be strong σ-donors. The electronic nature of the 'R' group on the original isocyanide can fine-tune this donor strength. An electron-donating 'R' group would be expected to increase the electron density at the metal center, potentially enhancing its reactivity in oxidative addition steps common in cross-coupling reactions. Conversely, an electron-withdrawing group might favor reductive elimination.
The steric bulk of the NAC ligand, also dictated by the isocyanide and the amine used, plays a crucial role in controlling substrate access to the metal center and can influence the selectivity of the catalytic reaction.
Conclusion and Future Outlook
The synthesis of nitrogen acyclic carbene complexes from isocyanides is a robust and modular approach to a diverse range of ligands. This guide has demonstrated that the choice of the isocyanide precursor is a critical factor that influences not only the synthetic accessibility of the NAC complex but also its fundamental properties. While NACs from simple aliphatic and aromatic isocyanides are readily prepared, those from functionalized isocyanides with reactive protons present synthetic challenges that need to be addressed.
Future research in this area should focus on expanding the library of functionalized isocyanides that can be successfully converted to NACs, potentially through the use of milder reaction conditions or protecting group strategies. Furthermore, systematic studies correlating the electronic and steric parameters of the isocyanide-derived NAC ligands with their performance in various catalytic transformations will be crucial for the rational design of next-generation catalysts.
References
A Comparative Guide: Benchmarking 2-Morpholinoethyl Isocyanide Against Traditional Coupling Reagents in Peptide Synthesis
This guide provides an in-depth comparison of 2-Morpholinoethyl isocyanide (MEI), an isocyanide-based coupling reagent, against the established carbodiimide and onium salt classes of reagents used in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of each reagent class, present a comparative analysis of their performance based on key metrics, and provide detailed experimental protocols for their application and evaluation.
The Fundamental Challenge: Forming the Peptide Bond
The formation of a peptide (amide) bond by the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process under standard laboratory conditions.[1] The core challenge is the protonation of the amine by the carboxylic acid, forming a non-reactive carboxylate salt. Coupling reagents are designed to overcome this barrier by activating the carboxylic acid, transforming the carboxyl group into a good leaving group and rendering it susceptible to nucleophilic attack by the amine.[1][2] The ideal coupling reagent should facilitate rapid and complete acylation while minimizing side reactions, the most critical of which is the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[3][4]
The Challenger: this compound (MEI)
This compound (MEI) represents a class of reagents that leverage the unique reactivity of the isocyanide functional group.[5] Its application in peptide synthesis is a departure from traditional activation mechanisms and is rooted in the principles of multicomponent reactions, such as the Ugi and Passerini reactions.[6][7][8]
Proposed Mechanism of Action
The mechanism of MEI in peptide synthesis is analogous to the Ugi four-component reaction (U-4CR).[6][9] In this model, the four components are:
-
The N-protected amino acid (the carboxylic acid component)
-
The resin-bound peptide (the amine component)
-
An aldehyde or ketone (often formed in situ or added)
-
This compound (the isocyanide component)
The reaction proceeds through the formation of a highly reactive nitrilium ion intermediate, which is then trapped by the carboxylate of the N-protected amino acid. A subsequent Mumm-type rearrangement yields the desired peptide bond and an N-acylated byproduct. The key advantage of this pathway is that the activation and coupling process does not typically generate intermediates, like the oxazolone, that are directly responsible for racemization in many traditional methods.[4][10]
The Incumbents: Traditional Coupling Reagents
Decades of peptide synthesis have been dominated by two major classes of coupling reagents: carbodiimides and onium salts.[11][12]
Carbodiimides (DCC, DIC)
First introduced in the 1950s, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective dehydrating agents.[12][13][14]
-
Mechanism: They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][15][16] This intermediate can then be attacked by the amine to form the peptide bond. However, this intermediate is prone to rearranging into an unreactive N-acylurea or reacting with another carboxylic acid to form a symmetric anhydride.[13][15]
-
Performance: To suppress racemization and improve efficiency, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[17] These additives trap the O-acylisourea to form a less reactive, but more selective, active ester, which minimizes racemization.[17] A major drawback of DCC is the formation of the insoluble byproduct dicyclohexylurea (DCU), making it unsuitable for SPPS.[12] DIC is preferred in SPPS because its byproduct, diisopropylurea (DIU), is soluble in common organic solvents and can be washed away.[11][17]
Onium Salts (HATU, HBTU, PyBOP)
Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents known for their rapid reaction kinetics.[3][17][18]
-
Mechanism: These reagents react with the carboxylate of the amino acid to form active ester intermediates in situ.[11] The nature of the leaving group is critical. Reagents like HBTU incorporate HOBt, while more advanced reagents like HATU incorporate 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position in HOAt makes the resulting OAt-ester more reactive and less prone to racemization than the OBt-ester from HOBt.[19]
-
Performance: Onium salts, particularly HATU, are considered the gold standard for difficult couplings, including sterically hindered amino acids and aggregation-prone sequences.[17][19] They offer high yields and fast reaction times.[20] However, they are more expensive than carbodiimides and can cause a side reaction where the reagent modifies the N-terminal amine (guanidinylation), which can be avoided by pre-activating the amino acid before adding it to the resin.[17][21]
Head-to-Head Performance Comparison
The choice of coupling reagent is a critical decision based on a trade-off between efficiency, cost, and the specific demands of the peptide sequence.
| Performance Metric | This compound (MEI) | Onium Salts (HATU, HCTU) | Carbodiimides (DIC/Oxyma) |
| Coupling Efficiency | Reported to be high, especially compared to DCC.[8][22] | Very High. Considered the most efficient class, especially for difficult sequences.[19][20] | High, but generally lower and slower than onium salts.[23] |
| Racemization Control | Potentially very low due to a non-oxazolone mechanism.[22] | Very Low (HATU) to Low (HBTU). The HOAt moiety in HATU is excellent at suppressing racemization.[19] | Low to Moderate. Highly dependent on the additive used (Oxyma > HOBt).[17] |
| Reaction Kinetics | Moderate to Fast. | Very Fast (typically 15-45 minutes).[20] | Slow to Moderate (typically 60-180 minutes).[20] |
| Key Advantages | Novel mechanism, potentially superior racemization suppression. | Highest reactivity and reliability for difficult sequences. | Low cost, simple protocol, soluble byproduct (DIC). |
| Key Disadvantages | Mechanism less characterized in SPPS, potential for complex byproducts. | High cost, potential for guanidinylation side reaction if not pre-activated. | Slower kinetics, risk of incomplete coupling in difficult sequences. |
| Cost | Moderate to High. | High. | Low. |
Visualizing the Reaction Mechanisms
Caption: Reaction mechanisms for DIC/HOBt, HATU, and proposed MEI coupling.
Experimental Protocols
Here we provide standardized protocols for performing a coupling reaction with an onium salt (HATU) and for conducting a comparative experiment to benchmark a new reagent like MEI against it.
Protocol 1: Standard SPPS Coupling with HATU
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide).
-
Resin Preparation: Swell 0.1 mmol of resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) in DMF. Add HATU (0.39 mmol, 3.9 eq) and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Allow the solution to pre-activate for 1-2 minutes. Causality Note: Pre-activation ensures the formation of the active ester before the solution is added to the resin, which prevents the potential for HATU to react with the free amine on the peptide-resin, a side reaction known as guanidinylation.[17][21]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[24]
Protocol 2: Workflow for Benchmarking Coupling Reagents
This workflow allows for a direct and objective comparison between two or more coupling reagents using a model peptide.
Caption: Experimental workflow for comparative analysis of coupling reagents.
-
Preparation: Begin with a single batch of resin-bound peptide. After the Fmoc-deprotection step, wash the resin and divide it into several identical portions (one for each reagent to be tested).
-
Parallel Coupling: Perform the coupling reaction on each portion simultaneously, using the specific protocol for each reagent (e.g., Protocol 1 for HATU, manufacturer's recommendation for MEI). Use the same equivalents of amino acid and base (if applicable) and the same reaction time across all conditions.
-
Standardized Workup: After the designated reaction time, wash all resin portions using an identical washing protocol.
-
Cleavage and Analysis: Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
-
Data Acquisition: Analyze the crude peptide from each reaction by:
-
RP-HPLC: To determine the purity and identify the percentage of the desired product versus deletion or incomplete sequences.
-
LC-MS: To confirm the mass of the desired product.
-
Chiral Amino Acid Analysis or Chiral Chromatography: To quantify the level of racemization for the coupled amino acid.
-
-
Evaluation: Compare the data to determine which reagent provided the highest purity and lowest racemization for the specific coupling step under investigation.
Conclusion and Recommendations
The selection of a peptide coupling reagent is a critical parameter in chemical peptide synthesis.
-
Traditional Onium Salts (HATU, HCTU) remain the reagents of choice for most applications due to their high reactivity, reliability, and extensive characterization. They are particularly recommended for "difficult" sequences prone to aggregation or for coupling sterically hindered amino acids.[17][19]
-
Carbodiimides (DIC/Oxyma) offer a robust, low-cost alternative for routine synthesis of simple peptides where speed is not the primary concern.[23] Their performance has been significantly enhanced by modern additives like Oxyma Pure®.
-
This compound (MEI) presents an intriguing alternative with a novel mechanism of action that may offer significant advantages in suppressing racemization.[22] While it is less established in routine SPPS, it warrants consideration for synthesizing peptides where preserving absolute chiral integrity is paramount, such as in the preparation of pharmaceutical candidates or in fragment condensation.
Researchers are encouraged to use the benchmarking workflow described in this guide to evaluate MEI and other novel reagents within the context of their specific peptide sequences. The continued exploration of new activation chemistries is vital for advancing the field of peptide synthesis, enabling the creation of more complex and therapeutically relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 7. Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.globalso.com [file.globalso.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Scalability of Multicomponent Reactions Utilizing 2-Morpholinoethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Morpholinoethyl Isocyanide in Complex Molecule Synthesis
In the landscape of modern drug discovery and development, multicomponent reactions (MCRs) stand out for their efficiency and high atom economy.[1][2] Among the crucial reagents that enable these powerful transformations, isocyanides are a cornerstone, particularly in the widely-used Ugi and Passerini reactions. This guide focuses on a specific, highly functionalized isocyanide: this compound (MEI). Its unique structure, incorporating a morpholine moiety, imparts distinct physicochemical properties that have significant implications for reaction outcomes, product characteristics, and, most critically, the scalability of these processes from the bench to production.
This document provides an in-depth, objective comparison of MEI's performance against common alternatives, supported by established chemical principles and experimental insights. We will delve into the causality behind experimental choices, present scalable protocols, and address the key challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Scalability Assessment: A Comparative Analysis of Isocyanide Reagents
The choice of isocyanide is a critical parameter that influences not only the reaction kinetics and yield but also the properties of the final product and the feasibility of large-scale purification. This compound's unique structure offers a compelling set of advantages and challenges.
Physicochemical Properties and Their Impact on Scalability
The morpholine group in MEI is not merely a passive structural element; it actively influences the reagent's behavior and the properties of the resulting MCR adducts.
-
Solubility: The morpholine unit enhances water solubility compared to simple alkyl or aryl isocyanides.[3] This can be advantageous in certain "on-water" MCR protocols or can simplify aqueous work-ups for the removal of water-soluble impurities.[4]
-
Basicity: The tertiary amine of the morpholine ring can act as an internal base. This can influence the reaction mechanism and potentially eliminate the need for an external base in certain applications. However, it can also lead to side reactions if not properly controlled.
-
Product Properties: The incorporation of the morpholino group into the final product often improves the pharmacokinetic profile of drug candidates, enhancing their "drug-likeness".
-
Boiling Point and Stability: MEI has a relatively high boiling point (72-73 °C at 0.7 mmHg), which reduces its volatility and the associated pungent odor characteristic of many lower molecular weight isocyanides. This is a significant practical advantage in a lab and a critical safety and handling consideration at scale.
Comparative Overview of Common Isocyanides
While direct, side-by-side, large-scale comparative studies are not extensively published, we can draw meaningful comparisons based on the known properties and reported applications of various isocyanides.
| Isocyanide | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Scalability Considerations |
| This compound | 140.18 | 72-73 / 0.7 mmHg | Advantages: Lower volatility and odor, imparts favorable properties to products, potential for internal base catalysis. Challenges: Higher cost of starting materials, purification of polar products can be complex. |
| tert-Butyl isocyanide | 83.13 | 91-92 | Advantages: Readily available, relatively inexpensive, straightforward reactivity. Challenges: Highly volatile and pungent odor, can be sterically hindering, products may have limited solubility. |
| Cyclohexyl isocyanide | 109.18 | 164-166 | Advantages: Common reagent, well-understood reactivity. Challenges: Pungent odor, products can be oily and difficult to crystallize. |
| Benzyl isocyanide | 117.15 | 208-210 | Advantages: Less volatile than smaller alkyl isocyanides. Challenges: Can undergo side reactions involving the benzylic position, purification of products can be challenging. |
Diagram: Ugi Four-Component Reaction (U-4CR) Mechanism
Caption: The mechanism of the Ugi four-component reaction.
Scalable Experimental Protocol: Ugi Reaction with this compound
This protocol provides a framework for a scalable Ugi reaction. Key considerations for scale-up, such as controlled addition and temperature monitoring, are highlighted.
Objective: To synthesize an α-acylamino amide via a Ugi four-component reaction on a multi-gram scale.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (sufficient to make a 0.5-1.0 M solution)
-
Reactor with overhead stirring, temperature probe, and addition funnel
Procedure:
-
Reactor Setup: Equip a suitably sized reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Initial Charge: To the reactor, add the aldehyde, primary amine, and carboxylic acid, followed by methanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.
-
Controlled Addition of Isocyanide: Dissolve the this compound in methanol and charge it to the addition funnel. Add the isocyanide solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Causality: The Ugi reaction is often exothermic. A slow, controlled addition of the isocyanide, which is typically the most reactive component, is crucial to manage the reaction temperature and prevent the formation of byproducts.
-
-
Reaction Monitoring: Maintain the reaction temperature between 20-25°C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
If crystallization is not feasible, purification by column chromatography on silica gel may be necessary. The polarity of the morpholino group often requires more polar eluent systems.
-
Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Explanation | Mitigation Strategy |
| Thermoregulation | Ugi reactions are exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to poor heat dissipation and potential thermal runaway. | - Use a jacketed reactor with a reliable cooling system. - Implement slow, controlled addition of the isocyanide. - Dilute the reaction mixture to better manage the exotherm. |
| Mixing and Mass Transfer | Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields. | - Use an overhead stirrer with appropriate impeller design for the reactor geometry. - Ensure adequate agitation speed to maintain a homogeneous mixture. |
| Downstream Processing and Purification | The morpholine moiety in MEI-derived products increases their polarity, which can make extraction and purification challenging. These products may have partial solubility in both aqueous and organic phases. | - Perform a thorough solvent screen to identify an optimal extraction solvent. - For chromatography, consider using a modified silica gel or a different stationary phase if standard silica proves ineffective. - Develop a robust crystallization procedure to avoid chromatography at scale, if possible. |
| Synthesis of this compound | The scalability of the overall process depends on the efficient and safe synthesis of the isocyanide itself. The traditional dehydration of the corresponding formamide often uses hazardous reagents like phosphorus oxychloride or phosgene. | - Explore greener and safer dehydration methods, such as those using Burgess reagent or other modern dehydrating agents. - Consider an in-situ generation of the isocyanide to avoid its isolation and handling at a large scale. |
Diagram: Workflow for Isocyanide Scalability Assessment
Caption: A decision-making workflow for assessing the scalability of an isocyanide-based MCR.
Conclusion and Future Outlook
This compound is a uniquely valuable reagent for multicomponent reactions, particularly in the context of drug discovery where the resulting morpholine-containing scaffolds are highly desirable. Its favorable physical properties, such as a high boiling point and reduced odor, make it a more manageable reagent for scale-up compared to more volatile alternatives.
However, the successful transition from bench to plant requires a thorough understanding of the specific challenges it presents, namely the management of reaction exotherms and the development of robust purification strategies for polar products. The insights and protocols provided in this guide serve as a foundational framework for chemists and chemical engineers to harness the full potential of this compound in the large-scale synthesis of complex, high-value molecules. As MCRs continue to gain prominence in industrial synthesis, functionalized isocyanides like MEI will undoubtedly play an increasingly important role.
References
A Senior Application Scientist's Guide to Isocyanide Selection in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Morpholinoethyl Isocyanide
Executive Summary
In the landscape of multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, the choice of the isocyanide component is a critical determinant of process efficiency, product characteristics, and overall cost-effectiveness.[1][2] While simple aliphatic isocyanides like tert-Butyl or Cyclohexyl isocyanide are common, they present significant challenges in large-scale operations, primarily due to high volatility, noxious odors, and associated safety and handling complexities.[3][4] This guide presents a comprehensive cost-benefit analysis of 2-Morpholinoethyl isocyanide (MEI), a functionalized isocyanide, as a strategic alternative for industrial and large-scale synthesis. We will demonstrate through comparative data and field-proven insights that the higher upfront cost of MEI is frequently justified by streamlined downstream processing, improved product properties, and a more favorable safety profile, ultimately leading to a lower total cost of ownership for the final therapeutic agent.
The Isocyanide Dilemma in Process Chemistry
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating molecular diversity, making them invaluable in drug discovery.[5][6] The Ugi four-component condensation, for instance, can construct complex α-aminoacyl amide derivatives in a single, atom-efficient step.[7][8] However, transitioning an IMCR from bench-scale discovery to pilot-plant or manufacturing scale introduces significant hurdles.
The "ideal" isocyanide for large-scale synthesis should possess:
-
Low volatility to minimize vapor exposure and product loss.
-
A manageable or low odor profile to simplify handling and containment.
-
High reactivity under mild conditions.
-
Features that impart favorable properties (e.g., solubility, crystallinity) to the final product.
-
A justifiable cost relative to its benefits.
Simple isocyanides often fail on several of these fronts. This necessitates a more nuanced analysis, moving beyond the price-per-kilogram of the raw material to a holistic view of the entire process.
Introducing this compound (MEI): Properties and Rationale
This compound (CAS: 78375-48-1) is a liquid building block that incorporates a morpholine moiety.[9][10] This structural feature is not merely incidental; it is the primary driver of its advantages in pharmaceutical synthesis. The morpholine ring is a well-established pharmacophore known to improve aqueous solubility and metabolic stability, often enhancing the pharmacokinetic profile of a drug candidate.
The high boiling point and lower volatility of MEI compared to alternatives like tert-Butyl isocyanide are immediately apparent advantages for process safety and handling.
Comparative Analysis: MEI vs. Standard Aliphatic Isocyanides
Let's objectively compare MEI against two widely used, cheaper alternatives: tert-Butyl isocyanide and Cyclohexyl isocyanide.
Physicochemical and Cost Comparison
The initial purchasing cost is where simple isocyanides appear most attractive. However, this table highlights the trade-offs.
| Parameter | This compound (MEI) | tert-Butyl Isocyanide | Cyclohexyl Isocyanide |
| CAS Number | 78375-48-1[10] | 7188-38-7[11] | 931-53-3 |
| Molecular Weight | 140.18 g/mol [10] | 83.13 g/mol [11] | 109.17 g/mol [12] |
| Boiling Point | 72-73 °C @ 0.7 mmHg[10][13] | 91 °C @ 760 mmHg[11] | 105-106 °C @ 75 mmHg[12] |
| Volatility | Low | High | Moderate |
| Odor | Faint[9] | Extremely Foul, Pervasive | Extremely Foul, Pervasive |
| Approx. Cost (Small Scale) | ~$17-20 / g[10] | ~$2-4 / g | ~$3-5 / g |
| Key Structural Feature | Morpholine Ring (Solubility) | tert-Butyl Group (Steric Hindrance) | Cyclohexyl Group (Lipophilicity) |
Safety and Handling: The Hidden Costs of Volatility
The handling of volatile, odorous isocyanides on a large scale requires significant investment in infrastructure and procedure.
-
Engineering Controls: Use of MEI can reduce the reliance on high-end containment solutions (e.g., gloveboxes, dedicated isolated reactors) required for highly volatile isocyanides. Standard chemical fume hoods and well-ventilated areas are often sufficient.[14]
-
Personal Protective Equipment (PPE): While full PPE is mandatory for all isocyanides, the risk of vapor inhalation is substantially lower with MEI, reducing the burden of continuous respiratory protection.[10][14]
-
Waste Management: The pervasive odor of alternatives complicates waste handling and disposal, often requiring specialized, costly procedures to decontaminate equipment and waste streams.
Case Study: Ugi Four-Component Reaction
To provide empirical evidence, we'll model a typical Ugi reaction for the synthesis of a hypothetical drug precursor. The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7]
Reaction Scheme
Experimental Protocol: Ugi Synthesis with MEI
This protocol is a self-validating system, providing clear steps and expected outcomes for researchers.
Objective: Synthesize N-(2-(cyclohexanecarboxamido)-2-phenylacetyl)-N-(2-morpholinoethyl)cyclohexanecarboxamide.
Materials:
-
Benzaldehyde (1.0 eq)
-
Cyclohexylamine (1.0 eq)
-
Cyclohexanecarboxylic acid (1.0 eq)
-
This compound (MEI) (1.0 eq)
-
Methanol (MeOH) as solvent
Procedure:
-
Imine Formation: To a stirred solution of benzaldehyde (1.0 eq) in methanol (2 M), add cyclohexylamine (1.0 eq). Stir at room temperature for 1 hour. Causality: Pre-forming the imine is crucial for driving the reaction forward and is the first step in the accepted Ugi mechanism.[7]
-
Addition of Components: To the imine solution, add cyclohexanecarboxylic acid (1.0 eq) followed by the dropwise addition of this compound (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
The key advantage of MEI becomes apparent here. The resulting Ugi product, containing the morpholine group, often has enhanced crystallinity and reduced solubility in non-polar solvents like hexanes or ether. Trituration or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) is frequently sufficient for purification, avoiding costly and time-consuming column chromatography.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Comparative Performance Data
| Metric | Process with MEI | Process with tert-Butyl Isocyanide | Justification / Scientist's Insight |
| Reaction Yield | Good to Excellent (Typically 75-90%) | Good to Excellent (Typically 75-90%) | Both isocyanides are generally efficient in the Ugi reaction itself. The primary divergence is not in the initial yield. |
| Purification Method | Crystallization / Trituration | Column Chromatography | The morpholine group in the MEI-derived product increases polarity and often induces crystallinity, making non-chromatographic purification feasible. The lipophilic tert-butyl product is often an oil, mandating chromatography, which is highly undesirable at scale due to solvent consumption and low throughput.[15] |
| Product Solubility | Enhanced aqueous buffer solubility | Poor aqueous solubility | This is a critical post-synthesis benefit. For drug development, the intrinsic solubility imparted by the morpholine group can save entire formulation development cycles. |
| Process Cycle Time | Shorter | Longer | The elimination of chromatography significantly shortens the overall time from reaction completion to isolated pure product.[15] |
| Solvent Waste | Low (Recrystallization solvents) | High (Large volumes for chromatography) | A major "green chemistry" and cost-saving advantage.[15] |
The Final Verdict: A Cost-Benefit Logic Flow
The decision to use MEI is not based on its sticker price but on a holistic assessment of its impact on the entire synthesis and development pipeline.
For researchers and drug development professionals focused on scalable synthesis, this compound represents a strategic investment. While its initial procurement cost is higher than that of simple aliphatic isocyanides, this cost is frequently offset by substantial savings in operational safety, capital expenditure on containment, and downstream processing. The ability to bypass chromatographic purification is, in itself, a powerful economic and logistical driver. Furthermore, the intrinsic properties MEI imparts to the final product—namely enhanced solubility—can provide invaluable advantages in the subsequent, and far more expensive, stages of drug development. Therefore, a comprehensive cost-benefit analysis strongly supports the use of this compound as a superior choice for efficient, safe, and economically viable large-scale synthesis.
References
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]
- 11. Organic isocyanides | Fisher Scientific [fishersci.co.uk]
- 12. Organic isocyanides | Fisher Scientific [fishersci.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. echemi.com [echemi.com]
- 15. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company | Syngene International [syngeneintl.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Morpholinoethyl Isocyanide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Morpholinoethyl isocyanide (CAS 78375-48-1). As a research professional, your safety and the integrity of our shared laboratory environment are paramount. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that inform these procedures, ensuring you can manage this reagent with confidence and precision. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
Hazard Assessment: Understanding the Risks of this compound
This compound is a versatile reagent in organic synthesis, but it possesses significant health hazards that demand respect and careful handling.[1][2] The isocyanide functional group (-N≡C) is responsible for both its synthetic utility and its toxicity.
According to safety data sheets, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] It is also known to cause skin and eye irritation.[1][3] The primary health concerns stem from the isocyanide group, which can interfere with cellular respiration. The morpholine moiety, while less acutely toxic, is a corrosive amine derivative.
Key Hazards:
-
Acute Toxicity: Harmful or fatal if ingested, absorbed through the skin, or inhaled.[1][3][4]
-
Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][3][4]
-
Reactivity: Isocyanides are sensitive to acidic conditions and can undergo vigorous or exothermic reactions if not handled correctly.[5][6]
It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, and to wear appropriate personal protective equipment at all times.
Essential Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct personal protective equipment. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the liquid and potential vapors, which can cause severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | A flame-resistant lab coat. | Protects against accidental spills and splashes. |
| Respiratory | Use in a certified chemical fume hood. For emergencies or spills outside a hood, a respirator with an organic vapor cartridge is necessary. | The compound is toxic if inhaled. A fume hood provides the primary line of defense. |
Step-by-Step Disposal Protocol: Chemical Neutralization
The recommended method for the disposal of small quantities of this compound waste is through acid-catalyzed hydrolysis . Isocyanides react with aqueous acid to form the corresponding formamide and formic acid, which are significantly less toxic.[5][7] This procedure should be carried out in a chemical fume hood.
Materials:
-
This compound waste (can be in a compatible organic solvent).
-
Dilute sulfuric acid (approximately 2 M) or hydrochloric acid (approximately 2 M).
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
A heating mantle.
-
Sodium bicarbonate for final neutralization.
-
pH paper.
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. The flask should be of sufficient size to accommodate the waste and the acid solution without being more than half full.
-
Acid Addition: Place the dilute acid solution in the flask and begin stirring.
-
Slow Addition of Waste: Slowly add the this compound waste from the dropping funnel to the stirred acid solution. The reaction can be exothermic, so control the addition rate to maintain a gentle reaction.
-
Heating: After the addition is complete, gently heat the mixture to 50-60°C for approximately one hour to ensure the complete hydrolysis of the isocyanide.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly add sodium bicarbonate to neutralize the excess acid and the formic acid produced during the reaction. Check the pH with pH paper to ensure it is between 6 and 8.
-
Final Disposal: The neutralized solution, containing 2-morpholinoethylformamide, sodium salts, and water, can now be collected in a designated aqueous hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
For Minor Spills (inside a fume hood):
-
Alert: Inform others in the immediate area.
-
Contain: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.
-
Neutralize: Treat the absorbent material with a dilute solution of acetic acid (vinegar) to hydrolyze any remaining isocyanide.
-
Collect: Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a dilute acetic acid solution, followed by a thorough cleaning with soap and water.
For Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a major spill without proper training and equipment.
Decontamination of Glassware and Equipment:
Glassware and equipment that have been in contact with this compound should be decontaminated before being removed from the fume hood. Rinse the equipment with a small amount of a compatible organic solvent (e.g., acetone) and collect the rinsate as hazardous waste. Then, immerse the glassware in a dilute acid bath for several hours to hydrolyze any residual isocyanide before standard cleaning.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fsi.co [fsi.co]
- 4. benchchem.com [benchchem.com]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 78375-48-1 [smolecule.com]
- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
A Comprehensive Guide to the Safe Handling of 2-Morpholinoethyl Isocyanide
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. 2-Morpholinoethyl isocyanide is a valuable reagent in organic synthesis; however, its handling demands a thorough understanding of its properties and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, grounded in scientific principles, to ensure its safe and effective use in the laboratory.
Understanding the Hazard: The Chemical Personality of this compound
This compound (CAS RN: 78375-48-1) is a toxic and reactive compound.[1] Its hazard profile necessitates careful handling to prevent exposure and ensure the stability of the material.
Toxicological Profile:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
Reactivity Profile: Isocyanides are a class of compounds known for their unique reactivity.[2][3] They are sensitive to acidic conditions and can hydrolyze to form the corresponding formamide.[4] Additionally, some isocyanides are susceptible to polymerization in the presence of acids.[4] The morpholine moiety within the structure of this compound also introduces the chemical properties of a secondary amine, which can influence its reactivity and compatibility with other reagents.[5]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3[1] |
| Acute Toxicity, Dermal | Category 3[1] |
| Acute Toxicity, Inhalation | Category 3[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on the known hazards of the compound and general best practices for handling reactive and toxic chemicals.
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield should also be worn where there is a risk of splashing.[1]
-
Skin Protection:
-
Gloves: Due to the lack of specific chemical resistance data for this compound, a conservative approach is necessary. Double gloving is recommended. The inner glove should be a thin, disposable nitrile glove, and the outer glove should be a more robust material such as butyl rubber.[7][8][9] Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including many organic solvents, acids, and bases.[7][10] Nitrile gloves provide good general chemical resistance but may have limited breakthrough times with certain organic compounds.[8][9][11][12] Always inspect gloves for any signs of degradation or perforation before use.[13]
-
Lab Coat/Apron: A chemically resistant lab coat is mandatory. For tasks with a higher risk of splashes, a chemically impervious apron over the lab coat is recommended.
-
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[13] If there is a potential for exposure outside of a fume hood, or if exposure limits are exceeded, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and particulates) must be used.[1]
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
Operational Plan: From Benchtop to Waste
A clear and well-rehearsed operational plan is crucial for minimizing risk.
Handling Procedures:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.
-
Aliquotting and Transfer: Conduct all transfers of this compound within a chemical fume hood. Use non-sparking tools and techniques to prevent static discharge.[1]
-
Reaction Setup: When setting up reactions, ensure that the apparatus is secure and that any potential for splashes or aerosol generation is minimized.
-
Post-Handling: After handling, thoroughly decontaminate any surfaces that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[14]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is -20°C.[6]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan: Managing Isocyanide Waste
Proper disposal of this compound and contaminated materials is a critical final step.
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
The rinsate should be collected as hazardous waste.
-
Subsequently, glassware can be washed with a decontamination solution. While specific data for isocyanides is limited, solutions used for the related isocyanate class of compounds can be adapted with caution. A common decontamination solution consists of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[14] Allow the solution to sit in the glassware for at least 15 minutes before final cleaning.
Disposal of Chemical Waste:
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.
-
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Neutralize (with caution): After absorption, the material can be cautiously treated with a decontamination solution (e.g., 5-10% sodium carbonate solution).[14] Be aware that this may generate gas, so do not seal the waste container immediately.
-
Collect and Dispose: Carefully collect the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with the decontamination solution, followed by soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By integrating these safety protocols and operational plans into your laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and a commitment to a culture of safety.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. gloves.com [gloves.com]
- 10. gloves-online.com [gloves-online.com]
- 11. wellbefore.com [wellbefore.com]
- 12. soscleanroom.com [soscleanroom.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
